Ethyl 2-amino-4,5-dichlorobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-4,5-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSGBGFAINYTPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695413 | |
| Record name | Ethyl 2-amino-4,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108668-25-2 | |
| Record name | Ethyl 2-amino-4,5-dichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80695413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-amino-4,5-dichlorobenzoate molecular structure and weight
An In-Depth Technical Guide to Ethyl 2-amino-4,5-dichlorobenzoate: Molecular Structure and Physicochemical Properties
Abstract
This compound is a halogenated aromatic amine derivative with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of its molecular structure, molecular weight, and key physicochemical properties. A detailed structural elucidation is presented, supported by a summary of its fundamental chemical identifiers. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a foundational understanding of this compound for further application and development.
Chemical Identity and Physicochemical Properties
This compound is identified by the CAS Number 1108668-25-2.[1][2][3] The compound's molecular formula is C₉H₉Cl₂NO₂.[1][4][5] This formula dictates a specific arrangement of atoms, giving rise to its characteristic properties and reactivity.
Summary of Physicochemical Data
The fundamental properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][4][5] |
| Molecular Weight | 234.08 g/mol | [3][4] |
| Exact Mass | 233.001038 u | [1] |
| CAS Number | 1108668-25-2 | [1][2][3] |
| Density | 1.4 ± 0.1 g/cm³ | [1][5] |
| Boiling Point | 340.8 ± 37.0 °C at 760 mmHg | [1][5] |
| Flash Point | 159.9 ± 26.5 °C | [1][5] |
| Refractive Index | 1.581 | [1] |
Molecular Structure and Elucidation
The molecular architecture of this compound is centered around a benzene ring, which is substituted at multiple positions, leading to a distinct electronic and steric profile.
Structural Components
The structure consists of:
-
A benzene ring , providing a rigid aromatic core.
-
An amino group (-NH₂) at position 2. The presence of this electron-donating group influences the aromatic ring's reactivity.
-
Two chlorine atoms (-Cl) at positions 4 and 5. These electron-withdrawing halogens significantly impact the molecule's polarity and electrophilic substitution patterns.
-
An ethyl ester group (-COOCH₂CH₃) at position 1. This group provides a site for potential hydrolysis or transesterification reactions.
The IUPAC name for this compound is this compound. An alternative name is benzoic acid, 2-amino-4,5-dichloro-, ethyl ester.[1]
Visual Representation of Molecular Structure
The spatial arrangement of these functional groups is crucial for understanding the molecule's interactions and chemical behavior. The following diagram illustrates the 2D structure of the molecule.
Caption: 2D structure of this compound.
Experimental Protocols for Structural Verification
To confirm the identity and purity of this compound, a combination of spectroscopic techniques is essential. The following outlines the standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Signals:
-
A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.
-
A quartet corresponding to the methylene (-CH₂) protons of the ethyl group.
-
A broad singlet for the amino (-NH₂) protons.
-
Two singlets in the aromatic region, corresponding to the protons at positions 3 and 6 of the benzene ring.
-
¹³C NMR Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals: Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring and ethyl group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Protocol:
-
Sample Introduction: Introduce the sample via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Analysis: Acquire the mass spectrum in positive ion mode.
-
Expected Results: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (233.001038 u).[1] The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
Synthesis and Application Context
General Synthetic Pathway
This compound is typically synthesized via the esterification of its corresponding carboxylic acid precursor, 2-amino-4,5-dichlorobenzoic acid. This reaction is commonly catalyzed by a strong acid in the presence of ethanol.
The general workflow for this synthesis is as follows:
Caption: General workflow for the synthesis of this compound.
Significance in Research and Development
As a substituted aniline, this compound is a valuable intermediate in the synthesis of more complex molecules. The presence of chlorine atoms, an amino group, and an ester functionality provides multiple reactive sites for further chemical modification. This makes it a key starting material for:
-
Pharmaceuticals: Synthesis of heterocyclic compounds with potential biological activity.
-
Agrochemicals: Development of new pesticides and herbicides.
-
Material Science: Creation of specialty polymers and dyes.
References
-
Title: this compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. Source: Chemsrc.com URL: [Link]
-
Title: this compound Source: 2a biotech URL: [Link]
Sources
Spectroscopic Data for Ethyl 2-amino-4,5-dichlorobenzoate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-amino-4,5-dichlorobenzoate (CAS No. 1108668-25-2), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition and interpretation.
Molecular and Spectroscopic Overview
This compound is a substituted aromatic ester with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of approximately 234.08 g/mol .[1] The structural elucidation and purity assessment of this compound heavily rely on a combination of spectroscopic techniques. This guide will delve into the expected and observed spectral features that are critical for its unambiguous identification.
Chemical Structure:
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet | 1H | Aromatic H (Position 6) |
| ~6.8 | Singlet | 1H | Aromatic H (Position 3) |
| ~4.8 | Broad Singlet | 2H | -NH₂ |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
Interpretation:
-
Aromatic Protons: The two singlets in the aromatic region (typically 6.5-8.0 ppm for aromatic compounds) are due to the two isolated protons on the benzene ring.[2][3] The downfield shift of the proton at position 6 is attributed to the deshielding effect of the adjacent ester group.
-
Amine Protons: A broad singlet corresponding to the two amine protons is expected. Its chemical shift can vary depending on the solvent and concentration.
-
Ethyl Group: The ethyl ester group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.
¹³C NMR Spectroscopy
Expected ¹³C NMR Spectral Data:
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Carbonyl Carbon (C=O) |
| ~148 | Aromatic C-NH₂ |
| ~132 | Aromatic C-Cl |
| ~128 | Aromatic C-Cl |
| ~125 | Aromatic CH |
| ~118 | Aromatic C-COOEt |
| ~115 | Aromatic CH |
| ~61 | Methylene Carbon (-OCH₂) |
| ~14 | Methyl Carbon (-CH₃) |
Interpretation:
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents (amino, chloro, and ethyl ester groups).[4][5] The carbonyl carbon of the ester group is expected to be the most downfield signal.
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of small organic molecules like this compound is as follows:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] Ensure the sample is fully dissolved to avoid line broadening. Filter the solution if any particulate matter is present.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Figure 2: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FT-IR Spectral Data
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H Stretching | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretching | Aromatic C-H |
| 2980-2850 | C-H Stretching | Aliphatic C-H (Ethyl) |
| ~1720 | C=O Stretching | Ester Carbonyl |
| ~1620 | N-H Bending | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretching | Aromatic Ring |
| ~1250 | C-O Stretching | Ester |
| ~1100 | C-N Stretching | Aryl Amine |
| 800-700 | C-Cl Stretching | Aryl Chloride |
Interpretation:
-
N-H Stretching: The presence of a primary amine is typically confirmed by two bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7]
-
C=O Stretching: A strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group.[8]
-
Aromatic Region: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene ring.
-
C-Cl Stretching: The presence of chloro-substituents is indicated by absorptions in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy
A standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound is as follows:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
Expected Mass Spectrum Data
Molecular Ion Peak (M⁺):
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a cluster of peaks for the molecular ion:
-
M⁺: (containing two ³⁵Cl atoms) at m/z ≈ 233
-
[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl atom) at m/z ≈ 235
-
[M+4]⁺: (containing two ³⁷Cl atoms) at m/z ≈ 237
The relative intensities of these peaks will be approximately 9:6:1.[9][10]
Key Fragmentation Peaks:
Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy group and subsequent fragmentation of the aromatic ring.
| m/z | Fragment |
| ~205 | [M - C₂H₄]⁺ (Loss of ethylene) |
| ~188 | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |
| ~160 | [M - OC₂H₅ - CO]⁺ (Loss of ethoxy and carbon monoxide) |
Experimental Protocol for Mass Spectrometry
A general procedure for analyzing a small organic molecule by mass spectrometry is:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for volatile compounds and provides detailed fragmentation patterns. Softer ionization techniques like ESI or Chemical Ionization (CI) can be used to preserve the molecular ion.[11]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Figure 3: General Workflow for Mass Spectrometry.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous identification and characterization. The data and protocols presented in this guide serve as a valuable resource for scientists working with this compound, ensuring analytical accuracy and supporting its application in research and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Scribd. (n.d.). NMR Analysis of Esters and Aromatic Compounds. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]
-
Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]
-
Semantic Scholar. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]
-
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]
-
MIT OpenCourseWare. (2021, May 18). 15. NMR Spectroscopy Esterification Lecture Part 3 [Video]. YouTube. [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL [Video]. YouTube. [Link]
-
Canadian Journal of Chemistry. (n.d.). EFFECTS ON THE N.M.R. SPECTRA OF THE STEREOCHEMISTRY OF 3,4-DIARYLADIPIC ESTERS AND 1,2-DIARYLCYCLOPENTANES. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. Retrieved from [Link]
-
AIDIC. (2009). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-[(2,5-dichlorophenyl)carbamoyl]benzoic acid, methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate - Optional[13C NMR]. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]
-
Baghdad Science Journal. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
-
Faculty of Medicine and Health Sciences. (2021). Characterization of Methyl and Ethyl Esters of Amino-Acids as Corneal Permeation Enhancers. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Diethylamino)ethyl 4-amino-3,5-dibromobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. scribd.com [scribd.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. hmdb.ca [hmdb.ca]
- 5. rsc.org [rsc.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. aidic.it [aidic.it]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Solubility profile of Ethyl 2-amino-4,5-dichlorobenzoate in organic solvents
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-amino-4,5-dichlorobenzoate in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.
Introduction: The Significance of Solubility in Process Chemistry
This compound (CAS No. 1108668-25-2) is a substituted aromatic amine with the molecular formula C₉H₉Cl₂NO₂[1]. Its molecular structure, featuring an ethyl ester, an amino group, and two chlorine atoms on a benzene ring, dictates its physicochemical properties, including its solubility. Understanding the solubility of this intermediate is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and ensuring the quality and yield of subsequent active pharmaceutical ingredients (APIs). In drug development, the solubility of precursors can directly impact process scalability and manufacturing costs.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1][2] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Boiling Point | 340.8 ± 37.0 °C at 760 mmHg | [1] |
| XLogP3 | 4.17 | [1] |
| Polar Surface Area (PSA) | 52.3 Ų | [1] |
The high XLogP3 value of 4.17 indicates a significant lipophilic (oil-loving) character, suggesting a preference for nonpolar organic solvents. However, the presence of the amino (-NH₂) and ester (-COOEt) groups, which can participate in hydrogen bonding, imparts a degree of polarity. This amphiphilic nature results in a nuanced solubility profile across different solvent classes.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions are:
-
Van der Waals forces: The aromatic ring and alkyl chain contribute to these weak, nonpolar interactions.
-
Dipole-dipole interactions: The polar ester and chloro-substituents create permanent dipoles.
-
Hydrogen bonding: The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester group can act as hydrogen bond acceptors.
The interplay of these forces determines the extent to which the energy required to break the solute's crystal lattice is compensated by the energy released upon solvation. Aromatic amines, in general, are soluble in many organic solvents[3].
Logical Relationship of Solvent Properties to Solubility
Sources
An In-depth Technical Guide to Ethyl 2-amino-4,5-dichlorobenzoate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with precisely tailored pharmacological activities are paramount. Among the vast arsenal of chemical scaffolds available to medicinal chemists, halogenated aromatic compounds have garnered significant attention due to their unique electronic properties and their ability to modulate protein-ligand interactions. This guide provides a comprehensive technical overview of Ethyl 2-amino-4,5-dichlorobenzoate, a versatile building block increasingly recognized for its potential in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a Senior Application Scientist, this document aims to synthesize the available technical data with practical insights, offering a valuable resource for researchers engaged in the rational design and synthesis of next-generation pharmaceuticals.
Chemical Identity and Physicochemical Properties
This compound is a dichlorinated aminobenzoic acid ester. The presence of the dichloro substitution pattern on the aniline ring, coupled with the ethyl ester functionality, imparts specific steric and electronic characteristics that are instrumental in its synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| CAS Number | 1108668-25-2 | [1] |
| Appearance | Solid (form may vary) | General observation from supplier data |
| Boiling Point | 340.8 ± 37.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 159.9 ± 26.5 °C | [1] |
| XLogP3 | 4.17 | [1] |
Hazard Identification and Safety Precautions
A thorough understanding of the potential hazards associated with a chemical is a prerequisite for its safe handling in a laboratory setting. While specific toxicological data for this compound is limited, an assessment of its structural analogs, namely dichlorinated anilines, provides a basis for a cautious approach. Aromatic amines, in general, are a class of compounds that warrant careful handling due to their potential for toxicity.
General Hazards:
-
Acute Toxicity: While specific data is unavailable, related compounds suggest potential harm if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: As with many aromatic amines and esters, direct contact may cause irritation.
-
Environmental Hazards: Dichlorinated anilines can be persistent in the environment and exhibit toxicity to aquatic life. Proper disposal is crucial.
Recommended Safety Protocols:
A multi-layered approach to safety is essential when working with this compound. The following protocols are based on best practices for handling aromatic amines and other potentially hazardous research chemicals.
Experimental Workflow for Safe Handling:
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Risk Assessment: Before commencing any experimental work, conduct a thorough risk assessment. This should consider the scale of the reaction, the other reagents involved, and the potential for aerosol formation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when there is a risk of splashing.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A laboratory coat is essential. For larger quantities or procedures with a higher risk of exposure, consider a chemical-resistant apron.
-
Respiratory Protection: All handling of the solid and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
-
Weighing and Dispensing:
-
Weigh the solid material in a fume hood, preferably on a disposable weighing paper or in a tared container to minimize contamination of the balance.
-
Use spatulas and other equipment dedicated to this chemical or thoroughly cleaned after use.
-
-
Reaction Setup and Execution:
-
Set up all reactions in a fume hood.
-
Ensure all glassware is properly clamped and secured.
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Decontamination and Waste Disposal:
-
Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., ethanol) after use.
-
Dispose of all contaminated materials, including gloves, weighing papers, and pipette tips, in a designated hazardous waste container.
-
Aqueous and organic waste containing this compound should be collected in separate, clearly labeled hazardous waste containers. Do not dispose of it down the drain.
-
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway:
Caption: Plausible synthetic routes to this compound.
A potential synthetic approach involves the amination of 2,4,5-trichloronitrobenzene to introduce the amino group, followed by reduction of the nitro group and subsequent esterification. A German patent describes the synthesis of 4,5-dichloro-2-nitroaniline from 2,4,5-trichloronitrobenzene and ammonia.[2] This intermediate could then be further processed.
Spectroscopic Characterization (Predicted):
While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR:
-
Two singlets in the aromatic region, corresponding to the two aromatic protons.
-
A quartet and a triplet in the aliphatic region, characteristic of an ethyl group.
-
A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals corresponding to the two aromatic CH carbons.
-
Signals for the four aromatic quaternary carbons (three attached to Cl or N, and one to the carboxyl group).
-
A signal for the carbonyl carbon of the ester.
-
Signals for the two carbons of the ethyl group.
-
-
FTIR:
-
N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).
-
C=O stretching vibration for the ester carbonyl group (around 1700-1730 cm⁻¹).
-
C-Cl stretching vibrations in the fingerprint region.
-
Aromatic C-H and C=C stretching vibrations.
-
Applications in Drug Discovery: A Key Component in PROTACs
The primary interest in this compound for drug discovery professionals lies in its utility as a versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system.[3][4]
A PROTAC molecule typically consists of three components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties and biological activity of the PROTAC.[3][4]
Role as a Linker Precursor:
This compound, with its reactive amino group and the potential for further functionalization at the ester, serves as an excellent starting point for the synthesis of more complex linker structures. The dichlorinated aromatic ring can provide a rigid scaffold within the linker, which can be crucial for optimizing the spatial orientation of the two ligands for effective ternary complex formation (Target Protein - PROTAC - E3 Ligase).
Conceptual PROTAC Synthesis Workflow:
Caption: Conceptual workflow for the use of this compound in PROTAC synthesis.
The amino group can be acylated or alkylated to attach a linker chain, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid for further amide bond formation or other coupling reactions. The chlorine atoms on the aromatic ring can also potentially be displaced under certain conditions, offering further avenues for diversification. The structural rigidity and defined geometry imparted by the dichlorinated phenyl ring can be advantageous in constraining the conformational flexibility of the linker, which is a key parameter in PROTAC design.[3][4]
Toxicological Profile: An Area for Further Investigation
A significant knowledge gap exists regarding the specific toxicological properties of this compound. Most available safety data sheets from commercial suppliers indicate that the toxicological properties have not been fully investigated.[1]
However, based on the toxicology of related compounds, such as dichlorinated anilines, certain potential hazards can be anticipated:
-
Methemoglobinemia: Aromatic amines are known to have the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.
-
Carcinogenicity: Some chlorinated anilines are classified as potential carcinogens.
-
Aquatic Toxicity: As a class, chlorinated aromatic compounds can be persistent and toxic to aquatic organisms.
Given the lack of specific data, it is imperative that researchers treat this compound with a high degree of caution and adhere to the stringent safety protocols outlined in Section 2. Further toxicological studies are warranted to fully characterize the safety profile of this compound.
Conclusion and Future Perspectives
This compound is a chemical building block with significant potential in the field of drug discovery, particularly as a scaffold for the synthesis of linkers in PROTACs. Its dichlorinated aromatic core offers a degree of structural rigidity that can be advantageous in optimizing the geometry of these complex bifunctional molecules. While its utility is clear from a synthetic chemistry perspective, the lack of comprehensive toxicological data necessitates a cautious and well-informed approach to its handling and use.
For drug development professionals, this compound represents a valuable tool in the quest for novel therapeutics. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile building blocks like this compound is likely to increase. Future research should focus on elucidating its toxicological profile and exploring its full potential in the synthesis of innovative drug candidates.
References
[3] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
[5] Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]
[6] Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439. [Link]
[7] Scott, C. C. (1942). Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine, 51(2), 209–210. [Link]
[8] Feit, P. W., & Tvaermose Nielsen, O. B. (1972). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 15(1), 79–83. [Link]
[4] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]
[9] Krátký, M., Stolaříková, J., & Vinšová, J. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(19), 4396. [Link]
[10] Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI, 1(5), 273–312. [Link]
[11] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 19, 2026, from [Link]
[12] Jado, A., & Ali, A. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 16(7), 967. [Link]
[13] Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. [Link]
[14] Neklesa, T. K., Winkler, J. D., & Crews, C. M. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(6), 381–390. [Link]
[15] Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved January 19, 2026, from [Link]
[16] CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. (2021). Google Patents.
[17] NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
[18] G. S. S. S. T. S. S. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 115, 105221. [Link]
[2] DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE. (1991). Google Patents.
[19] PubChem. (n.d.). 2,4,5-Trichloronitrobenzene. Retrieved January 19, 2026, from [Link]
[20] CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene. (2010). Google Patents.
[21] Beilstein Journals. (n.d.). Search Results. Retrieved January 19, 2026, from [Link]
[22] NIST. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
[23] SpectraBase. (n.d.). 2-Amino-4-[(2,5-dichlorophenyl)carbamoyl]benzoic acid, methyl ester. Retrieved January 19, 2026, from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. DE3922036A1 - METHOD FOR PRODUCING 4,5-DICHLOR-2-NITRO-ANILINE - Google Patents [patents.google.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebm-journal.org [ebm-journal.org]
- 8. Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review [ouci.dntb.gov.ua]
- 11. hmdb.ca [hmdb.ca]
- 12. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 14. explorationpub.com [explorationpub.com]
- 15. hmdb.ca [hmdb.ca]
- 16. CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents [patents.google.com]
- 17. Benzoic acid, 2-amino-, ethyl ester [webbook.nist.gov]
- 18. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents [patents.google.com]
- 21. BJOC - Search Results [beilstein-journals.org]
- 22. 4-Aminobenzoic acid [webbook.nist.gov]
- 23. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Safe Handling and Storage of Ethyl 2-amino-4,5-dichlorobenzoate
This guide provides a comprehensive overview of the essential safety protocols for Ethyl 2-amino-4,5-dichlorobenzoate, a compound utilized in various research and development applications. Given that the toxicological properties of this specific chemical have not been exhaustively investigated, the procedures outlined herein are grounded in the established principles for handling aromatic amines and chlorinated aromatic compounds, which are known to present potential health hazards.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a framework for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Risk Assessment
1.1. GHS Classification and Precautionary Statements
While some sources lack detailed GHS classification, available information suggests the following as a minimum precautionary stance.[3][4] It is imperative to consult the most current Safety Data Sheet (SDS) from your supplier.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity – single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Precautionary Statements (Illustrative):
-
Prevention: P261, P264, P271, P280
-
Response: P302 + P352, P304 + P340 + P312, P305 + P351 + P338
-
Storage: P403 + P233
-
Disposal: P501
1.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₉H₉Cl₂NO₂[4] |
| Molecular Weight | 234.08 g/mol [4] |
| Appearance | Light yellow to brown solid |
| Boiling Point | 340.8 ± 37.0 °C at 760 mmHg[4] |
| Flash Point | 159.9 ± 26.5 °C[4] |
| Density | 1.4 ± 0.1 g/cm³[4] |
1.3. Primary Routes of Exposure The primary routes of exposure to this compound are:
-
Dermal Contact: Aromatic amines can be readily absorbed through the skin.[1]
-
Inhalation: Inhalation of dust or aerosols can cause respiratory irritation.
-
Ingestion: Ingestion can be harmful.[5]
-
Eye Contact: Direct contact can cause serious eye irritation.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for the safe handling of this compound.
2.1. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
2.2. Personal Protective Equipment (PPE) The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Standard |
| Eyes/Face | Chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing.[7] | ANSI Z.87.1 |
| Hands | Chemically resistant gloves (e.g., nitrile, neoprene).[7] Gloves must be inspected for integrity before each use and changed immediately upon contamination.[8] | EN 374 |
| Body | A laboratory coat (Nomex® or similar flame-resistant material is recommended), fully buttoned.[7] | |
| Feet | Closed-toe, closed-heel shoes made of a non-porous material.[7] | |
| Respiratory | For procedures that may generate dust, a NIOSH-approved respirator may be necessary.[7][9] |
Safe Handling and Storage Procedures
Adherence to meticulous handling and storage protocols is paramount to preventing exposure and ensuring the stability of the compound.
3.1. Handling
-
Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned. Review the Safety Data Sheet (SDS).
-
Dispensing: When weighing and dispensing the solid compound, do so in a chemical fume hood to minimize inhalation of dust. Use non-sparking tools.[4]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]
3.2. Storage
-
Container: Store in a tightly closed, properly labeled container.[9][10]
-
Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[9][10]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
4.1. Spills
-
Immediate Actions: Alert personnel in the immediate area and evacuate if necessary.[13] If the spill is large or in a poorly ventilated area, contact emergency services.
-
Control: If safe to do so, prevent the spread of the spill.[14] For solid spills, avoid generating dust.
-
Cleanup:
-
Don appropriate PPE.
-
For small spills, gently sweep up the solid material and place it in a sealed container for disposal.[10]
-
For liquid spills, use an inert absorbent material.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Waste Disposal: All spill cleanup materials should be disposed of as hazardous waste.[14]
4.2. First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[6][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
4.3. Fire
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Hazards: Thermal decomposition may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[10]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Waste Disposal
All waste containing this compound must be handled as hazardous waste.
-
Containers: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Visualized Workflows
6.1. Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
6.2. Emergency Spill Response Protocol
Caption: Protocol for responding to a chemical spill.
References
- This compound SDS, 1108668-25-2 Safety Data Sheets - ECHEMI. (2019, July 15).
- Scott, T. S. Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. Occupational and Environmental Medicine. Amanote Research.
- Spill Control/Emergency Response - EHSO Manual 2025-2026. OUHSC.edu.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
- SAFETY DATA SHEET - Ethyl 4-aminobenzo
- Personal Protective Equipment. (2025, September 12). US EPA.
- Personal Protective Equipment (PPE). CHEMM.
- What are the Health and Safety Guidelines for Using Amines?.
- Chemical Spill Procedures. Princeton EHS.
- amines, aromatic 2002. (1994, August 15). NIOSH | CDC.
- 5 Types of PPE for Hazardous Chemicals. (2022, December 7).
- Anhydrous Ammonia PPE. (2020, November 18). YouTube.
- Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
- ETHYL 2-AMINO-4,5-DICHLOROBENZO
- SAFETY DATA SHEET - Ethyl 4-aminobenzo
- SAFETY DATA SHEET - Ethyl p-Aminobenzo
- ethyl 2-amino-4,5-dichlorobenzo
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013, January 6). PMC - PubMed Central.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
- Formation of toxic compounds in the thermal decomposition of 1,3-dichloropropene. (2025, May 8). Open Research Newcastle - Figshare.
- Chemical Exposure and Spill Response Procedures.
- Chemical Spill Response Procedure. University of Manitoba.
- Ethyl 2-amino-4,5-dichlorobenzo
- SAFETY DATA SHEET - Ethyl 4-aminobenzo
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2025, August 7).
- SAFETY DATA SHEET - Methyl 4-aminobenzoate. (2009, September 22). Fisher Scientific.
- Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH.
- Thermal Decomposition Studies of Halogenated Organic Compounds. (1997, June 1). Semantic Scholar.
- Thermal Decomposition of Dichlorosilane Investigated by Pulsed Laser Powered Homogeneous Pyrolysis. School of Engineering and Applied Sciences, Harvard University.
- GHS Classific
- Ethyl 2-amino-4-chlorobenzo
- SAFETY DATA SHEET - 2,5-Dichlorobenzoic acid. (2024, September 7). Sigma-Aldrich.
- GHS Hazardous Chemical Inform
- Chemical Compatibility Chart.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdc.gov [cdc.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. international.skcinc.com [international.skcinc.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
Unlocking the Therapeutic Potential of Ethyl 2-amino-4,5-dichlorobenzoate: A Guide to Promising Research Frontiers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Dichlorinated Anthranilate Scaffold
In the landscape of medicinal chemistry, the anthranilic acid scaffold is a well-established "privileged structure," forming the backbone of numerous therapeutic agents. Its inherent functionalities—an aromatic amine and a carboxylic acid (or its ester)—provide versatile handles for synthetic modification, enabling the exploration of vast chemical space. The strategic introduction of halogen atoms, particularly chlorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific, promising starting material: Ethyl 2-amino-4,5-dichlorobenzoate . The vicinal dichloro substitution pattern on this scaffold presents a unique electronic and steric profile, offering a compelling foundation for the development of novel therapeutics. This document, intended for researchers and drug development professionals, will delineate key potential research areas for derivatives of this molecule, provide detailed synthetic strategies, and outline robust protocols for biological evaluation.
Core Molecular Scaffolding and Synthetic Access Points
This compound offers three primary points for derivatization, each allowing for the introduction of diverse functionalities to modulate biological activity.
Figure 1: Key synthetic derivatization points of the this compound scaffold.
I. Anticancer Drug Discovery: Targeting Kinases and Inducing Apoptosis
The quinazoline core is a cornerstone of modern oncology, with several approved drugs targeting key kinases in cancer signaling pathways.[1] The 4,5-dichloro substitution pattern on the starting anthranilate translates to a 6,7-dichloro substitution on the resulting quinazolinone ring, a feature known to influence kinase binding and cellular activity.[2]
A. Rationale: Dichloro-substituted Quinazolinones as Kinase Inhibitors
Many successful kinase inhibitors, such as gefitinib and erlotinib, feature a quinazoline core.[3] The mechanism of action for these drugs often involves competitive binding to the ATP pocket of epidermal growth factor receptor (EGFR) kinase, thereby inhibiting downstream signaling pathways like RAS/MAPK and PI3K/AKT that are crucial for cancer cell proliferation and survival.[4] The 6,7-disubstituted pattern is particularly important for interaction with the kinase hinge region. The electron-withdrawing nature of the chlorine atoms on the this compound precursor can modulate the electronic environment of the resulting quinazolinone, potentially enhancing binding affinity and selectivity for specific kinase targets, including EGFR, VEGFR, and others.[5][6]
Furthermore, quinazolinone derivatives have been shown to induce apoptosis through both intrinsic and extrinsic pathways by activating caspases and modulating Bcl-2 family proteins.[7][8]
B. Proposed Research Workflow
Figure 2: Workflow for the discovery of anticancer agents from this compound.
C. Experimental Protocols
Protocol 1: Synthesis of 6,7-Dichloroquinazolin-4(3H)-one
This protocol is adapted from the classical Niementowski reaction for quinazolinone synthesis.[9]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (5-10 eq).
-
Heating: Heat the mixture to 130-140°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield crude 6,7-dichloroquinazolin-4(3H)-one.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/DMF mixture.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
II. Development of Novel Antimicrobial Agents
The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Halogenation is a known strategy to enhance the antimicrobial potency of organic molecules.[11] Anthranilic acid derivatives, particularly amides, have demonstrated promising antimicrobial activities.[3][12]
A. Rationale: Halogenated Anthranilamides as Membrane-Disrupting Agents
The antimicrobial mechanism of many cationic amphiphilic molecules involves the disruption of bacterial cell membranes.[13] The introduction of lipophilic acyl chains via N-acylation of this compound, followed by conversion of the ethyl ester to a cationic or polar amide, can generate amphiphilic structures. The two chlorine atoms contribute significantly to the lipophilicity of the aromatic core, which can enhance interactions with the lipid bilayer of bacterial membranes, potentially leading to membrane depolarization and cell death.[14]
B. Proposed Research Workflow
Figure 3: Workflow for the discovery of antimicrobial agents from this compound.
C. Experimental Protocols
Protocol 3: Synthesis of N-Acyl-2-amino-4,5-dichlorobenzamides
This two-step protocol involves N-acylation followed by direct amidation of the ester.
-
N-Acylation:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (1.2 eq).
-
Cool the mixture to 0°C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup, dry the organic layer, and concentrate to obtain the N-acylated intermediate.
-
-
Direct Amidation of the Ester:
-
Combine the N-acylated ethyl ester (1.0 eq) and the desired primary or secondary amine (1.5-2.0 eq).
-
Heat the mixture, either neat or in a high-boiling solvent like water or under solvent-free ball-milling conditions, to drive the reaction.[2][15]
-
Monitor the reaction by TLC.
-
Purify the resulting amide by column chromatography or recrystallization.
-
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits visible microbial growth.
-
Compound Preparation: Prepare serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
III. Anti-inflammatory Drug Candidates
N-arylanthranilic acids, known as fenamates, are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[15] Meclofenamic acid, an N-arylanthranilic acid with a dichlorinated phenyl ring, is a potent inhibitor of cyclooxygenase (COX) enzymes.[15] This suggests that derivatives of this compound could yield novel anti-inflammatory agents.
A. Rationale: Dichlorinated Anthranilates as COX/LOX Inhibitors
The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[16] Some N-arylanthranilic acids also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. Dual COX/5-LOX inhibitors are of significant interest as they may offer a better safety profile with reduced gastrointestinal side effects compared to traditional NSAIDs.[16] The 4,5-dichloro substitution pattern of the core molecule can be leveraged to design potent inhibitors by synthesizing N-aryl derivatives, where the chlorine atoms may enhance binding within the hydrophobic channels of the COX and LOX active sites.
B. Proposed Research Workflow
Figure 4: Workflow for the discovery of anti-inflammatory agents from this compound.
C. Experimental Protocols
Protocol 5: Synthesis of N-Aryl-2-amino-4,5-dichlorobenzoic Acids
This protocol involves a Buchwald-Hartwig amination followed by ester hydrolysis.
-
Buchwald-Hartwig Amination:
-
In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide (e.g., bromobenzene derivative, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110°C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction, filter through celite, and concentrate the filtrate. Purify the crude product by column chromatography to obtain the N-arylated ester.
-
-
Ester Hydrolysis:
-
Dissolve the N-arylated ester in a mixture of ethanol and water.
-
Add an excess of a base such as sodium hydroxide or lithium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours until hydrolysis is complete (monitor by TLC).
-
Cool the mixture, remove the ethanol under reduced pressure, and dilute with water.
-
Acidify the aqueous solution with HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield the final N-aryl-2-amino-4,5-dichlorobenzoic acid.
-
Protocol 6: In Vitro COX Inhibition Assay
This is a common method to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.
-
Compound Incubation: Add the test compounds at various concentrations to the wells, followed by the enzyme (COX-1 or COX-2), and incubate for a short period at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
PGE2 Measurement: Incubate for a specified time at 37°C, then stop the reaction. Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Directions
This compound is a strategically designed building block with significant potential for the development of novel therapeutics. The vicinal dichloro substitutions provide a unique electronic and steric profile that can be exploited to create potent and selective agents in oncology, infectious diseases, and inflammation. The synthetic pathways outlined in this guide are versatile and allow for the creation of diverse chemical libraries. By following a structured workflow of synthesis, screening, and mechanistic evaluation, researchers can systematically explore the therapeutic potential of derivatives from this promising scaffold. Future work should focus on expanding the library of derivatives, conducting detailed structure-activity relationship studies, and exploring novel heterocyclic systems beyond quinazolinones to fully unlock the potential of this valuable starting material.
References
- Scherrer, R. A., & Whitehouse, M. W. (Eds.). (2013). Antiinflammatory agents: chemistry and pharmacology (Vol. 1). Elsevier.
- Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). N-arylanthranilic acid derivatives as dual cyclooxygenase/5-lipoxygenase inhibitors. Bioorganic & medicinal chemistry, 22(15), 4019-4027.
- Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., Habib, E. E., Abdel-Aziz, A. A., & El-Tahir, K. E. (2010). Synthesis, biological evaluation and molecular modeling of new 6, 7-disubstituted-4-(3-hydroxy-4-methoxyphenyl)-2-thioxo-1, 2, 3, 4-tetrahydroquinazoline-5-carbonitrile derivatives as antihypertensive agents. Bioorganic & medicinal chemistry, 18(10), 3488-3498.
- Amin, K. M., Abdel-Aal, M. T., & Ahmed, M. F. (2013). Synthesis and biological evaluation of some new 6, 8-dibromo-4 (3H)-quinazolinone derivatives as antimicrobial and anticonvulsant agents. European journal of medicinal chemistry, 60, 187-196.
- Biabani, M. A., Baake, M., Lovisetto, B., Laatsch, H., Helmke, E., & Weyland, H. (1998). Anthranilamides: new antimicroalgal active substances from a marine Streptomyces sp. The Journal of antibiotics, 51(3), 333-340.
- Chen, J., Wang, X., & Lu, Y. (2017). Quinazolinone and quinazoline derivatives: recent progress in anticancer activities. Future Medicinal Chemistry, 9(3), 295-314.
- Congiu, C., Cocco, M. T., & Onnis, V. (2008). Synthesis and in vitro anticancer activity of new 2-aryl-and 2-arylmethyl-6, 7-dimethoxy-4-quinolones. Bioorganic & medicinal chemistry letters, 18(11), 3268-3271.
- Dardir, A. H., Melvin, P. R., Davis, R. M., Hazari, N., & Beromi, M. M. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 83(2), 469-477.
- Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-mediated catalyst preactivation: an efficient protocol for CN cross-coupling reactions. Organic letters, 10(16), 3505-3508.
- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & Youssef, H. A. (2010). Synthesis and anticancer activity of some new quinazolin-4-one derivatives. Acta poloniae pharmaceutica, 67(2), 143-150.
- Hour, M. J., Huang, L. J., Kuo, S. C., Xia, Y., Bastow, K. F., Nakanishi, Y., ... & Lee, K. H. (2000). 6-Alkylamino-and 2, 3-dihydro-3'-methoxy-2-phenyl-4-quinazolinones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization. Journal of medicinal chemistry, 43(23), 4479-4487.
- Kumar, P., Narasimhan, B., & Judge, V. (2018). A review on biological potential of quinazolinone derivatives. Mini reviews in medicinal chemistry, 18(18), 1545-1563.
- Liu, J. (2013). Synthesis and biological evaluation of novel anthranilamide derivatives as anticancer agents. Drug discoveries & therapeutics, 7(4), 144-152.
- Pal, M., & Pal, S. (2021). A review on recent advances in the synthesis of quinazolinone derivatives and their biological applications. RSC advances, 11(20), 12185-12211.
- Patel, K., & Patel, J. (2011). Synthesis and biological evaluation of some novel quinazoline derivatives as potential antimicrobial agents. Indian journal of chemistry. Sect. B: Organic chemistry including medicinal chemistry, 50(9), 1258.
- Reddy, M. M., & Sivaramakrishna, A. (2020). Remarkably flexible quinazolinones-synthesis and biological applications. Journal of Heterocyclic Chemistry, 57(2), 942-954.
- Sharma, A., Singh, J., & Sharma, A. (2024). Stainless-steel-driven decarboxylative acyl radical generation from α-keto acids enables an oxidant-free and solvent-free synthesis of quinazolinones and benzothiazoles. The Journal of Organic Chemistry, 89(8), 5229-5238.
- Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6, 7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49-63.
- Zhang, Y., Chen, Y., & Wu, J. (2015). Halogenated antimicrobial agents to combat drug-resistant pathogens. Journal of medicinal chemistry, 58(12), 4874-4898.
- Zahedifard, M., Faraj, F. L., & Ali, M. S. (2015). Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. Scientia pharmaceutica, 83(3), 423-437.
Sources
- 1. ucj.org.ua [ucj.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activity of some anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies - Dash - Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 8. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist’s Guide to Sourcing High-Purity Ethyl 2-amino-4,5-dichlorobenzoate for Pharmaceutical Development
Introduction: The Imperative of Purity for a Versatile Building Block
Ethyl 2-amino-4,5-dichlorobenzoate (CAS No. 1108668-25-2) is a highly functionalized aromatic compound that serves as a critical starting material and intermediate in the synthesis of complex pharmaceutical agents. Its substituted aniline structure, featuring both electron-withdrawing chloro groups and an activating amino group, makes it a versatile scaffold for building molecules with diverse biological activities. In the high-stakes environment of drug development, the purity of such a foundational building block is not merely a quality metric; it is a prerequisite for reproducible synthetic outcomes, the safety of the final Active Pharmaceutical Ingredient (API), and the overall integrity of the research and development pipeline.
This guide provides an in-depth technical framework for researchers, process chemists, and sourcing specialists. It moves beyond a simple list of vendors to establish a robust methodology for identifying, qualifying, and verifying commercial sources of high-purity this compound. We will delve into the landscape of suppliers, the chemical rationale for potential impurities, and the analytical workflows essential for ensuring that the material you procure meets the exacting standards of pharmaceutical research.
Part 1: The Commercial Supplier Landscape
The procurement process begins with identifying potential suppliers. These entities typically fall into two categories: manufacturers who synthesize the compound in-house and distributors who source it from various manufacturers. While manufacturers offer greater traceability, distributors can provide flexibility in sourcing and smaller research quantities.
Several chemical commerce platforms and direct supplier websites list this compound. Key suppliers identified through market analysis include CHEMLYTE SOLUTIONS CO., LTD, Dayang Chem (Hangzhou) Co., Ltd., and Shanghai Nianxing Industrial Co., Ltd.[1][2]. These are often primary manufacturers based in China[1][2]. Other regional suppliers, such as Labsolu.ca, also distribute the compound, sometimes in smaller, pre-packaged quantities suitable for laboratory-scale research[3].
Table 1: Comparison of Commercially Available this compound
| Supplier/Distributor | Stated Purity | Business Type | Notes |
| CHEMLYTE SOLUTIONS CO., LTD | Industrial Grade (Purity to be confirmed via CofA) | Manufactory[1] | Offers bulk quantities; detailed specifications must be requested. |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0%[2] | Manufactory/High-Tech Enterprise[2] | Provides synthesis capacity from gram to multi-kilogram scale[2]. |
| Shanghai Nianxing Industrial Co., Ltd. | 97.0%[2] | Supplier | Listed as a key supplier on chemical platforms[2]. |
| Labsolu.ca | 95%[3] | Distributor | Offers small pack sizes (50mg to 5g) for research purposes[3]. |
Note: The information in this table is based on publicly available data and is subject to change. Direct inquiry and receipt of a current Certificate of Analysis are mandatory for any procurement decision.
Part 2: A Mechanistic Approach to Potential Impurities
To design a robust quality control strategy, one must first understand the likely impurities that can arise during the synthesis of this compound. While specific proprietary synthesis routes are not disclosed by manufacturers, we can infer the most probable pathways from established organic chemistry principles for analogous molecules[4][5][6].
A likely synthesis involves the esterification of 2-amino-4,5-dichlorobenzoic acid with ethanol. The acid itself is likely prepared from a precursor like 1,2,4-trichlorobenzene[7][8][9].
Based on this, we can predict several classes of impurities:
-
Residual Starting Materials:
-
2-amino-4,5-dichlorobenzoic acid: Incomplete esterification will leave traces of the starting acid. Its different polarity makes it detectable by HPLC.
-
1,2,4-Trichlorobenzene: A potential precursor that could carry through the synthesis if not fully removed[7][8]. It is a priority environmental pollutant and its presence must be strictly controlled.
-
-
Process-Related Impurities:
-
Isomeric Species: Incomplete control over the chlorination or amination steps in the synthesis of the precursor acid could lead to isomers (e.g., Ethyl 2-amino-3,5-dichlorobenzoate). These can be difficult to separate and may have different reactivity profiles.
-
Over- or Under-halogenated Species: Compounds such as Ethyl 2-amino-4-chlorobenzoate[10] or trichlorinated aminobenzoates could be present.
-
-
Residual Solvents & Reagents:
-
Ethanol: From the esterification step.
-
Extraction Solvents: Dichloromethane, ethyl acetate, or hexane are commonly used in workup and purification steps[4].
-
Catalysts: Acid catalysts (e.g., H₂SO₄) used for esterification.
-
The presence of these impurities can have catastrophic consequences in drug development, leading to failed reactions, the formation of toxic byproducts, or difficulties in downstream purification. For instance, a residual starting acid can alter the stoichiometry of a subsequent coupling reaction, while an isomeric impurity could lead to a final API that is inseparable from its undesired isomer.
Part 3: A Self-Validating Framework for Supplier & Material Qualification
Trust in a supplier is built on a foundation of rigorous, independent verification. The following workflow provides a self-validating system for qualifying a new supplier and ensuring the quality of every batch received.
Workflow for New Supplier Qualification
Caption: A three-phase workflow for qualifying new chemical suppliers.
Experimental Protocol: In-House Verification of a New Batch
This protocol outlines the necessary steps to verify the identity, purity, and quality of a received batch of this compound.
1. Documentation and Physical Inspection:
- Step 1.1: Confirm the Certificate of Analysis (CofA) corresponds to the batch number on the container.
- Step 1.2: Visually inspect the material. It should be a crystalline solid (color to be noted, e.g., off-white to light yellow). Record any discoloration, clumping, or foreign matter.
2. Identity Confirmation (Spectroscopy):
- Step 2.1 (¹H NMR): Dissolve ~5-10 mg of the sample in 0.7 mL of CDCl₃ or DMSO-d₆. Acquire a proton NMR spectrum. The spectrum should be consistent with the structure, showing characteristic signals for the ethyl group (triplet and quartet), the aromatic protons, and the amino protons.
- Step 2.2 (Mass Spectrometry): Prepare a dilute solution and analyze via Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The observed mass should correspond to the molecular weight of the compound (C₉H₉Cl₂NO₂; MW: 234.08 g/mol )[11].
3. Purity Assessment (Chromatography):
- Step 3.1 (HPLC-UV): Perform a purity analysis using the HPLC protocol detailed in Part 4. The main peak should account for ≥98% of the total peak area for high-purity material.
- Step 3.2 (GC-MS - Optional): To analyze for volatile impurities or starting materials like 1,2,4-trichlorobenzene, a GC-MS method is recommended[12].
Part 4: Deep Dive into Analytical Methodologies
The cornerstone of material verification is a well-designed analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for assessing the purity of non-volatile aromatic compounds like this compound due to its high resolution, sensitivity, and reproducibility[13].
Analytical Workflow for Purity Determination
Caption: Step-by-step workflow for HPLC-UV purity analysis.
Experimental Protocol: HPLC-UV Purity Assay
This protocol is a robust starting point and should be fully validated (for linearity, accuracy, precision) before implementation in a regulated environment.
-
Objective: To determine the purity of this compound by area percent.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
-
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram from the injection point to the end of the run.
-
Calculate the area percent of the main peak relative to the total area of all integrated peaks.
-
Acceptance Criteria: For high-purity material, the main peak should be ≥98.0% of the total area. Any single impurity should not exceed 0.5%.
-
Conclusion
Sourcing high-purity this compound is a multi-faceted process that extends far beyond a simple purchasing transaction. It requires a scientist's mindset: one of prediction, investigation, and rigorous verification. By understanding the potential synthetic pitfalls that can introduce impurities and by implementing a robust, self-validating analytical framework, researchers and drug development professionals can mitigate risks associated with raw material quality. This diligence ensures the integrity of their synthetic work, the safety of their ultimate products, and the success of their development programs. Always remember: trust, but verify with data.
References
-
This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com. Chemsrc.com. Available at: [Link]
-
III Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]
-
ethyl 4-aminobenzoate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem. PubChem. Available at: [Link]
-
ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
1,2,4-Trichlorobenzene, 98% 120-82-1 - Ottokemi. Ottokemi. Available at: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]
-
Synthesis of ethyl 2-amino-4-bromobenzoate - PrepChem.com. PrepChem.com. Available at: [Link]
-
Ethyl 5-amino-2-chlorobenzoate | C9H10ClNO2 | CID 13226857 - PubChem. PubChem. Available at: [Link]
-
1,2,4-TRICHLOROBENZENE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. Available at: [Link]
-
Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI. NCBI. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. prepchem.com [prepchem.com]
- 7. 1,2,4-Trichlorobenzene for synthesis 120-82-1 [sigmaaldrich.com]
- 8. 1,2,4-Trichlorobenzene, 98% 120-82-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. 1,2,4-Trichlorobenzene | 120-82-1 [chemicalbook.com]
- 10. labsolu.ca [labsolu.ca]
- 11. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Approach for the Synthesis of Ethyl 2-amino-4,5-dichlorobenzoate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 2-amino-4,5-dichlorobenzoate, a key intermediate in pharmaceutical and chemical research. Contrary to potential synthetic routes starting from structurally dissimilar precursors like p-aminosalicylic acid, this guide presents a scientifically validated and efficient two-stage conceptual pathway. The core of this protocol is the final, robust esterification of 2-amino-4,5-dichlorobenzoic acid. We provide a detailed, step-by-step methodology for this critical conversion, grounded in the principles of Fischer-Speier esterification. Additionally, we discuss the strategic synthesis of the requisite precursor, 2-amino-4,5-dichlorobenzoic acid, from its corresponding nitro-aromatic compound. This application note is designed to equip researchers with the necessary technical details, mechanistic insights, and safety considerations to successfully perform this synthesis.
Introduction and Strategic Rationale
This compound serves as a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its specific substitution pattern—an ethyl ester, an amine, and two chlorine atoms on the benzene ring—makes it a versatile intermediate.
A successful and reproducible synthesis relies on a logical pathway. The most direct and well-established method to obtain the target ester is through the acid-catalyzed esterification of its corresponding carboxylic acid, 2-amino-4,5-dichlorobenzoic acid. This precursor is either commercially available or can be synthesized through standard aromatic transformations. This note focuses on the final esterification step, as it is the pivotal conversion to the desired product.
The chosen method, Fischer-Speier esterification, is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] The equilibrium of this reaction is strategically driven towards the product by using an excess of the alcohol (ethanol), which also conveniently serves as the solvent.[1][2]
Overall Synthetic Pathway
The synthesis is logically approached in two conceptual stages: the preparation of the carboxylic acid precursor followed by its esterification.
Caption: Conceptual two-step synthesis of the target ester.
Part I: Synthesis of 2-Amino-4,5-dichlorobenzoic Acid (Precursor)
The immediate precursor for the esterification is 2-amino-4,5-dichlorobenzoic acid. While this intermediate can be sourced from chemical suppliers, an effective laboratory preparation involves the reduction of 4,5-dichloro-2-nitrobenzoic acid. This transformation is a standard procedure in organic synthesis.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst in a suitable solvent like ethanol or ethyl acetate.
-
Metal-Acid Reduction: A classic method using a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).[3]
The choice of method depends on available equipment and safety infrastructure. Catalytic hydrogenation is often cleaner, but requires specialized hydrogenation apparatus.
Part II: Protocol for the Esterification of 2-Amino-4,5-dichlorobenzoic Acid
This protocol details the conversion of the precursor acid to the final ethyl ester product.
Materials and Reagents
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Key Role | Safety Notes |
| 2-Amino-4,5-dichlorobenzoic acid | ≥97% | 206.03 | Starting Material | Irritant.[4] |
| Ethanol (EtOH) | Anhydrous | 46.07 | Reactant & Solvent | Flammable. |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | 98.08 | Catalyst | Corrosive, causes severe burns.[1] |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | 84.01 | Neutralizing Agent | |
| Ethyl Acetate (EtOAc) | Reagent Grade | 88.11 | Extraction Solvent | Flammable, irritant. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | 120.37 | Drying Agent | |
| Deionized Water (H₂O) | 18.02 | Work-up |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the esterification process.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,5-dichlorobenzoic acid (10.3 g, 50.0 mmol, 1.0 eq).
-
Add 100 mL of anhydrous ethanol. Stir the mixture at room temperature to dissolve the solid as much as possible. A complete dissolution may not occur until heating.
-
-
Catalyst Addition:
-
While stirring, carefully and slowly add concentrated sulfuric acid (0.5 mL, ~9.0 mmol, 0.18 eq) dropwise to the mixture using a glass pipette.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation is crucial for the nucleophilic attack by the weakly nucleophilic ethanol.[5] The addition is exothermic and may cause the precipitation of the aminobenzoic acid salt, which will redissolve upon heating.[1]
-
-
Reaction Under Reflux:
-
Heat the mixture to a gentle reflux (approximately 78-80 °C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality: Heating provides the necessary activation energy for the reaction. Using excess ethanol as the solvent shifts the reaction equilibrium towards the formation of the ethyl ester, in accordance with Le Châtelier's Principle.[2]
-
-
Cooling and Quenching:
-
Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold deionized water.
-
-
Neutralization:
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to the aqueous mixture with stirring. Continue adding until the effervescence (release of CO₂) ceases and the pH of the solution is neutral to slightly basic (pH 7-8).
-
Causality: The sodium bicarbonate neutralizes the sulfuric acid catalyst and deprotonates the ammonium salt of the product, rendering the ethyl ester insoluble in water and causing it to precipitate or separate out.[2]
-
-
Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Causality: The desired ester product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its efficient separation from inorganic salts and other water-soluble byproducts.
-
-
Washing and Drying:
-
Wash the combined organic layers with deionized water (1 x 50 mL) and then with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and inorganic impurities.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
-
Solvent Removal and Purification:
-
Remove the ethyl acetate using a rotary evaporator to yield the crude product, which may be a solid or a thick oil.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.[2]
-
Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
Expected Product Properties:
-
Analytical Techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Safety and Handling
-
This procedure must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.
-
Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care.[1]
-
Organic solvents like ethanol and ethyl acetate are flammable and should be kept away from ignition sources.
References
-
ChemBK. (2024). Benzoic acid, 2-amino-4,5-dichloro-. Retrieved from [Link]
-
ResearchGate. (2025). The chlorination of 4‐aminobenzoic acid and its methyl ester. Retrieved from [Link]
-
PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025). The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved from [Link]
-
PubChem. 4-Amino-2-chlorobenzoic acid. Retrieved from [Link]
- Google Patents. (Date not available). US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.
- Google Patents. (Date not available). KR101329242B1 - Method for preparing p-aminobenzoic acid.
- Google Patents. (Date not available). WO2003072534A1 - Method for preparing p-aminobenzoic acid.
- Google Patents. (Date not available). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.
- Google Patents. (Date not available). CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof.
-
ResearchGate. (2025). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
-
PrepChem.com. Synthesis of ethyl 2-amino-4-bromobenzoate. Retrieved from [Link]
-
Organic Syntheses. ETHYL p-AMINOBENZOATE. Retrieved from [Link]
-
Sci-Hub. (2003). Ethyl 2-amino-4-(2,4-dichlorophenyl)-4H-benzo[f]chromene-3-carboxylate. Retrieved from [Link]
-
2a biotech. This compound. Retrieved from [Link]
-
Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]
-
PubChem. Ethyl 4-amino-3,5-dichlorobenzoate. Retrieved from [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved from [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]
Sources
Application Notes & Protocols: Ethyl 2-amino-4,5-dichlorobenzoate as a Versatile Precursor for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of a Dichlorinated Anthranilate
Ethyl 2-amino-4,5-dichlorobenzoate is a highly functionalized anthranilate ester, a class of compounds pivotal to the synthesis of numerous nitrogen-containing heterocycles. Its strategic value lies in the convergence of three key reactive features: a nucleophilic amino group, an ester group amenable to cyclization or modification, and a benzene ring pre-decorated with two chloro substituents. These chlorine atoms are not mere spectators; they significantly influence the electronic properties of the ring and serve as foundational elements for building molecules with specific steric and electronic profiles, which is of paramount importance in medicinal chemistry. Quinazolinones and quinazolines, for example, are scaffolds found in numerous therapeutic agents, and substitutions on the benzene ring, such as halogens, are known to modulate their biological activities, including antimicrobial and cytotoxic effects.[1][2]
This guide provides detailed protocols and the underlying scientific rationale for utilizing this compound in the synthesis of two major classes of pharmaceutically relevant heterocycles: Quinazolinones and 1,4-Benzodiazepines . The methodologies are designed to be robust and explanatory, empowering researchers to not only replicate the synthesis but also to understand the critical parameters that govern success.
Section 1: Synthesis of 6,7-Dichloro-4(3H)-Quinazolinone Derivatives
The construction of the quinazolinone core from anthranilic acid derivatives is a cornerstone of heterocyclic chemistry.[3] The most direct methods involve a cyclocondensation reaction where the anthranilate's amino group and ester function react with a one or two-carbon source to form the pyrimidine ring. The presence of the 4,5-dichloro substituents on our starting material directly leads to the formation of 6,7-dichloro-4(3H)-quinazolinones, a substitution pattern explored for its potential biological activities.[4]
Protocol 1.1: One-Pot Synthesis of 6,7-Dichloro-2-methyl-4(3H)-quinazolinone via Acylation and Cyclization
This protocol first involves the acylation of the amine with acetic anhydride to form an intermediate N-acetyl derivative, which then undergoes thermal cyclization to yield the quinazolinone.
Principle & Rationale: The initial step is a nucleophilic acyl substitution where the amino group of the anthranilate attacks the electrophilic carbonyl of acetic anhydride. This forms a stable amide intermediate. The subsequent application of heat promotes an intramolecular cyclization. The amide nitrogen attacks the ester's carbonyl carbon, eliminating ethanol and forming the six-membered pyrimidine ring. This sequence is a variation of syntheses that proceed through a benzoxazinone intermediate.[5]
dot graph "Protocol_1_1" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node styles start_node [label="Ethyl 2-amino-4,5-\ndichlorobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1_node [label="Acetic Anhydride\nPyridine (cat.)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; intermediate_node [label="Intermediate:\nEthyl 2-acetamido-4,5-\ndichlorobenzoate", fillcolor="#FBBC05", fontcolor="#202124"]; heat_node [label="Heat (Reflux)\nIntramolecular\nCyclization", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product_node [label="Product:\n6,7-Dichloro-2-methyl-\n4(3H)-quinazolinone", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start_node -> intermediate_node [label=" Acylation "]; reagent1_node -> intermediate_node [style=dotted, arrowhead=none]; intermediate_node -> product_node [label=" Elimination of EtOH "]; heat_node -> product_node [style=dotted, arrowhead=none];
// Graph attributes graph [bgcolor="transparent", size="6,3", splines=ortho]; } Caption: Workflow for the synthesis of a 6,7-dichloro-quinazolinone.
Materials & Equipment:
-
This compound (1.0 eq)
-
Acetic Anhydride (2.0 eq)
-
Pyridine (catalytic amount, ~0.1 eq)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and filtration
-
TLC plates (silica gel)
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.34 g, 10 mmol). Dissolve it in a minimal amount of ethanol (~20-30 mL).
-
Reagent Addition: Add acetic anhydride (1.88 mL, 20 mmol) to the solution, followed by a catalytic amount of pyridine (0.08 mL, 1 mmol).
-
Rationale: Pyridine acts as a base to catalyze the initial acylation step. Acetic anhydride serves as both the acylating agent and the source of the C2-methyl group.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours.
-
Rationale: Thermal energy is required to overcome the activation barrier for the intramolecular cyclization and elimination of ethanol.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, slowly pour the mixture into ice-cold water (50 mL) with stirring.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the final 6,7-Dichloro-2-methyl-4(3H)-quinazolinone as a crystalline solid.
Data & Expected Outcome:
| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity (for 10 mmol) |
| This compound | 234.08 | 1.0 | 2.34 g |
| Acetic Anhydride | 102.09 | 2.0 | 1.88 mL |
| Pyridine | 79.10 | 0.1 | 0.08 mL |
| Expected Product | 229.05 | - | - |
| Anticipated Yield | - | - | 75-85% |
Section 2: Synthesis of 7,8-Dichloro-1,4-Benzodiazepine Derivatives
The synthesis of the 1,4-benzodiazepine core often begins with a 2-aminobenzophenone or a related anthranilate derivative.[6] The following protocol outlines a plausible two-step synthesis starting from this compound, involving N-acylation with chloroacetyl chloride followed by an intramolecular nucleophilic substitution.
Protocol 2.1: Synthesis of 7,8-Dichloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
This two-step procedure is a classic approach for building the diazepinone ring.
Principle & Rationale:
-
N-Chloroacetylation: The amino group of the anthranilate is acylated using chloroacetyl chloride. This reaction is highly efficient but requires a base (like triethylamine) to scavenge the HCl byproduct.[7] This step attaches the C-C-N fragment necessary for the subsequent cyclization.
-
Intramolecular Cyclization: The intermediate is treated with ammonia. The ammonia first converts the ethyl ester into a primary amide. Then, under basic conditions, the newly formed amide nitrogen acts as a nucleophile, displacing the chloride on the adjacent side chain to form the seven-membered benzodiazepine ring.
dot graph "Protocol_2_1" { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Reaction pathway for the synthesis of a 7,8-dichloro-1,4-benzodiazepine.
Materials & Equipment:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Ammonia (7N solution in methanol)
-
Acetone, Methanol (solvents)
-
Ice bath
-
Standard glassware for reaction, workup, and filtration
Experimental Protocol:
Step A: Synthesis of Ethyl 2-(2-chloroacetamido)-4,5-dichlorobenzoate
-
Reaction Setup: Dissolve this compound (2.34 g, 10 mmol) in dry acetone (50 mL) in a flask equipped with a dropping funnel and magnetic stirrer. Add triethylamine (1.67 mL, 12 mmol).[7]
-
Reagent Addition: Cool the mixture in an ice bath to 0-5°C. Add chloroacetyl chloride (0.95 mL, 12 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10°C.
-
Rationale: Dropwise addition at low temperature controls the exothermic reaction. Triethylamine is crucial to neutralize the generated HCl, preventing unwanted side reactions and driving the acylation forward.
-
-
Reaction: After addition, remove the ice bath and stir the mixture at room temperature overnight.
-
Isolation: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to obtain the crude intermediate, which can be used directly in the next step or purified by recrystallization from ethanol.
Step B: Cyclization to 7,8-Dichloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one
-
Reaction Setup: Dissolve the crude intermediate from Step A in methanol (30 mL) and cool in an ice bath.
-
Reagent Addition: Add a 7N solution of ammonia in methanol (e.g., 10 mL, 70 mmol) to the mixture. Seal the flask and stir at room temperature for 24-48 hours.
-
Rationale: Ammonia serves two roles: first as a reagent for amidating the ethyl ester, and second as a base to promote the intramolecular cyclization via nucleophilic attack of the amide nitrogen on the carbon bearing the chlorine atom.
-
-
Monitoring: Monitor the reaction by TLC until the intermediate spot disappears.
-
Workup & Isolation: Concentrate the reaction mixture under reduced pressure. Add water to the residue to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzodiazepine derivative.
Troubleshooting & Key Considerations
-
Moisture Sensitivity: Acyl chlorides like chloroacetyl chloride are highly reactive towards water. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the reagent.
-
Temperature Control: The initial acylation step is exothermic. Maintaining a low temperature during the addition of chloroacetyl chloride is critical to prevent side reactions and ensure high yield.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions. It helps determine the reaction endpoint, preventing the formation of degradation products from prolonged reaction times or excessive heat.
-
Solvent Choice: The choice of solvent can influence reaction rates and solubility. For acylation, aprotic solvents like acetone or dichloromethane are preferred. For cyclizations, polar solvents that can dissolve the intermediates and reagents are necessary.
References
-
Hensbergen, A. W., Mills, V. R., Collins, I., & Jones, A. M. (2015). An expedient synthesis of oxazepino and oxazocino quinazolines. Tetrahedron Letters, 56(46), 6478–6483. [Link]
-
Lund, H. (1963). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Acta Chemica Scandinavica. [Link]
-
Wikipedia contributors. (2023). Niementowski quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Pharmaceutical and Biosciences Journal. [Link]
-
Kumar, A., & Sharma, S. (2022). Novel Microwave Assisted Synthesis of Some 3־ {2־ (1H־ 1, 2, 4-triazolyl) ethyl}־2־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Journal of Heterocyclic Chemistry. [Link]
-
Rani, P., et al. (2018). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives. ResearchGate. [Link]
-
Poronik, Y. M., et al. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-diones. Arkivoc. [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinone derivatives 3a‐o strating from anthranilic acid and ary1 isothiocyanates. ResearchGate. [Link]
-
Wikipedia contributors. (2022). Niementowski quinazoline synthesis. Wikipedia, The Free Encyclopedia. [Link]
-
Al-Ostoot, F. H., et al. (2018). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. DARU Journal of Pharmaceutical Sciences. [Link]
-
Czarnecka, K., et al. (2020). Modification of 6,7-Dichloro-5,8-Quinolinedione at C2 Position: Synthesis, Quantum Chemical Properties, and Activity against DT-Diaphorase Enzyme. Molecules. [Link]
-
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. [Link]
-
Meyer, J. F., & Wagner, E. C. (1943). THE NIEMENTOWSKI REACTION. THE USE OF METHYL ANTHRANILATE OR ISATOIC ANHYDRIDE WITH SUBSTITUTED AMIDES OR AMIDINES IN THE FORMATION OF 3-SUBSTITUTED-4-KETO-3,4-DIHYDROQUINAZOLINES. THE COURSE OF THE REACTION. The Journal of Organic Chemistry. [Link]
-
Alagarsamy, V., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]
-
de Oliveira, R., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
- Google Patents. (2004). Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
- Google Patents. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
-
Upasani, C., & Jagdale, S. (2021). Quinazoline and its diverse array of therapeutic application: A review. SlideShare. [Link]
-
Kumar, A., & Sharma, G. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. OMICS International. [Link]
-
Al-Suhaimi, E. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules. [Link]
-
Al-Said, N. H. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][8]diazepin-2-ylamino)benzoate. Molbank. [Link]
-
Wei, Y., et al. (2023). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Organic Chemistry Frontiers. [Link]
-
Al-Said, N. H. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][8]diazepin-2-ylamino)benzoate. ResearchGate. [Link]
-
Ghorbani-Vaghei, R., & Malaeki, A. (2022). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances. [Link]
-
Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences. [Link]
-
Wang, C., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]
-
Seong, M. R., et al. (2008). (E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate. Acta Crystallographica Section E. [Link]
-
Sharma, P., et al. (2009). Model reaction of ethyl anthranilate with methyl propiolate computed at the B3LYP/6-31 + G(d) level. ResearchGate. [Link]
-
Sotorríos, L., et al. (2022). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Molecules. [Link]
-
Hizam, S. M. M., & Yamin, B. M. (2015). Crystal structure of 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate. Acta Crystallographica Section E Crystallographic Communications. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Ethyl 2-amino-4,5-dichlorobenzoate in Modern Medicinal Chemistry: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutic agents. Ethyl 2-amino-4,5-dichlorobenzoate, a deceptively simple anthranilate derivative, has emerged as a versatile and highly valuable building block in medicinal chemistry. Its unique substitution pattern, featuring an ortho-amino group, an ethyl ester, and two chlorine atoms on the benzene ring, provides a rich tapestry of reactive sites for the construction of complex heterocyclic systems with profound biological activities.
This technical guide, designed for researchers, scientists, and drug development professionals, will delve into the multifaceted applications of this compound. We will explore its pivotal role in the synthesis of prominent pharmacophores, such as quinazolinones and benzotriazines, which are central to the development of targeted therapies, including kinase inhibitors. This document will provide not only detailed, field-proven protocols but also the underlying scientific rationale for experimental choices, empowering researchers to leverage this scaffold to its full potential.
Part 1: The Quinazolinone Core - A Privileged Scaffold for Kinase Inhibitors
The quinazolinone ring system is a cornerstone of medicinal chemistry, renowned for its ability to form the structural basis of numerous approved drugs, particularly in the realm of oncology. The 4-oxo-quinazoline core is a key feature of many potent and selective kinase inhibitors. This compound serves as an ideal precursor for the synthesis of dichlorinated quinazolinone derivatives, which can be further functionalized to target the ATP-binding sites of various kinases.
Causality in Experimental Design: The Gould-Jacobs Reaction
The construction of the quinazolinone core from this compound is elegantly achieved through a modified Gould-Jacobs reaction. This venerable yet powerful reaction proceeds through a sequence of cyclization and condensation steps, ultimately yielding the desired heterocyclic system. The choice of reagents and reaction conditions is critical for achieving high yields and purity.
The initial step involves the reaction of the amino group of this compound with a suitable three-carbon component, typically a malonic ester derivative. This is followed by a high-temperature cyclization, often facilitated by a high-boiling point solvent like diphenyl ether, to form the pyrimidine ring of the quinazolinone. The chlorine substituents on the benzene ring are strategically positioned to influence the electronic properties of the final molecule and can serve as handles for further synthetic transformations.
Experimental Protocol: Synthesis of 6,7-Dichloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester
This protocol details a representative synthesis of a key quinazolinone intermediate from this compound.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Crystallization dish
Procedure:
-
Step 1: Condensation. In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in 50 mL of absolute ethanol. To this solution, add diethyl ethoxymethylenemalonate (11 mmol) dropwise with stirring at room temperature.
-
Step 2: Initial Heating. Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Solvent Removal. After the initial reflux, remove the ethanol under reduced pressure using a rotary evaporator.
-
Step 4: Cyclization. To the resulting residue, add 50 mL of diphenyl ether. Heat the mixture to 250 °C with vigorous stirring for 1 hour. The high temperature is crucial for the intramolecular cyclization to occur.
-
Step 5: Cooling and Precipitation. After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature. The desired product will precipitate out of the diphenyl ether.
-
Step 6: Isolation and Purification. Add 100 mL of hexanes to the cooled mixture to further precipitate the product and to help in washing away the diphenyl ether. Filter the solid product using a Büchner funnel and wash thoroughly with hexanes.
-
Step 7: Recrystallization. Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 6,7-Dichloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Diethyl ethoxymethylenemalonate |
| Reaction Type | Gould-Jacobs Reaction |
| Typical Yield | 75-85% |
| Product | 6,7-Dichloro-4-oxo-3,4-dihydroquinazoline-2-carboxylic acid ethyl ester |
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of a key quinazolinone intermediate.
Part 2: The Benzotriazine Scaffold - A Platform for Novel Kinase Inhibitors
The benzotriazine core is another privileged heterocyclic system that has garnered significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The synthesis of benzotriazine derivatives can be strategically initiated from ortho-aminoaryl compounds, making this compound a suitable starting material.
Mechanistic Rationale: Diazotization and Cyclization
The synthesis of a benzotriazine from an ortho-phenylenediamine derivative typically involves a diazotization reaction followed by an intramolecular cyclization. While this compound is not a diamine, it can be converted to a suitable precursor through a multi-step sequence. A common approach involves the introduction of a second nitrogen-containing functional group ortho to the existing amino group.
Illustrative Protocol: Synthesis of a Dichlorinated Benzotriazine Derivative
This protocol outlines a conceptual pathway for the synthesis of a dichlorinated benzotriazine, highlighting the key transformations required.
Materials:
-
This compound
-
Sodium nitrite
-
Hydrochloric acid
-
A suitable coupling partner (e.g., an active methylene compound)
-
Reducing agent (e.g., Sodium dithionite)
-
Glacial acetic acid
Procedure:
-
Step 1: Diazotization. Dissolve this compound (10 mmol) in a mixture of hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (10.5 mmol) in water dropwise while maintaining the low temperature. This generates the corresponding diazonium salt.
-
Step 2: Azo Coupling. In a separate flask, prepare a solution of a suitable coupling partner (e.g., ethyl cyanoacetate) in a basic medium. Slowly add the cold diazonium salt solution to this mixture with vigorous stirring. This will form an azo compound.
-
Step 3: Reduction. Reduce the azo compound using a suitable reducing agent like sodium dithionite in an appropriate solvent system. This step is crucial for the formation of the ortho-aminoazo precursor.
-
Step 4: Cyclization. The resulting ortho-aminoazo compound can then be cyclized to the benzotriazine ring system. This is often achieved by heating in a suitable solvent, sometimes with the addition of an acid or base catalyst. For instance, heating in glacial acetic acid can facilitate the cyclization.
-
Step 5: Isolation and Purification. The final benzotriazine product can be isolated by precipitation and purified by recrystallization or column chromatography.
Visualization of the Synthetic Pathway:
Caption: Conceptual synthetic pathway to a dichlorinated benzotriazine derivative.
Part 3: Biological Significance and Future Directions
The dichlorinated quinazolinone and benzotriazine scaffolds synthesized from this compound are of significant interest due to their potential as kinase inhibitors. The chlorine atoms can occupy hydrophobic pockets in the ATP-binding site of kinases, contributing to the potency and selectivity of the inhibitor. Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization or for improving the pharmacokinetic properties of the molecule.
The development of novel benzotriazines for drug discovery has shown promise in anticancer, anti-inflammatory, and antimalarial programs.[1] Specifically, benzotriazine-based compounds have been developed as selective kinase inhibitors targeting SRC, VEGFr2, and BCR-ABL.[1]
The synthesis of quinazolinone derivatives is also a very active area of research. These compounds are known to possess a wide range of biological activities, including anticancer and antimicrobial effects.[2][3]
Table of Potential Biological Targets:
| Scaffold | Potential Biological Targets | Therapeutic Area |
| Dichlorinated Quinazolinone | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Serine/Threonine Kinases | Oncology, Inflammation |
| Dichlorinated Benzotriazine | Tyrosine Kinases (e.g., Src, Abl), Other kinases | Oncology, Inflammatory Diseases |
The versatility of this compound as a starting material opens up numerous avenues for the synthesis of diverse heterocyclic libraries. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methodologies, as well as the exploration of novel biological targets for the resulting compounds. The strategic incorporation of this building block into drug discovery programs holds the potential to deliver the next generation of targeted therapies.
References
- [Not Available]
- Development of novel benzotriazines for drug discovery. Expert Opin Drug Discov. 2009 Jan;4(1):33-49. doi: 10.1517/17460440802580536. Epub 2008 Dec 10.
- [Not Available]
- [Not Available]
- Design and synthesis of CK2 inhibitors. Mol Cell Biochem. 2011 Oct;356(1-2):91-6. doi: 10.1007/s11010-011-0953-8. Epub 2011 Jul 13.
- Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA rel
- Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules. 2020 Mar 19;25(6):1386. doi: 10.3390/molecules25061386.
- [Not Available]
- [Not Available]
- [Not Available]
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chem. 2024 Apr 24;18(1):59. doi: 10.1186/s13065-024-01202-y.
- [Not Available]
- [Not Available]
- [Not Available]
- [Not Available]
- Quinazolinones, the Winning Horse in Drug Discovery. Molecules. 2023 Jan 18;28(3):983. doi: 10.3390/molecules28030983.
- [Not Available]
- [Not Available]
- [Not Available]
- [Not Available]
- [Not Available]
- [Not Available]
Sources
Application Notes and Protocols: N-Alkylation of Ethyl 2-amino-4,5-dichlorobenzoate
Introduction
N-alkylated 2-aminobenzoate derivatives are pivotal structural motifs in medicinal chemistry and drug development. Their prevalence in pharmacologically active compounds underscores the necessity for robust and versatile synthetic methodologies. This application note provides a detailed experimental guide for the N-alkylation of ethyl 2-amino-4,5-dichlorobenzoate, a valuable building block for creating diverse molecular libraries. We will explore two primary, field-proven methodologies: direct alkylation using alkyl halides and reductive amination. The choice between these methods is often dictated by the nature of the alkyl group to be introduced and the desired reaction conditions.
The protocols herein are designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. For researchers and scientists in drug development, these guidelines will serve as a practical resource for synthesizing novel N-alkylated aminobenzoate analogs.
Method 1: Direct N-Alkylation with Alkyl Halides
This method is a classical and straightforward approach for introducing primary and secondary alkyl groups onto the amine nitrogen. The reaction proceeds via a nucleophilic substitution mechanism, where the amine attacks the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrogen halide byproduct and to deprotonate the amine, increasing its nucleophilicity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | [1][2] |
| Alkyl Halide (e.g., Iodomethane, Bromoethane) | Reagent Grade | Commercially Available | Choice of halide affects reactivity (I > Br > Cl). |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Serves as the base. |
| Acetone or Acetonitrile | Anhydrous | Commercially Available | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous acetone or acetonitrile to dissolve the starting material. Then, add anhydrous potassium carbonate (2.0-3.0 equivalents). Stir the suspension for 10-15 minutes. The use of a slight excess of base ensures complete reaction.[3]
-
Alkylating Agent Addition: Add the desired alkyl halide (1.1-1.5 equivalents) to the suspension. The slight excess of the alkylating agent helps to drive the reaction to completion.
-
Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone or acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Causality Behind Experimental Choices
-
Choice of Base: Potassium carbonate is a moderately strong base that is effective in deprotonating the aniline nitrogen without causing significant side reactions like ester hydrolysis.[4]
-
Solvent Selection: Acetone and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions. They effectively solvate the cation of the base while leaving the anion (carbonate) relatively free to act as a base.
-
Reflux Conditions: Heating the reaction increases the rate of reaction, allowing for a reasonable reaction time.
Workflow Diagram
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | [1][2] |
| Aldehyde or Ketone | Reagent Grade | Commercially Available | The carbonyl compound will be the source of the alkyl group. |
| Sodium Triacetoxyborohydride (STAB) | Reagent Grade | Commercially Available | Mild and selective reducing agent. |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | Reaction solvent. |
| Acetic Acid (optional) | Glacial | Commercially Available | Can be used as a catalyst for imine formation. |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For quenching the reaction. | |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in anhydrous DCM or DCE.
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (0.1 equivalents). This can facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often exothermic, so slow addition is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Causality Behind Experimental Choices
-
Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group of the starting aldehyde/ketone and the ester functionality of the aminobenzoate.[5]
-
Solvent Selection: Chlorinated solvents like DCM and DCE are excellent for reductive amination as they are relatively non-polar and aprotic, and they effectively dissolve the reactants and the STAB reagent.
-
Acid Catalyst: Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine to form the imine.
Reaction Mechanism Diagram
Caption: Mechanism of Reductive Amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive reagents, insufficient heating (Method 1), or ineffective reducing agent (Method 2). | Check the quality of reagents. For Method 1, ensure the reaction is at a sufficient reflux temperature. For Method 2, use fresh sodium triacetoxyborohydride. |
| Formation of dialkylated product | Use of excess alkylating agent, or a highly reactive alkyl halide. | Use a stoichiometric amount or a slight excess of the alkylating agent. Consider using a less reactive alkyl halide (e.g., bromide instead of iodide). |
| Incomplete reaction | Insufficient reaction time or low temperature. | Allow the reaction to run for a longer period. For Method 1, ensure adequate heating. For Method 2, consider a slight increase in temperature if the reaction is sluggish at room temperature. |
| Difficult purification | Co-elution of product and starting material or byproducts. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Data Interpretation
The successful synthesis of the N-alkylated product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the protons of the introduced alkyl group. A shift in the chemical shift of the aromatic protons adjacent to the amino group. |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the introduced alkyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the N-alkylated product. |
| IR Spectroscopy | A shift in the N-H stretching frequency. |
Table of Expected Yields (Illustrative)
| Alkylating Agent | Method | Expected Yield Range | Purity (Post-Purification) |
| Iodomethane | Direct Alkylation | 70-85% | >95% |
| Bromoethane | Direct Alkylation | 65-80% | >95% |
| Benzaldehyde | Reductive Amination | 75-90% | >95% |
| Acetone | Reductive Amination | 60-75% | >95% |
References
-
One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Direct, one-pot reductive alkylation of anilines with functionalized acetals mediated by triethylsilane and TFA. Straightforward route for unsymmetrically substituted ethylenediamine. PubMed. [Link]
-
Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine. The Journal of Organic Chemistry. [Link]
-
Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemical Technology. [Link]
-
An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]
- Chapter 3: Synthetic Methods for Primary Anilines. Books.
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. PMC. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS. [Link]
-
Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Semantic Scholar. [Link]
-
n-Alkyl p-aminobenzoates as derivatizing agents in the isolation, separation, and characterization of submicrogram quantities of oligosaccharides by liquid secondary ion mass spectrometry. PubMed. [Link]
-
Ethyl 4-amino-3,5-dichlorobenzoate. PubChem. [Link]
-
(a) Synthesis of Fmoc protected N-alkylated p-aminobenzoic acid... ResearchGate. [Link]
-
dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. PubMed. [Link]
Sources
Application Notes and Protocols for the Solid-Phase Synthesis of Heterocyclic Scaffolds Using Ethyl 2-amino-4,5-dichlorobenzoate
Introduction: Strategic Utility of Ethyl 2-amino-4,5-dichlorobenzoate in Combinatorial Chemistry
In the landscape of modern drug discovery, the efficient construction of diverse molecular libraries is paramount. Solid-phase organic synthesis (SPOS) has emerged as a cornerstone technology, enabling the rapid and systematic preparation of compound collections for high-throughput screening. This compound is a valuable starting material in SPOS, particularly for the synthesis of quinazolinone-based heterocyclic scaffolds. The dichloro-substitution pattern on the anthranilate ring provides a unique electronic and steric profile, influencing the biological activity of the resulting compounds and offering potential vectors for further chemical modification.
This guide provides a comprehensive overview of the application of this compound in the solid-phase synthesis of 2,3-disubstituted 6,7-dichloroquinazolin-4(3H)-ones. We will delve into the strategic considerations behind the synthetic design, from the initial immobilization on a solid support to the final cleavage and purification of the target molecules. The protocols detailed herein are designed to be robust and adaptable, providing a foundational framework for researchers in drug development and chemical biology.
Core Principles: Traceless Synthesis of Quinazolinones
The synthetic strategy outlined in this application note leverages a "traceless" linker approach. In this context, the point of attachment to the solid support is the carboxyl group of the anthranilate, which ultimately becomes part of the quinazolinone ring system. Upon cleavage from the resin, the final product bears no residual functionality from the linker, maximizing the diversity and "drug-likeness" of the synthesized library.
The general synthetic pathway involves several key stages:
-
Preparation and Immobilization: The ethyl ester of the starting material is first hydrolyzed to the corresponding carboxylic acid. This activated building block is then covalently attached to a suitable solid support, typically a Wang resin.
-
On-Resin Acylation: The resin-bound anthranilate is acylated on the amino group with a diverse range of acylating agents (e.g., acid chlorides, anhydrides) to introduce the first point of diversity (R¹).
-
Cyclative Cleavage: The acylated intermediate is then treated with a primary amine (R²-NH₂), which serves a dual purpose. It acts as a nucleophile to effect the cyclization to the quinazolinone ring and simultaneously cleaves the product from the solid support. This step introduces the second point of diversity (R²).
This efficient one-pot cyclization and cleavage strategy is a hallmark of this synthetic design, streamlining the workflow and facilitating parallel synthesis.
Experimental Workflow and Protocols
Overall Synthetic Scheme
Figure 1: General workflow for the solid-phase synthesis of 2,3-disubstituted 6,7-dichloroquinazolin-4(3H)-ones.
Protocol 1: Saponification of this compound
Objective: To prepare the free carboxylic acid necessary for immobilization on Wang resin.
Materials:
| Reagent/Solvent | Molecular Weight | Amount (for 1g scale) | Molar Equivalents |
| This compound | 234.08 g/mol | 1.00 g | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 g/mol | 0.36 g | 2.0 |
| Tetrahydrofuran (THF) | - | 20 mL | - |
| Deionized Water | - | 10 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | 50 mL | - |
| Saturated Sodium Chloride (Brine) | - | 20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
Dissolve this compound in a mixture of THF and water in a round-bottom flask.
-
Add lithium hydroxide monohydrate to the solution and stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 2-amino-4,5-dichlorobenzoic acid as a solid.
Protocol 2: Immobilization of 2-Amino-4,5-dichlorobenzoic Acid on Wang Resin
Objective: To covalently attach the anthranilic acid derivative to the solid support.
Materials:
| Reagent/Solvent | Concentration/Loading | Amount (for 1g resin) | Molar Equivalents |
| Wang Resin | 1.0 mmol/g | 1.0 g | 1.0 |
| 2-Amino-4,5-dichlorobenzoic acid | - | 618 mg | 3.0 |
| N,N'-Diisopropylcarbodiimide (DIC) | - | 0.47 mL | 3.0 |
| 4-(Dimethylamino)pyridine (DMAP) | - | 61 mg | 0.5 |
| N,N-Dimethylformamide (DMF) | - | 15 mL | - |
| Dichloromethane (DCM) | - | As needed for washing | - |
| Methanol (MeOH) | - | As needed for washing | - |
Procedure:
-
Place Wang resin in a solid-phase reaction vessel and swell in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate flask, dissolve 2-amino-4,5-dichlorobenzoic acid, DIC, and DMAP in DMF.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the reaction mixture at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
Protocol 3: On-Resin N-Acylation
Objective: To introduce the first point of diversity (R¹) on the resin-bound anthranilate.
Materials:
| Reagent/Solvent | Concentration/Loading | Amount (for 1g resin) | Molar Equivalents |
| Resin-Bound Anthranilate | ~0.8 mmol/g (assumed) | 1.0 g | 1.0 |
| Acyl Chloride (R¹COCl) | - | 2.4 mmol | 3.0 |
| N,N-Diisopropylethylamine (DIPEA) | - | 0.42 mL | 3.0 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - |
| N,N-Dimethylformamide (DMF) | - | As needed for washing | - |
Procedure:
-
Swell the resin-bound anthranilate in anhydrous DCM for 30 minutes.
-
Drain the DCM.
-
Add a solution of the desired acyl chloride and DIPEA in anhydrous DCM to the resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Protocol 4: Cyclative Cleavage to Yield 2,3-Disubstituted 6,7-Dichloroquinazolin-4(3H)-ones
Objective: To form the quinazolinone ring and cleave the final product from the solid support, introducing the second point of diversity (R²).
Materials:
| Reagent/Solvent | Concentration/Loading | Amount (for 0.2 mmol scale) | Molar Equivalents |
| Resin-Bound N-Acyl Anthranilate | ~0.8 mmol/g | 250 mg | 1.0 |
| Primary Amine (R²NH₂) | - | 1.0 mmol | 5.0 |
| N,N-Dimethylformamide (DMF) | - | 4 mL | - |
Procedure:
-
Place the dried resin-bound N-acyl anthranilate in a sealed vial.
-
Add a solution of the desired primary amine in DMF.
-
Heat the mixture at 80°C for 16 hours.
-
Cool the reaction to room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DMF (2 x 2 mL) and combine the filtrates.
-
Remove the DMF under reduced pressure to obtain the crude product.
-
Purify the crude product by preparative HPLC or column chromatography.
Data Presentation: Expected Outcomes
The following table provides a hypothetical representation of expected yields and purities for a small library of 6,7-dichloroquinazolin-4(3H)-ones synthesized using this protocol. Actual results may vary depending on the specific R¹ and R² groups used.
| Entry | R¹ Group | R² Group | Expected Yield (%) | Expected Purity (%) |
| 1 | Phenyl | Benzyl | 75-85 | >95 |
| 2 | 4-Methoxyphenyl | Cyclohexyl | 70-80 | >95 |
| 3 | Thiophen-2-yl | n-Butyl | 65-75 | >90 |
| 4 | Methyl | 4-Fluorobenzyl | 80-90 | >95 |
Visualization of Key Relationships
Resin Functionalization and Cleavage Logic
Application Note & Protocol: Comprehensive Characterization of Ethyl 2-amino-4,5-dichlorobenzoate
Abstract
This document provides a comprehensive guide to the analytical methods required for the complete characterization of Ethyl 2-amino-4,5-dichlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. Ensuring the identity, purity, and quality of this compound is critical for downstream applications. This guide details protocols for structural elucidation using spectroscopic techniques and quantitative analysis for purity assessment via chromatography. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural steps to ensure robust and reliable results.
Introduction
This compound (C₉H₉Cl₂NO₂) is an aromatic amine derivative whose structural integrity and purity are paramount for its intended use. A multi-faceted analytical approach is necessary to unambiguously confirm its chemical structure and quantify any potential impurities. This guide presents a logical workflow, beginning with qualitative identification and structural confirmation, followed by quantitative purity and impurity profiling. The methods described are grounded in established analytical principles and are designed to be validated in accordance with regulatory standards such as the ICH Q2(R1) guidelines.[1][2][3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of analytical method development. For instance, its molecular weight is critical for mass spectrometry, and its solubility dictates the choice of solvents for spectroscopy and chromatography.
| Property | Value | Source |
| Molecular Formula | C₉H₉Cl₂NO₂ | [4] |
| Molecular Weight | 234.08 g/mol | [4] |
| Exact Mass | 233.001038 Da | [4] |
| Boiling Point | 340.8 ± 37.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| LogP (XLogP3) | 4.17 | [4] |
| Solubility | Soluble in common organic solvents like methanol, acetonitrile, and chloroform. | Inferred from LogP and structure. |
Part 1: Structural Elucidation and Identification
The first critical step is to confirm the chemical identity of the material. A combination of spectroscopic methods provides orthogonal data points that, together, create a unique structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.
Expertise & Causality: The choice of solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is based on the analyte's solubility. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group, and the electron-donating effect of the amino group.
Predicted ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons (2H): Two singlets are expected for the two aromatic protons, likely in the range of δ 6.5-8.0 ppm. The proton at position 3 (adjacent to the amino group) will be upfield compared to the proton at position 6.
-
Ethyl Ester Group (5H):
-
A quartet (CH₂) around δ 4.3-4.4 ppm, due to coupling with the adjacent methyl group.
-
A triplet (CH₃) around δ 1.3-1.4 ppm, due to coupling with the adjacent methylene group.
-
-
Amino Group (2H): A broad singlet (NH₂) in the range of δ 4.0-6.0 ppm. Its position can be variable and it may exchange with D₂O.
Predicted ¹³C NMR Spectral Data (in CDCl₃):
-
Carbonyl Carbon (C=O): δ 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-150 ppm), including two carbons bearing chlorine atoms at the lower field end of this range.
-
Ethyl Ester Carbons (2C): O-CH₂ at ~δ 60 ppm and CH₃ at ~δ 14 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides information about the functional groups present in the molecule. It is a rapid and non-destructive technique, ideal for a preliminary identity check.
Expertise & Causality: The vibrational frequencies of specific bonds are characteristic of the functional groups. For this compound, we expect to see stretches corresponding to the amine, the ester carbonyl, and the aromatic C-Cl bonds.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Ensure the ATR crystal is clean by taking a background scan.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
Expected Characteristic Absorption Bands:
-
N-H Stretch: 3400-3200 cm⁻¹ (typically two bands for a primary amine).
-
C-H Stretch (Aromatic & Aliphatic): 3100-2850 cm⁻¹.
-
C=O Stretch (Ester): ~1720-1700 cm⁻¹.
-
C=C Stretch (Aromatic): 1600-1450 cm⁻¹.
-
C-O Stretch (Ester): 1300-1100 cm⁻¹.
-
C-Cl Stretch: 850-750 cm⁻¹.
Mass Spectrometry (MS)
MS provides the molecular weight and elemental composition of the compound. When coupled with a chromatographic inlet (GC or LC), it is a powerful tool for both identification and impurity analysis.
Expertise & Causality: The presence of two chlorine atoms gives a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a cluster of peaks for the molecular ion (M, M+2, M+4) with a distinctive intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of a dichlorinated compound.[5]
Protocol: Direct Infusion Electrospray Ionization (ESI-MS)
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode.
-
Observe the protonated molecule [M+H]⁺.
Expected Mass Spectrum Data:
-
[M+H]⁺ Isotopic Cluster:
-
m/z 234.0: Corresponding to [C₉H₁₀³⁵Cl₂NO₂]⁺
-
m/z 236.0: Corresponding to [C₉H₁₀³⁵Cl³⁷ClNO₂]⁺
-
m/z 238.0: Corresponding to [C₉H₁₀³⁷Cl₂NO₂]⁺
-
-
Relative Intensity: The peaks at m/z 234, 236, and 238 should have a relative intensity ratio of approximately 100:65:10 (or 9:6:1).
Part 2: Purity and Quantitative Analysis
Once the identity is confirmed, the next step is to determine the purity of the compound and identify any impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates compounds based on their polarity. It is an ideal method for quantifying the main component and separating it from related substances or process impurities.
Expertise & Causality: A C18 stationary phase is selected due to its hydrophobicity, which provides good retention for the moderately nonpolar analyte (LogP ~4.17). A mobile phase consisting of an organic modifier (acetonitrile) and an aqueous buffer is used to elute the compound. A UV detector is chosen because the aromatic ring provides strong chromophores, allowing for sensitive detection. A wavelength of ~254 nm or the compound's absorption maximum (λmax) is typically used.
Protocol: HPLC Purity Assay
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for good resolution and efficiency. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure the amine is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |
| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A gradient ensures elution of the main peak with a good shape and also separates it from more or less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic structure absorbs strongly in the UV region. |
| Injection Vol. | 10 µL | |
| Sample Prep. | Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~0.5 mg/mL. |
Trustworthiness - System Suitability: Before analyzing samples, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution multiple times (n=5 or 6).
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
%RSD of Peak Area: Should be ≤ 2.0%.
Data Analysis: Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor to the main peak.
This method should be validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness to prove it is suitable for its intended purpose.[1][3][6]
Integrated Analytical Workflow
A logical workflow ensures that all critical quality attributes of the compound are assessed efficiently. The following diagram illustrates a typical characterization process.
Caption: Integrated workflow for the complete characterization of the analyte.
Conclusion
The comprehensive analytical characterization of this compound requires an orthogonal set of techniques. The combination of NMR, FT-IR, and MS provides unequivocal structural confirmation, while a validated RP-HPLC method delivers accurate and reliable data on purity and impurity levels. Following the protocols and workflow described in this application note will ensure that the material meets the high-quality standards required for its use in research and development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.
-
This compound. Echemi.
-
GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Isotope Distribution Calculator and Mass Spec Plotter. Scientific Instrument Services.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. echemi.com [echemi.com]
- 5. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 6. starodub.nl [starodub.nl]
Application Note: Structural Elucidation of Substituted Aminobenzoates using ¹H and ¹³C NMR Spectroscopy
Abstract
Substituted aminobenzoates are a critical class of compounds, forming the structural core of numerous pharmaceuticals, including local anesthetics like benzocaine and procaine, as well as key intermediates in drug development. Unambiguous structural confirmation is paramount for regulatory approval, quality control, and mechanism-of-action studies. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the detailed structural elucidation of these molecules.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹H and ¹³C NMR for the analysis of substituted aminobenzoates. It details field-proven protocols for sample preparation and spectral acquisition, and offers in-depth guidance on spectral interpretation, supported by established principles of chemical shifts and spin-spin coupling.
Introduction: The "Why" of NMR in Aminobenzoate Analysis
The biological activity of a substituted aminobenzoate is intrinsically linked to its three-dimensional structure. The specific placement of substituents on the aromatic ring, the nature of the alkyl ester group, and the position of the amino group all dictate the molecule's interaction with its biological target. A minor change, such as a shift from a para- to a meta-substitution pattern, can dramatically alter or eliminate its therapeutic effect.
NMR spectroscopy provides an atomic-level view of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbons).[3][4] It allows us to:
-
Confirm Connectivity: Determine the precise bonding arrangement of atoms.
-
Verify Regiochemistry: Unambiguously distinguish between ortho, meta, and para isomers.
-
Establish Purity: Identify and quantify impurities or residual solvents.
-
Provide Quantitative Information: The integration of ¹H NMR signals allows for the determination of the relative number of protons in different chemical environments.
This guide explains the causality behind experimental choices to ensure the acquisition of high-quality, reproducible data for confident structural assignment.
Theoretical Principles
A foundational understanding of NMR principles is essential for accurate spectral interpretation.
-
Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), is highly sensitive to the local electronic environment of the nucleus.[3] Electron-withdrawing groups (like the ester's carbonyl) "deshield" nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like the amino group) "shield" nuclei, shifting their signals upfield (to lower ppm values).[5]
-
Spin-Spin Coupling (J): Non-equivalent nuclei on adjacent atoms interact through the bonding electrons, causing their signals to split.[4] The magnitude of this interaction, the coupling constant (J, measured in Hertz), provides valuable information about connectivity and stereochemistry. In aromatic systems, the magnitude of J is characteristic of the relationship between the coupled protons.[6][7]
-
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for a quantitative ratio of different proton types within the molecule.
Experimental Design and Protocols
Acquiring high-quality NMR data begins with meticulous sample preparation and correct instrument parameterization.
Materials and Equipment
-
NMR Spectrometer: 400 MHz or higher recommended for good signal dispersion.
-
NMR Tubes: 5 mm, clean, and free of scratches.[8]
-
Deuterated Solvents: Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆.
-
Internal Standard: Tetramethylsilane (TMS), typically pre-added to the solvent by the manufacturer.
-
Glassware: Vials, Pasteur pipettes.
Step-by-Step Sample Preparation Protocol
The goal is to prepare a clear, homogeneous solution free of particulate matter.[8][9]
-
Select the Appropriate Solvent:
-
Causality: The chosen solvent must completely dissolve the sample without reacting with it. Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the sample signals.[9]
-
Protocol: Start with CDCl₃, as it is a versatile solvent for many organic compounds.[10] If the aminobenzoate is poorly soluble (e.g., the free carboxylic acid or highly polar derivatives), use DMSO-d₆.[11] Be aware that the chemical shifts of labile protons (-NH₂ and -COOH) are highly dependent on the solvent.
-
-
Determine Sample Concentration:
-
Causality: The concentration must be sufficient for good signal-to-noise but not so high as to cause line broadening or solubility issues.[9]
-
Protocol for ¹H NMR: Weigh 5-10 mg of the substituted aminobenzoate into a clean vial.[8]
-
Protocol for ¹³C NMR: A higher concentration is required due to the lower natural abundance and sensitivity of the ¹³C nucleus. Use 20-50 mg of the sample.[9]
-
-
Prepare the Sample:
-
Protocol: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[11] Mix gently (vortex if necessary) to ensure complete dissolution.
-
Trustworthiness: If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.[8] Particulates can severely degrade the quality of the magnetic field homogeneity (shimming), leading to broad, poorly resolved peaks.
-
-
Finalize and Label:
-
Protocol: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or residue.[8] Label the tube clearly.
-
Spectral Acquisition Parameters
The following are general starting parameters for a 400 MHz spectrometer. These may need to be optimized.[11]
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Pulse Sequence | Standard single-pulse (e.g., zg30) | Proton-decoupled single-pulse (e.g., zgpg30) |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Number of Scans | 16 | 256 or more |
| Relaxation Delay (d1) | 2 s | 2 s |
| Acquisition Time | ~3-4 s | ~1-2 s |
Causality: For ¹³C NMR, more scans are required to achieve a good signal-to-noise ratio because of the low natural abundance (~1.1%) of the ¹³C isotope.[9] Proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon.
Spectral Analysis and Interpretation
The key to structural elucidation is the systematic analysis of chemical shifts, coupling patterns, and integration.
The Influence of Substituents
The electron-donating amino group (-NH₂) and the electron-withdrawing ester group (-COOR) exert opposing effects on the electron density of the aromatic ring, which are clearly reflected in the NMR spectra.[11][12]
-
Amino Group (-NH₂): Donates electron density via resonance, particularly to the ortho and para positions. This shielding effect shifts the signals of the attached protons and carbons upfield (lower ppm).
-
Ester Group (-COOR): Withdraws electron density via induction and resonance, deshielding the entire ring, especially the ortho and para carbons. This shifts signals downfield (higher ppm).
¹H NMR Spectral Interpretation
Example Analysis: Ethyl 4-aminobenzoate (Benzocaine)
-
Aromatic Region (δ 6.5-8.0 ppm): Due to the para-substitution, the aromatic protons form a characteristic AA'BB' system, which often appears as two distinct doublets.[13][14]
-
The two protons ortho to the electron-donating -NH₂ group (and meta to the -COOEt group) are shielded and appear upfield (around δ 6.6 ppm).
-
The two protons ortho to the electron-withdrawing -COOEt group (and meta to the -NH₂ group) are deshielded and appear downfield (around δ 7.8 ppm).[15]
-
The coupling between these adjacent protons results in a typical ortho-coupling constant (³J) of ~7-9 Hz.[6][13]
-
-
Amino Protons (-NH₂): This signal often appears as a broad singlet around δ 4.1 ppm in CDCl₃.[15] Its chemical shift is variable and depends on concentration, solvent, and temperature.
-
Ester Alkyl Group (-OCH₂CH₃):
-
The methylene protons (-OCH₂-) are adjacent to the electronegative oxygen and appear as a quartet around δ 4.3 ppm. The quartet pattern arises from coupling to the three methyl protons (n+1 = 3+1 = 4).
-
The methyl protons (-CH₃) are further from the oxygen and appear as a triplet around δ 1.3 ppm.[15] The triplet pattern is due to coupling with the two methylene protons (n+1 = 2+1 = 3).
-
| Position | Typical ¹H Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |
| para- | |||
| H ortho to -NH₂ | 6.6 - 6.8 | d (or app d) | ~8-9 (³Jortho) |
| H ortho to -COOR | 7.8 - 8.0 | d (or app d) | ~8-9 (³Jortho) |
| meta- | |||
| H ortho to -COOR | ~7.4 | m | |
| H between groups | ~7.3 | m | |
| H ortho to -NH₂ | ~6.8 | m | |
| -NH₂ | 3.5 - 6.0 (variable) | br s | None |
| -OCH₂CH₃ | ~4.3 | q | ~7.1 (³J) |
| -OCH₂CH₃ | ~1.3 | t | ~7.1 (³J) |
| Data compiled from sources[15][16][17][18]. Note: "app d" stands for apparent doublet. |
¹³C NMR Spectral Interpretation
¹³C NMR spectra provide a map of the carbon framework.[4]
Example Analysis: Ethyl 4-aminobenzoate (Benzocaine)
-
Carbonyl Carbon (C=O): The ester carbonyl is highly deshielded and appears far downfield, typically around δ 167 ppm.[15]
-
Aromatic Carbons (δ 110-155 ppm):
-
C-NH₂ (C4): The carbon directly attached to the nitrogen is shielded by the amino group's donating effect but also experiences a direct substituent effect, appearing around δ 151 ppm.[15]
-
C-COOR (C1): The carbon attached to the ester group is deshielded but less so than the C-NH₂ carbon, appearing around δ 120 ppm.[15]
-
CH ortho to -NH₂ (C3/C5): These carbons are strongly shielded by the amino group's resonance effect and appear significantly upfield, around δ 114 ppm.[15]
-
CH ortho to -COOR (C2/C6): These carbons are deshielded by the ester group and appear downfield, around δ 131 ppm.[15]
-
-
Ester Alkyl Carbons:
| Carbon Position | Typical ¹³C Chemical Shift (δ, ppm) in CDCl₃ |
| C=O | 165 - 170 |
| C-NH₂ (ipso) | 145 - 152 |
| C-COOR (ipso) | 120 - 132 |
| CH (aromatic) | 113 - 135 |
| -OCH₂- | ~60 |
| -CH₃ (ester) | ~14 |
| Data compiled from sources[15][19]. |
Conclusion
¹H and ¹³C NMR spectroscopy are unparalleled tools for the comprehensive structural analysis of substituted aminobenzoates. By understanding the fundamental principles of chemical shift and coupling, and by following robust experimental protocols, researchers can confidently determine the precise chemical structure, substitution pattern, and purity of these vital pharmaceutical compounds. This detailed characterization is a cornerstone of modern drug discovery and development, ensuring the safety, efficacy, and quality of new therapeutic agents.
References
-
Structural elucidation by NMR(1HNMR) | PPTX - Slideshare . (n.d.). Retrieved January 19, 2026, from [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts . (2024, May 9). Retrieved January 19, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS . (2023, July 24). University of Notre Dame. Retrieved January 19, 2026, from [Link]
-
8.1 - FT-NMR Sample Preparation Guide - MIT OpenCourseWare . (n.d.). Retrieved January 19, 2026, from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University . (n.d.). Retrieved January 19, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy . (n.d.). The Hong Kong University of Science and Technology. Retrieved January 19, 2026, from [Link]
-
Why para aromatic has a low J constant and why ortho has high J constant? . (n.d.). Study.com. Retrieved January 19, 2026, from [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London . (n.d.). Retrieved January 19, 2026, from [Link]
-
How can multiplets in para-disubstituted benzene rings be described? . (2017, October 18). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
Video: NMR Spectroscopy of Benzene Derivatives - JoVE . (2025, May 22). Retrieved January 19, 2026, from [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds . (n.d.). Wesleyan University. Retrieved January 19, 2026, from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . (2008). Wiley-VCH. Retrieved January 19, 2026, from [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide . (n.d.). Wiley. Retrieved January 19, 2026, from [Link]
-
ortho meta para - Squarespace . (n.d.). Retrieved January 19, 2026, from [Link]
-
Supplementary Material (ESI) for Chemical Communications . (2009). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
HMNR Aromatic Coupling - YouTube . (2016, January 14). Retrieved January 19, 2026, from [Link]
-
The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones . (2021, January 28). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Para-Substituted Benzene Definition - Organic Chemistry Key Term | Fiveable . (n.d.). Retrieved January 19, 2026, from [Link]
-
Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CH=N in substituted benzylideneanilines . (2008, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Chemical shifts in 1H and 13C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes . (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation . (n.d.). Retrieved January 19, 2026, from [Link]
-
Combination of 1H and 13C NMR Spectroscopy . (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 2. researchgate.net [researchgate.net]
- 3. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. fiveable.me [fiveable.me]
- 15. rsc.org [rsc.org]
- 16. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR [m.chemicalbook.com]
- 17. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]
- 18. 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum [chemicalbook.com]
- 19. Ethyl 3-aminobenzoate(582-33-2) 13C NMR spectrum [chemicalbook.com]
Role of Ethyl 2-amino-4,5-dichlorobenzoate in developing novel kinase inhibitors
Topic: The Strategic Role of Ethyl 2-amino-4,5-dichlorobenzoate in the Development of Novel Kinase Inhibitors
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. This document provides a detailed guide for researchers and drug development professionals on the strategic utilization of this compound, a versatile and highly valuable starting material for the synthesis of diverse kinase inhibitor scaffolds. We will explore the inherent chemical advantages of this building block and provide detailed, field-proven protocols for its conversion into potent and selective kinase inhibitors, along with methodologies for their biological evaluation.
The Dichlorinated Aminobenzoate Scaffold: A Privileged Starting Point
In medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets. The 2-aminobenzoic acid motif is one such scaffold, forming the basis of numerous approved drugs. This compound leverages this core structure, enhancing its utility for kinase inhibitor design through several key features.
-
Versatile Cyclization Potential: The ortho-positioning of the amine and ethyl ester groups provides a classical reactive arrangement for forming fused heterocyclic systems, most notably quinazolines and quinolines, which are core structures in many ATP-competitive kinase inhibitors.[2]
-
Strategic Halogenation: The chlorine atoms at the C4 and C5 positions are not merely passive substituents. They serve multiple roles:
-
Potency and Lipophilicity: Halogens can significantly enhance binding affinity by occupying hydrophobic pockets within the kinase ATP-binding site.[3]
-
Synthetic Handles: The chlorine atoms serve as reactive sites for late-stage functionalization via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]
-
Metabolic Stability: Halogenation can block sites of potential metabolism, improving the pharmacokinetic profile of the resulting inhibitor.
-
-
Ester Moiety for Amidation: The ethyl ester provides a readily modifiable position for introducing a wide range of amide functionalities, which can form crucial hydrogen bond interactions with the kinase hinge region or extend into solvent-exposed regions to improve solubility and selectivity.
The combination of these features makes this compound an ideal starting point for a rational, scaffold-based approach to kinase inhibitor discovery.
Caption: Key reactive sites of this compound and their potential for diversification into kinase inhibitor scaffolds.
Synthetic Pathways to Core Kinase Inhibitor Scaffolds
The true power of this compound lies in its efficient conversion to high-value heterocyclic intermediates. Below are detailed protocols for two fundamental transformations.
Protocol 2.1: Synthesis of 6,7-Dichloro-4-quinolones
Principle: This protocol describes the Gould-Jacobs reaction, a classic method for synthesizing quinoline ring systems. The initial amine undergoes a condensation reaction with an ethoxymethylene-containing reagent, followed by a thermally induced intramolecular cyclization to form the quinolone core, a key intermediate for inhibitors of kinases like EGFR.[2]
Materials and Reagents:
-
This compound
-
Ethyl (ethoxymethylene)cyanoacetate (or diethyl ethoxymethylenemalonate)
-
Diphenyl ether (solvent)
-
Ethanol
-
Hexanes
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
Step-by-Step Procedure:
-
Condensation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol. Add ethyl (ethoxymethylene)cyanoacetate (1.1 eq).
-
Heat the mixture to reflux (approx. 78°C) and stir for 2-4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate adduct.
-
Cyclization: In a separate, larger flask, heat diphenyl ether to 240-250°C.
-
Slowly add the crude adduct from step 3 to the hot diphenyl ether in portions. Vigorous evolution of ethanol will be observed.
-
Maintain the temperature and stir for 30-60 minutes after the addition is complete.
-
Allow the mixture to cool to below 100°C, then add hexanes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with hexanes to remove the diphenyl ether, and dry under vacuum.
Purification and Characterization:
-
The crude product can be recrystallized from a suitable solvent like ethanol or DMF/water.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR will show the disappearance of the ethyl ester protons and the appearance of characteristic aromatic quinolone protons.
Expected Outcome: A crystalline solid, typically off-white to light brown. The product is the 6,7-dichloro-3-cyano-4-quinolone (or corresponding ester), ready for subsequent chlorination (e.g., with POCl₃) and amine displacement to generate final inhibitors.
Caption: Workflow for the synthesis of a 6,7-dichloroquinolone core.
Protocol 2.2: Synthesis of 6,7-Dichloro-2-amino-4(3H)-quinazolinones
Principle: This protocol involves the condensation of the aminobenzoate with a guanidine salt. The reaction proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization to form the stable 6,7-dichloro-2-amino-4(3H)-quinazolinone scaffold. This core is prevalent in inhibitors targeting a wide range of kinases.[5][6]
Materials and Reagents:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (or another strong base)
-
2-Methoxyethanol or Ethylene Glycol (high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), guanidine hydrochloride (1.5-2.0 eq), and 2-methoxyethanol.
-
To this suspension, add a solution of sodium ethoxide in ethanol (1.6-2.1 eq) or solid sodium ethoxide portion-wise.
-
Heat the reaction mixture to reflux (approx. 125°C for 2-methoxyethanol) and maintain for 4-8 hours. The reaction mixture will typically become a thick slurry as the product precipitates.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the slurry and adjust the pH to ~7 using dilute HCl.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with water and a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
Dry the product under vacuum.
Purification and Characterization:
-
The product is often pure enough for subsequent steps. If necessary, it can be recrystallized from DMF/water or a similar high-boiling solvent system.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the ethyl ester signals and the appearance of a broad NH₂ signal are key diagnostic features in the ¹H NMR spectrum.
Expected Outcome: A high-purity, crystalline solid, which can be further functionalized, for instance, through Sandmeyer reactions at the 2-amino position or by alkylation.
Structure-Activity Relationship (SAR) Guided Optimization
Once a core scaffold is synthesized, the next critical phase is its optimization to achieve high potency and selectivity. This is an iterative process of synthesizing analogs and measuring their biological activity. The dichlorinated scaffold is an excellent platform for systematic SAR exploration.
Consider a hypothetical SAR campaign targeting a generic kinase, starting from a 6,7-dichloro-4-anilinoquinoline core. The goal is to probe the pockets around the ATP-binding site.
Table 1: Example Structure-Activity Relationship (SAR) Data for a Quinolone Series
| Compound ID | R Group at C4-Aniline | Modification at C7 | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) |
| Lead-1 | 3-chloroaniline | -Cl | 850 | >20 |
| SAR-1a | 3-ethynylaniline | -Cl | 220 | 8.5 |
| SAR-1b | 3-(trifluoromethyl)aniline | -Cl | 150 | 5.1 |
| SAR-2a | 3-ethynylaniline | -OCH₃ (via SₙAr) | 95 | 2.3 |
| SAR-2b | 3-ethynylaniline | 4-methylpiperazine (via SₙAr) | 12 | 0.4 |
Interpretation of SAR Data:
-
Probing the Hydrophobic Pocket: The initial lead is moderately active. Replacing the 3-chloro group on the aniline with more lipophilic and rigid groups like ethynyl (SAR-1a) or trifluoromethyl (SAR-1b) improves enzymatic potency, suggesting a favorable interaction in a hydrophobic region.[7]
-
Exploring the Solvent-Front: The C7-chloro position can be replaced via nucleophilic aromatic substitution (SₙAr). Introducing a small methoxy group (SAR-2a) further enhances potency. A significant leap in both enzymatic and cellular activity is achieved by introducing a basic amine like 4-methylpiperazine (SAR-2b), which often extends towards the solvent-exposed region of the active site, improving both binding affinity and the compound's physical properties (e.g., solubility).
Caption: Iterative cycle of synthesis and biological testing for SAR-guided lead optimization.
Protocols for Biological Evaluation
Evaluating the synthesized compounds in robust and reproducible biological assays is essential to validate the synthetic effort.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific peptide substrate by the target kinase. The amount of ADP produced is quantified using a coupled enzyme system that results in a fluorescent signal, which is inversely proportional to kinase activity.[8]
Materials and Reagents:
-
Recombinant target kinase
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., containing MgCl₂, DTT, BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
384-well white assay plates
-
Plate reader with luminescence detection
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well assay plates.
-
Kinase Reaction:
-
Prepare a master mix of kinase and peptide substrate in assay buffer. Add to the wells.
-
Prepare a solution of ATP in assay buffer. Add to the wells to initiate the reaction. The final DMSO concentration should be ≤1%.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to high (no inhibitor) and low (no kinase) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 4.2: Cellular Antiproliferative Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.[9]
Materials and Reagents:
-
Cancer cell line known to be dependent on the target kinase
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear tissue culture plates
-
Microplate reader (absorbance at ~570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for another 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well. Agitate the plate on a shaker for 15 minutes to ensure all crystals are dissolved.
-
Data Acquisition: Measure the absorbance of each well at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability versus log[concentration] to determine the EC₅₀ value.
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for the efficient discovery of novel kinase inhibitors. Its inherent reactivity allows for the rapid construction of privileged medicinal chemistry scaffolds, while its chloro-substituents provide crucial handles for late-stage diversification and potency optimization. By combining the robust synthetic protocols and systematic biological evaluation strategies outlined in this guide, researchers can effectively leverage this powerful building block to accelerate their drug discovery programs and develop the next generation of targeted therapeutics.
References
-
Chikhale, R., et al. (2018). Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Smaill, J. B., et al. (2000). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Li, Q., et al. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Minko, T., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. MDPI. Available at: [Link]
-
Abbas, S. E., & El-Karim, S. S. A. (2021). Structure-Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Molecules. Available at: [Link]
-
Alichem. (n.d.). This compound. Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2,5-dichlorobenzoate. PubChem. Available at: [Link]
-
Sneddon, H. F., et al. (2019). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. PubChem. Available at: [Link]
-
Kryshchyshyn-Dylevych, A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules. Available at: [Link]
-
Salman, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
Drug Design. (n.d.). Bioisosterism. Available at: [Link]
-
Urao, T., et al. (2021). Identification of novel compounds that inhibit SnRK2 kinase activity by high-throughput screening. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Nampally, U., et al. (2018). Structure–activity relationship (SAR) and docking studies of 1H-imidazo[4,5-h][3][10]-naphthyridin-2(3H)-ones (325) as c-Met kinase inhibitors. ResearchGate. Available at: [Link]
-
Jo, H., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. Available at: [Link]
-
Golub, A. G., et al. (2020). Structure–Activity Relationship Studies of Tetracyclic Pyrrolocarbazoles Inhibiting Heterotetrameric Protein Kinase CK2. Molecules. Available at: [Link]
-
Dash, R., et al. (2017). Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. Journal of Computer Science & Systems Biology. Available at: [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]
-
Bollenbach, M., et al. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. Available at: [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry. Available at: [Link]
-
El-Damasy, A. K., et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules. Available at: [Link]
-
Wicht, K., & T. M. (2018). Special Issue: Kinase inhibitors. Molecules. Available at: [Link]
-
Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][10][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Freitas, A. C., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc. Available at: [Link]
Sources
- 1. Special Issue: Kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of novel compounds that inhibit SnRK2 kinase activity by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-4,5-dichlorobenzoate
Introduction
Ethyl 2-amino-4,5-dichlorobenzoate is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, typically through the Fischer esterification of 2-amino-4,5-dichlorobenzoic acid, is a common yet often challenging procedure for many researchers. Low yields, incomplete reactions, and purification difficulties are frequently encountered hurdles. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and optimize the synthesis of this important intermediate. Drawing upon established chemical principles and field-proven insights, this guide aims to enhance the efficiency, reliability, and yield of your synthetic efforts.
Synthesis Overview: The Fischer-Speier Esterification
The most common and direct route to this compound is the Fischer-Speier esterification of 2-amino-4,5-dichlorobenzoic acid. This reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1] The reaction is a reversible equilibrium, and several strategies are employed to drive it towards the product side.[2][3]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The weakly nucleophilic oxygen of ethanol then attacks this activated carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in Fischer esterification are most often due to the reversible nature of the reaction. To drive the equilibrium towards the product, consider the following:
-
Excess Alcohol: Using a large excess of ethanol not only acts as a reactant but also as the solvent, shifting the equilibrium to favor the ester.[1][2] A 10 to 20-fold excess is common.
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back to the starting materials.
-
Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to physically remove water as it forms.
-
Drying Agents: While less common during reflux, molecular sieves can be added, though their effectiveness at high temperatures can be limited.
-
-
Catalyst Concentration: The amino group on the benzoic acid can be protonated by the acid catalyst, rendering it inactive.[4] Therefore, a higher catalyst loading (sometimes stoichiometric amounts) may be necessary compared to esterifications of non-aminated benzoic acids.[4]
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 2 to 24 hours.[2][5]
Q2: My TLC analysis shows a significant amount of unreacted 2-amino-4,5-dichlorobenzoic acid even after prolonged reflux. What should I do?
A2: This indicates that the reaction has either stalled or is proceeding very slowly.
-
Increase Catalyst Amount: As mentioned, the basic amino group can consume the acid catalyst.[4] A careful, stepwise addition of more concentrated sulfuric acid might be necessary.
-
Ensure Anhydrous Conditions: Any water present at the start of the reaction will inhibit it. Use anhydrous ethanol and dry all glassware thoroughly.
-
Check Reflux Temperature: Ensure that the reaction mixture is maintaining a steady reflux. For ethanol, the boiling point is approximately 78°C.
Q3: My final product is a dark oil or discolored solid. How can I effectively purify it?
A3: Discoloration often arises from side reactions or impurities in the starting materials.
-
Activated Carbon (Charcoal) Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and briefly heating it with a small amount of activated carbon can help remove colored impurities.
-
Recrystallization: This is the most effective method for purifying the solid product.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. For esters, common solvent systems include:
-
Ethanol or Methanol
-
Ethanol/Water mixture
-
Hexanes/Ethyl Acetate mixture
-
Toluene
-
-
Experiment with small amounts of your crude product to find the optimal solvent or solvent pair.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be used to separate the product from impurities.
Q4: I'm observing an unexpected byproduct in my NMR/Mass Spectrum. What could it be?
A4: While the Fischer esterification is generally clean, side reactions can occur, especially under harsh conditions.
-
N-Acetylation: If acetic acid were present as an impurity or in a co-solvent, N-acetylation of the amino group could occur, though this is less likely in this specific reaction.
-
Formation of Diethyl Ether: Prolonged heating of ethanol in the presence of a strong acid can lead to the formation of diethyl ether.
-
Sulfonation: With concentrated sulfuric acid as the catalyst, there is a small possibility of sulfonation of the aromatic ring, though this typically requires more forcing conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for this reaction?
A1: Concentrated sulfuric acid (H₂SO₄) is the most commonly used and cost-effective catalyst for Fischer esterification.[2][3] p-Toluenesulfonic acid (TsOH) is a solid alternative that is easier to handle. In some cases, for acid-sensitive substrates, milder catalysts or different esterification methods might be considered.[6]
Q2: How does the presence of the two chlorine atoms on the benzene ring affect the reaction?
A2: The two chlorine atoms are electron-withdrawing groups. This has two main effects:
-
Increased Acidity: They make the carboxylic acid proton more acidic.
-
Increased Electrophilicity: They increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by ethanol. This can potentially increase the rate of the forward reaction.
Q3: Can I use a different alcohol, like methanol or isopropanol?
A3: Yes, the reaction can be performed with other primary or secondary alcohols. Primary alcohols like methanol and ethanol generally give the best yields.[4] Secondary alcohols react more slowly due to steric hindrance. Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions to form alkenes.[6]
Q4: What are the key safety precautions for this synthesis?
A4:
-
Concentrated Sulfuric Acid: This is highly corrosive and will cause severe burns. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly and cautiously to the ethanol, as the dilution is exothermic.
-
Ethanol: This is a flammable liquid. Do not use an open flame for heating; use a heating mantle or an oil bath.
-
Refluxing Liquids: Ensure the reflux apparatus is properly clamped and that there is a gentle, steady flow of cooling water through the condenser.
-
Work-up: The neutralization step with a base like sodium bicarbonate will produce carbon dioxide gas. Add the base slowly and with stirring to avoid excessive foaming and potential overflow.
Optimized Experimental Protocol
This protocol is an optimized procedure for the synthesis of this compound based on the principles of Fischer esterification.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |
| 2-Amino-4,5-dichlorobenzoic acid | 206.02 | ≥97% | Starting material |
| Anhydrous Ethanol | 46.07 | ≥99.5% | Reactant and solvent |
| Concentrated Sulfuric Acid | 98.08 | 95-98% | Catalyst, handle with extreme care |
| Saturated Sodium Bicarbonate Solution | - | - | For neutralization |
| Ethyl Acetate | 88.11 | Reagent Grade | For extraction |
| Anhydrous Sodium Sulfate | 142.04 | Reagent Grade | For drying |
| Deionized Water | 18.02 | - | For washing |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4,5-dichlorobenzoic acid (10.3 g, 0.05 mol).
-
Addition of Alcohol: Add 100 mL of anhydrous ethanol to the flask and stir to dissolve the starting material.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid (5.0 mL, ~0.09 mol) dropwise to the stirred solution. A precipitate of the aminobenzoic acid salt may form.
-
Reflux: Remove the ice bath and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux for 8-12 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).
-
Cooling and Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: To the resulting residue, slowly add 100 mL of a saturated aqueous solution of sodium bicarbonate with stirring. Continue adding until the effervescence ceases and the pH of the solution is ~8. The product should precipitate as a solid.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water (3 x 20 mL).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Purification
-
Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Expected Yield: 75-85%
Characterization
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₉Cl₂NO₂
-
Molecular Weight: 234.08 g/mol
Experimental Workflow Diagram
Caption: A logical workflow for the synthesis of this compound.
References
-
Organic Syntheses Procedure. ethyl 4-aminobenzoate. Available at: [Link]
-
Wikipedia. Fischer–Speier esterification. Available at: [Link]
-
Reddit. Why is Fisher method preferred for the esterification of amino acids? Available at: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]
-
DSpace@MIT. Experiment 5: Fischer Esterification. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for Chemical Communications. Available at: [Link]
-
Organic Syntheses Procedure. ETHYL p-AMINOBENZOATE. Available at: [Link]
-
Organic Syntheses Procedure. ethyl 4-aminobenzoate. Available at: [Link]
-
ResearchGate. Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Available at: [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents [patents.google.com]
Optimizing temperature and reaction time for aminobenzoate esterification
Welcome to the technical support center for the optimization of aminobenzoate esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this crucial chemical transformation. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, enabling you to refine your experimental design and achieve optimal outcomes.
Introduction to Aminobenzoate Esterification
The esterification of aminobenzoates is a cornerstone reaction in organic synthesis, particularly in the pharmaceutical industry for the production of local anesthetics like benzocaine.[1] The most common method employed is the Fischer-Speier esterification, a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] Understanding the equilibrium nature of this reaction is paramount to optimizing temperature and reaction time for maximum yield and purity.[2][4]
This guide will delve into the nuances of this reaction, addressing common challenges and providing evidence-based solutions to empower you in your synthetic endeavors.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your aminobenzoate esterification experiments.
Question: My ester yield is consistently low, even after refluxing for an extended period. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer esterification are a frequent challenge, often stemming from the reversible nature of the reaction.[2][5] To drive the equilibrium towards the formation of the ester, several strategies can be employed based on Le Chatelier's Principle.[2][6]
-
Excess Alcohol: A common and effective method is to use a large excess of the alcohol reactant.[2][6] This shifts the equilibrium to the product side. The alcohol can often serve as the solvent as well.
-
Water Removal: The formation of water as a byproduct can drive the reverse reaction (hydrolysis).[2] Removing water as it forms is a powerful technique to enhance yield. This can be achieved through methods such as azeotropic distillation using a Dean-Stark apparatus or by incorporating a drying agent like molecular sieves.[3][7]
-
Incomplete Reaction: It's crucial to ensure the reaction has reached completion. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[8] If the starting material (aminobenzoic acid) is still present after the initial reflux time, extending the reaction duration may be necessary.[9]
-
Catalyst Inactivation: The amino group of the aminobenzoic acid is basic and will react with the acid catalyst.[2] This necessitates the use of at least a stoichiometric amount of the acid catalyst, rather than a purely catalytic quantity, to ensure enough free acid is available to protonate the carboxylic acid's carbonyl group.[2]
Question: I'm observing multiple spots on my TLC plate post-reaction, besides my starting material and desired ester. What are the potential side reactions?
Answer: The appearance of unexpected spots on your TLC plate indicates the formation of byproducts.[9] In the context of aminobenzoate esterification, several side reactions can occur:
-
Self-esterification/Polymerization: With hydroxybenzoic acids, the hydroxyl group of one molecule can react with the carboxylic acid of another, leading to polyester formation.[9] While less common with aminobenzoates under these conditions, intermolecular reactions are a possibility.
-
Sulfonation: If using concentrated sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.[9]
-
N-Acylation: While the amino group is protonated and thus deactivated under strongly acidic conditions, any unprotonated amine could potentially react with the activated carboxylic acid of another molecule, leading to amide formation.
To identify these byproducts, co-spotting your TLC plate with the starting materials is the first step.[9] For definitive identification of unknown spots, isolation via column chromatography followed by characterization using techniques like NMR or mass spectrometry is recommended.
Question: How does the choice of alcohol affect the reaction time and temperature?
Answer: The structure of the alcohol significantly influences the rate of esterification.[2]
-
Steric Hindrance: Primary alcohols react the fastest, followed by secondary alcohols. Tertiary alcohols are generally unsuitable for Fischer esterification as they are prone to elimination under acidic conditions to form alkenes.[2][3]
-
Boiling Point: The reaction is typically carried out at the boiling point of the alcohol (reflux).[6] Therefore, using a higher-boiling alcohol will result in a higher reaction temperature, which can increase the reaction rate. However, excessively high temperatures can also promote side reactions.
| Alcohol Type | Reactivity in Fischer Esterification | Typical Reflux Temperature (with common alcohols) |
| Primary (e.g., Ethanol, Methanol) | High | 65-78°C |
| Secondary (e.g., Isopropanol) | Moderate | ~82°C |
| Tertiary (e.g., t-Butanol) | Very Low (Elimination favored) | Not recommended |
Question: I noticed a precipitate forming upon adding the sulfuric acid catalyst. Is this normal?
Answer: Yes, the formation of a precipitate upon the addition of concentrated sulfuric acid is expected.[2][8] The strong acid protonates the basic amino group of the p-aminobenzoic acid, forming the corresponding ammonium salt. This salt is often less soluble in the alcohol solvent than the neutral starting material. As the reaction is heated to reflux, this precipitate will typically dissolve as the esterification proceeds and the ammonium salt of the acid is converted to the ammonium salt of the ester.[8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for aminobenzoate esterification?
A1: The optimal temperature is typically the reflux temperature of the alcohol being used.[6] For the synthesis of benzocaine using ethanol, this is around 78°C. Heating the reaction at reflux ensures a consistent and sufficiently high temperature to achieve a reasonable reaction rate without excessive energy input.
Q2: How long should the reaction be refluxed?
A2: Typical reaction times for Fischer esterification range from 1 to 10 hours.[3] For the synthesis of benzocaine from p-aminobenzoic acid and ethanol, a reflux time of 60-75 minutes is often cited.[2] However, the optimal time can vary depending on the scale of the reaction and the specific substrates. It is highly recommended to monitor the reaction's progress by TLC to determine the point of completion.[8]
Q3: What is the role of the acid catalyst?
A3: The acid catalyst, commonly concentrated sulfuric acid (H₂SO₄), plays a crucial dual role.[2][9] Firstly, it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the departure of the hydroxyl group as a molecule of water, which is a good leaving group.[9]
Q4: Can I use a different acid catalyst?
A4: While sulfuric acid is common, other strong acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also be used.[3] In some cases, using dry HCl gas can also be effective.[10] The choice of catalyst may depend on the specific substrates and the desired reaction conditions.
Q5: How do I properly work up the reaction to isolate my aminobenzoate ester?
A5: A standard workup procedure involves cooling the reaction mixture and then neutralizing the excess acid.[2][11] This is typically done by slowly adding a base, such as a 10% sodium carbonate solution, until the pH is slightly basic (around 8).[2][8] This deprotonates the ammonium salt of the ester, causing the free base form of the aminobenzoate ester, which is often insoluble in water, to precipitate out. The solid product can then be collected by vacuum filtration and washed with water.[2]
Experimental Protocols & Visualizations
Standard Protocol for the Synthesis of Ethyl p-Aminobenzoate (Benzocaine)
-
Reaction Setup: In a round-bottom flask, combine p-aminobenzoic acid and a 10-fold molar excess of absolute ethanol.[2]
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (approximately 1 molar equivalent to the p-aminobenzoic acid) dropwise. A precipitate is expected to form.[2][11]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The precipitate should dissolve as the reaction proceeds.[2][8]
-
Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC.[8]
-
Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice water.[2]
-
Neutralization: Slowly add a 10% sodium carbonate solution dropwise while stirring until gas evolution ceases and the pH is approximately 8.[2][8]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the crystals with cold water.[2]
-
Drying and Characterization: Dry the product and determine its melting point and yield. Further purification can be achieved by recrystallization.
Visualizing the Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification.
Troubleshooting Workflow for Low Ester Yield
Caption: A decision tree for troubleshooting low ester yields.
References
-
Peterson, Z. A., & Wentland, J. (2013). 3 Step Synthesis of Benzocaine. Sr. Seraphim Gibbons Undergraduate Symposium. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. [Link]
-
Scribd. (n.d.). Synthesize Benzocaine via Fischer Esterification. [Link]
-
Slideshare. (n.d.). Synthesis of benzocaine. [Link]
-
University of Michigan. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. [Link]
-
YouTube. (2022). Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid. [Link]
- Google Patents. (n.d.).
-
YouTube. (2020). Chemistry 225 Lab: Synthesis of Benzocaine. [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]
-
ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. [Link]
-
Journal of Synthetic Chemistry. (2023). Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. [Link]
-
Chegg. (2020). Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
-
IISTE.org. (n.d.). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Journal of the American Chemical Society. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. [Link]
-
ASM. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. [Link]
-
Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?[Link]
-
YouTube. (2009). Synthesis of Benzocaine CHEM2050. [Link]
-
Prezi. (n.d.). Synthesis of Benzocaine by Nicholas Fitz. [Link]
Sources
- 1. How to synthesize Benzocaine?_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
- 5. quora.com [quora.com]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Purification of Ethyl 2-amino-4,5-dichlorobenzoate
Welcome to the technical support center for the purification of Ethyl 2-amino-4,5-dichlorobenzoate (EADC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity EADC. This document moves beyond simple step-by-step instructions to explain the rationale behind each procedural choice, ensuring a deeper understanding and more effective problem-solving in your laboratory work.
Understanding the Molecule and Potential Impurities
This compound is a substituted aromatic amine and ester. Its purification can be challenging due to the presence of both a basic amino group and an ester functionality, which can influence its solubility and reactivity. The most common synthetic route to EADC is the Fischer esterification of 4,5-dichloroanthranilic acid with ethanol, using a strong acid catalyst such as sulfuric acid.
Based on this synthesis, the primary impurities you are likely to encounter are:
-
Unreacted Starting Material: 4,5-dichloroanthranilic acid.
-
Catalyst Residue: Traces of the acid catalyst (e.g., H₂SO₄).
-
Oxidation/Degradation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[1]
-
Isomeric Impurities: Depending on the purity of the starting materials, other chlorinated isomers may be present.
This guide will provide detailed, question-and-answer-based troubleshooting for the three primary purification techniques: Acid-Base Extraction, Recrystallization, and Column Chromatography.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique to separate the basic product from acidic and neutral impurities.[2]
Q1: Why is my crude EADC a brownish color, and how can I address this during workup?
A1: The brownish color is likely due to the formation of oxidation products, a common issue with aromatic amines.[1] While acid-base extraction will primarily separate based on acidity/basicity, it's the first step in removing these and other impurities. The key is the differential solubility of the neutral compound versus its protonated salt.
Troubleshooting Guide: Acid-Base Extraction
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Emulsion formation during extraction. | The organic and aqueous layers have similar densities, or soaps have formed. | - Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which helps to break the emulsion. - Gently swirl the separatory funnel instead of vigorous shaking. |
| Low recovery of EADC after basification and extraction. | Incomplete basification of the aqueous layer. The pH was not high enough to deprotonate the ammonium salt back to the free amine. | - Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) by testing with pH paper. - Perform multiple extractions (3x) with the organic solvent to ensure complete recovery of the product. |
| Product is still contaminated with starting acid after extraction. | Insufficient washing of the organic layer with the acidic solution. | - Increase the number of washes with the dilute acid solution (e.g., 1M HCl). - Ensure thorough mixing during each wash to maximize the contact between the two phases. |
Experimental Protocol: Acid-Base Extraction of EADC
-
Dissolution: Dissolve the crude EADC in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The basic EADC will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separation: Separate the aqueous layer containing the EADC salt.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 9). The EADC will precipitate as a solid or oil.
-
Back-Extraction: Extract the EADC back into an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified EADC.[3]
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for the purification of EADC via acid-base extraction.
Section 2: Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds by leveraging differences in solubility.[4]
Q2: I'm having trouble finding a single solvent for the recrystallization of EADC. What should I do?
A2: It is common for a single solvent to not be ideal. In such cases, a two-solvent system is often effective. For EADC, a polar protic solvent like ethanol, in which it is soluble when hot, paired with a polar non-solvent like water, can be an excellent choice.[2]
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Oiling out instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent, or the solution is too concentrated. | - Add a small amount of the "good" solvent (e.g., ethanol) to the hot solution to reduce saturation. - Ensure the cooling process is slow to allow for proper crystal lattice formation. |
| No crystals form upon cooling. | The solution is not saturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure EADC. |
| Poor recovery of the product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. |
Experimental Protocol: Two-Solvent Recrystallization of EADC
-
Dissolution: In an Erlenmeyer flask, dissolve the crude EADC in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol/water mixture and dry them under vacuum.
Diagram: Recrystallization Decision Tree
Caption: Decision-making process for troubleshooting recrystallization.
Section 3: Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For EADC, it can be used to remove both more and less polar impurities.
Q3: My EADC is streaking or "tailing" on the silica gel column. How can I improve the separation?
A3: Peak tailing of amines on silica gel is a common problem due to the interaction of the basic amine with acidic silanol groups on the silica surface. To mitigate this, a small amount of a competing base, such as triethylamine (Et₃N), can be added to the mobile phase. This will neutralize the acidic sites on the silica gel, allowing your compound to elute more symmetrically.
Troubleshooting Guide: Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor separation of spots on TLC. | The mobile phase is either too polar or not polar enough. | - Systematically vary the ratio of your solvents (e.g., hexane/ethyl acetate) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. A gradient elution from a non-polar solvent to a more polar one is often effective. |
| Co-elution of impurities. | The polarity of the eluent is too high, or the column is overloaded. | - Use a less polar mobile phase or a shallower gradient. - Ensure the amount of crude material loaded is not more than 5-10% of the mass of the silica gel. |
Experimental Protocol: Column Chromatography of EADC
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. Add ~0.5% triethylamine to the mobile phase to prevent tailing.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar mobile phase.
-
Sample Loading: Dissolve the crude EADC in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Adsorb this onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Column Chromatography Workflow
Sources
Stability issues of Ethyl 2-amino-4,5-dichlorobenzoate under acidic conditions
Technical Support Center: Ethyl 2-amino-4,5-dichlorobenzoate
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of handling this molecule, with a specific focus on its stability challenges under acidic conditions. Here, we provide in-depth answers to frequently encountered issues, troubleshooting guides for common experimental scenarios, and validated protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an acidic medium?
The primary stability concern is acid-catalyzed hydrolysis of the ethyl ester functional group.[1][2] This reaction is a common degradation pathway for ester-containing compounds in the presence of acid and water, leading to the formation of the corresponding carboxylic acid and ethanol. A secondary, yet crucial, consideration is the protonation of the aromatic amine group to form a hydrochloride salt, which can significantly alter the compound's solubility.[1][2]
Q2: What is the principal degradation product I should expect under acidic conditions?
The principal degradation product is 2-amino-4,5-dichlorobenzoic acid . This is formed via the hydrolysis of the ester linkage. The reaction is irreversible under typical experimental workup conditions.
Caption: Primary acid-catalyzed hydrolysis pathway.
Q3: How do factors like acid concentration, temperature, and time affect the rate of degradation?
The rate of acid-catalyzed hydrolysis is dependent on several factors:
-
Acid Concentration (pH): A lower pH (higher acid concentration) will generally accelerate the rate of hydrolysis.
-
Temperature: Increasing the temperature significantly increases the reaction rate, following the principles of chemical kinetics. Forced degradation studies often utilize elevated temperatures (e.g., 40-80°C) to accelerate degradation to an observable timeframe.[3]
-
Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.
Q4: Can this compound be used in reactions that require acidic catalysts?
Yes, but with caution. The decision depends on the relative rates of your desired reaction versus the ester hydrolysis. If the primary reaction is significantly faster than the degradation, or if it proceeds under milder acidic conditions (e.g., higher pH, lower temperature), then its use may be acceptable. It is crucial to perform control experiments to quantify the extent of degradation under your specific reaction conditions.
Troubleshooting Guide: Experimental Scenarios
Scenario 1: Unexpected Peaks in Chromatography
Q: I performed a reaction using this compound followed by an acidic workup. My HPLC/LC-MS analysis shows a new, more polar peak in addition to my starting material. What is it?
This is a classic sign of degradation. The new, more polar peak is almost certainly 2-amino-4,5-dichlorobenzoic acid . Due to the presence of the carboxylic acid group, this degradation product is more polar than the parent ester and will thus have a shorter retention time on a reverse-phase HPLC column.
Troubleshooting Steps:
-
Confirm Identity: If using LC-MS, check the mass of the new peak. It should correspond to the molecular weight of 2-amino-4,5-dichlorobenzoic acid (205.02 g/mol ).
-
Minimize Exposure: Reduce the time the compound is in the acidic medium. Perform the workup on an ice bath to lower the temperature.
-
Use a Milder Acid: If possible, switch to a weaker acid or use a buffered acidic solution to maintain a less aggressive pH.
-
Modify Workup: Consider an alternative workup procedure that avoids strongly acidic conditions, such as a direct extraction followed by silica gel chromatography if the product's properties allow.
Scenario 2: Low Product Yield and Recovery
Q: My reaction yield is consistently low when I use an acidic catalyst. I suspect my starting material is degrading. How can I confirm this and mitigate the issue?
Low yield is a common consequence of starting material degradation. The ester is being consumed by hydrolysis, reducing the amount available for your desired transformation.
Troubleshooting Steps:
-
Run a Control Experiment: Subject this compound to the exact reaction conditions (acid, solvent, temperature, time) but without the other reagents. Monitor the disappearance of the starting material and the appearance of the degradation product over time using HPLC or TLC.
-
Quantify Degradation: The control experiment will allow you to quantify the percentage of degradation. This data is crucial for understanding the impact on your yield.
| Temperature (°C) | Acid (0.5M HCl) | Time (hours) | Parent Compound (%) | Degradation Product (%) |
| 25 | Present | 4 | 98.1 | 1.9 |
| 60 | Present | 4 | 75.4 | 24.6 |
| 60 | Absent | 4 | >99.9 | <0.1 |
| Caption: Example data from a control experiment showing the effect of temperature on degradation. |
-
Optimize Reaction Conditions: Based on the control data, adjust your protocol. Can you lower the temperature? Can you reduce the reaction time? Can you use a lower concentration of the acid catalyst?
Scenario 3: Compound Crashes Out of Solution Upon Acidification
Q: I dissolved my compound in an organic solvent, and upon adding aqueous acid (e.g., HCl), a precipitate formed immediately. Is this degradation?
This is unlikely to be degradation, which is a slower kinetic process. The rapid formation of a solid is characteristic of salt formation . The basic amine group on the aromatic ring is protonated by the acid to form the corresponding hydrochloride salt. This salt often has drastically different solubility from the freebase form and may be insoluble in many organic solvents while being more soluble in water.[1][2]
Caption: Differentiating between salt formation and degradation.
Troubleshooting Steps:
-
Test Solubility: Isolate the precipitate by filtration. Test its solubility in water. The hydrochloride salt is expected to be more water-soluble than the parent compound.
-
Reversibility: Neutralize a small sample of the precipitate with a base (e.g., NaHCO₃). If you recover your original, organic-soluble starting material, you have confirmed reversible salt formation.
-
Adjust Protocol: If salt formation is interfering with your reaction, consider using a non-aqueous acid or performing the reaction in a solvent system that can accommodate the salt.
Protocols for Stability Assessment
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol is designed to intentionally degrade the compound to identify potential degradants and assess stability, in line with ICH guidelines.[4][5]
Objective: To determine the stability of this compound in acidic conditions and identify the primary degradation product.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Test Sample: In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of water.
-
-
Stress Condition: Place both vials in a heating block or water bath set to 60°C.
-
Time Point Analysis: After 1, 2, 4, and 8 hours, withdraw a 100 µL aliquot from each vial.
-
Neutralization: Immediately neutralize the aliquot by adding 100 µL of 0.1 M NaOH. This stops the degradation process.
-
Dilution: Dilute the neutralized sample with a 50:50 acetonitrile:water mixture to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
HPLC Analysis: Analyze all samples by HPLC. Monitor the peak area of the parent compound and any new peaks that appear.
Caption: Workflow for a forced acid degradation study.
Protocol 2: General Purpose HPLC Method for Stability Monitoring
Objective: To resolve this compound from its primary acid degradation product, 2-amino-4,5-dichlorobenzoic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Expected Elution Order: 2-amino-4,5-dichlorobenzoic acid (more polar) will elute before this compound (less polar).
This method serves as a starting point and should be validated for your specific application according to relevant guidelines such as ICH Q2(R2).[6]
References
-
Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? [Online] Available at: [Link]
-
ResearchGate. (n.d.). Degradation pathway of 2,4-dichlorobenzoic acid by strain... [Online] Available at: [Link]
-
Quora. (2016). How to get ethyl 4-aminobenzoate from 4-amniobenzoic acid. [Online] Available at: [Link]
-
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Online] Available at: [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Online] Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Online] Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Online] Available at: [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Online] Available at: [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Online] Available at: [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Metabolic pathways of (a) aminobenzoate degradation; (b) benzoate... [Online] Available at: [Link]
-
ResearchGate. (n.d.). Degradation pathways of o-dichlorobenzene by strain DL-1. [Online] Available at: [Link]
-
Science.gov. (n.d.). p-aminobenzoic acid paba: Topics by Science.gov. [Online] Available at: [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. [Online] Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Online] Available at: [Link]
-
Asian Journal of Chemistry. (2006). Identification of Ethylchloroformate Derivatives of Amino Acids and Hydrolysis of Myoglobin and Small Peptides. [Online] Available at: [Link]
-
NIH National Library of Medicine. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1. [Online] Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of Ethyl 2-amino-4,5-dichlorobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 2-amino-4,5-dichlorobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on providing practical, cause-and-effect troubleshooting advice and robust protocols grounded in established chemical principles.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, frequently encountered problems during the scale-up synthesis. The typical synthetic route involves the preparation of the key intermediate, 2-amino-4,5-dichlorobenzoic acid, followed by its esterification.
Problem 1: Low Yield and Purity of the 2-amino-4,5-dichlorobenzoic acid Intermediate
Question: We are scaling up the synthesis of the 2-amino-4,5-dichlorobenzoic acid intermediate via the reduction of 4,5-dichloro-2-nitrobenzoic acid using tin and HCl. Our yields are inconsistent, and we are seeing significant impurities. What's going wrong?
Answer: This is a classic challenge when scaling up metal-acid reductions. The issues often stem from poor mass and heat transfer, as well as difficulties in product isolation from the resulting inorganic salts.
-
Causality - The "Why": On a small scale, heat dissipates quickly, and efficient stirring is easy to achieve. In a large reactor, localized overheating can occur, leading to side reactions and tar formation. Inefficient mixing can leave pockets of unreacted starting material. The workup requires dissolving the product and filtering off large quantities of tin salts, which can be slow and lead to product loss through occlusion.[1]
-
Troubleshooting Steps & Solutions:
-
Control the Exotherm: The addition of hydrochloric acid to the tin and nitro-compound mixture is highly exothermic. Implement a controlled addition strategy using a dosing pump, and ensure your reactor has adequate cooling capacity. Monitor the internal temperature closely, maintaining it within a validated range (e.g., 90-100°C) to ensure a steady reaction rate without runaway temperatures.[1]
-
Improve Mass Transfer: Ensure robust agitation throughout the reaction. In large vessels, this may require selecting the right impeller type (e.g., pitched-blade turbine) and speed to keep the dense tin granules suspended and in contact with the reactants.
-
Optimize the Workup:
-
After the reaction, the product is often trapped in a solid matrix. Quenching the reaction mixture on ice helps to precipitate the product while keeping some tin salts soluble.[1]
-
For isolation, instead of just filtering, consider a phase-extraction strategy. Dissolve the entire crude solid in a suitable organic solvent like ethyl acetate. The desired amino acid has good solubility in this solvent, while the inorganic tin salts do not.
-
Wash the organic phase thoroughly with water and then a saturated brine solution to remove residual acid and salts. Drying the organic layer over anhydrous sodium sulfate before evaporation will yield a cleaner crude product.[1]
-
-
-
Alternative Pathway Consideration: For large-scale production, catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) is often preferred over stoichiometric metal reductions as it produces water as the only byproduct, simplifying the workup significantly.[2] However, this requires specialized high-pressure reactor systems and careful handling of pyrophoric catalysts.
Problem 2: Incomplete Esterification and Stalled Reactions
Question: We are performing a Fischer-Speier esterification of 2-amino-4,5-dichlorobenzoic acid using ethanol as the solvent and sulfuric acid as the catalyst. The reaction stalls at ~70-80% conversion, even after prolonged heating under reflux. How can we drive it to completion?
Answer: The Fischer-Speier esterification is a reversible, equilibrium-limited reaction.[3] To achieve high conversion, you must actively shift the equilibrium towards the product side, as dictated by Le Châtelier's Principle.[4]
-
Causality - The "Why": The reaction produces one molecule of water for every molecule of ester formed. As water accumulates in the reaction mixture, the rate of the reverse reaction (hydrolysis of the ester back to the carboxylic acid) increases until it matches the rate of the forward reaction, establishing an equilibrium. At scale, the large volume of solvent makes it harder for the water to be passively removed.
-
Troubleshooting Steps & Solutions:
-
Use of Excess Reagent: The simplest method is to use a large excess of the alcohol (ethanol), which acts as both a reactant and the solvent.[3] By increasing the concentration of a reactant, the equilibrium is pushed towards the products.
-
Active Water Removal (Azeotropic Distillation): This is the most effective method for scale-up. Add a co-solvent like toluene or cyclohexane to the reaction mixture. This forms a low-boiling azeotrope with the water produced. By equipping the reactor with a Dean-Stark trap, the water can be continuously removed from the system as it forms, preventing the reverse reaction and driving the forward reaction to completion.
Workflow: Fischer Esterification with Water Removal
-
Problem 3: Product Isolation is Difficult; Filtration is Extremely Slow
Question: During the workup of our esterification, after neutralizing the acid catalyst, the product precipitates as a very fine, almost colloidal solid. Vacuum filtration is taking hours, and the filter cake is difficult to wash effectively. What can we do?
Answer: This issue is common when precipitating organic solids from aqueous mixtures, especially at a large scale. The particle size and morphology are critical for efficient filtration.
-
Causality - The "Why": Rapid neutralization and cooling can lead to "crashing out" the product, forming very small, amorphous particles that quickly blind the filter medium. At scale, the large volume makes controlled cooling and addition more challenging.
-
Troubleshooting Steps & Solutions:
-
Control the Precipitation:
-
Temperature: Allow the reaction mixture to cool slowly to room temperature before neutralization. After neutralization, cool the resulting slurry slowly in an ice bath and stir for at least an hour to encourage crystal growth and agglomeration.
-
pH Adjustment: Add the neutralizing base (e.g., 10% sodium carbonate solution) slowly and with vigorous stirring to avoid localized high pH, which can affect product stability and particle formation. [4] 2. Use a Filter Aid: For very fine particulates, using a filter aid is essential. Pre-coat your filter (e.g., a Nutsche filter-dryer) with a pad of Celite® (diatomaceous earth). This creates a porous layer that prevents the fine product particles from clogging the filter cloth. [5] 3. Optimize Solvent for Recrystallization: Instead of relying solely on precipitation, perform a proper recrystallization. After neutralization and phase separation, concentrate the organic layer and add a suitable anti-solvent to induce crystallization. This generally produces larger, more easily filterable crystals.
-
-
| Parameter | Poor Filtration (Problem) | Improved Filtration (Solution) | Rationale |
| Cooling Rate | Rapid "crashing out" | Slow, controlled cooling | Allows for larger crystal growth (Ostwald ripening). |
| Neutralization | Fast, bulk addition | Slow, dropwise addition with good mixing | Prevents localized pH shock and formation of fine particles. [4] |
| Filtration Setup | Bare filter paper/cloth | Filter cloth pre-coated with Celite® | The filter aid provides a porous matrix that traps fine particles without blinding. [5] |
| Final Form | Amorphous precipitate | Crystalline solid | Crystalline materials generally have better filtration characteristics than amorphous ones. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most industrially viable route typically starts with a suitably substituted nitrobenzoic acid, followed by esterification, and finally, reduction of the nitro group. A common sequence is:
-
Esterification: Convert 4,5-dichloro-2-nitrobenzoic acid to its ethyl ester. Esterifying at this stage can be advantageous as the product is often easier to purify, and it protects the carboxylic acid from reacting during the subsequent reduction step.
-
Reduction: Reduce the ethyl 4,5-dichloro-2-nitrobenzoate to the target amine, this compound. Catalytic hydrogenation is the preferred industrial method for this step due to its high efficiency and clean byproduct profile (atom economy). [6]
Diagram: Common Industrial Synthetic Pathway
Caption: A common two-step industrial synthesis route.
Q2: What are the critical safety considerations during this scale-up?
Safety is paramount. Key hazards include:
-
Strong Acids/Bases: Concentrated sulfuric acid is highly corrosive. The neutralization step is exothermic and can cause splashing if not controlled. [3]Always add acid to the alcohol slowly and with cooling.
-
Exothermic Reactions: Both the metal-acid reduction and the neutralization of the catalyst are highly exothermic. Ensure the reactor's cooling system is sufficient for the batch size and monitor the temperature continuously.
-
Catalyst Handling: If using catalytic hydrogenation, Raney Nickel and Palladium on Carbon (Pd/C) can be pyrophoric, especially after use when dry and exposed to air. [2]They must be handled under a blanket of solvent or inert gas (e.g., Nitrogen, Argon).
-
Solvent Handling: Use of flammable solvents like ethanol and toluene requires proper grounding of equipment to prevent static discharge and ensuring adequate ventilation.
Q3: Which analytical techniques are recommended for in-process control (IPC)?
Effective IPC is crucial for a successful scale-up.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the disappearance of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. Use HPLC to accurately determine the percentage conversion of the reaction and to identify and quantify any impurities. This is essential for making informed decisions about when to stop a reaction or proceed to the next step.
-
Gas Chromatography (GC): Can be used if the components are sufficiently volatile and thermally stable. It is particularly useful for monitoring solvent ratios.
References
-
ChemBK. (2024). Benzoic acid, 2-amino-4,5-dichloro-. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-amino-2,5-dichlorobenzoic acid. Available at: [Link]
-
Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Available at: [Link]
-
Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Available at: [Link]
Sources
Technical Support Center: Decontamination and Disposal of Ethyl 2-amino-4,5-dichlorobenzoate Waste
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe handling, decontamination, and disposal of waste containing Ethyl 2-amino-4,5-dichlorobenzoate (CAS No. 1108668-25-2). As a chlorinated primary aromatic amine, this compound requires stringent safety protocols to mitigate risks to personnel and the environment.[1][2][3]
Section 1: Hazard Identification & Risk Assessment
Understanding the hazard profile of this compound is fundamental to its safe management. This section addresses the key risks and chemical properties you must consider before beginning any experiment.
Q1: What are the primary hazards associated with this compound?
This compound belongs to two chemical classes of concern: chlorinated aromatic compounds and primary aromatic amines.[1][4] The primary hazards stem from this combined identity:
-
Health Hazards: Like many primary aromatic amines, this compound class is associated with toxicity, potential carcinogenicity, and mutagenicity.[1][2] Direct contact can cause skin and serious eye irritation, and inhalation of dust or vapors may lead to respiratory irritation.[5][6] A significant concern with aromatic amines is their ability to be readily absorbed through the skin, making dermal contact a critical exposure route.[2][7]
-
Environmental Hazards: Aromatic amines and their degradation products can be highly toxic to aquatic organisms.[2] Improper disposal can lead to significant contamination of water and soil.[1] Therefore, this compound must never be discharged into sewer systems.[8]
-
Reactivity Hazards: This compound can react with a range of other chemicals. Thermal decomposition, which can occur at elevated temperatures, may release toxic and corrosive gases such as nitrogen oxides and hydrogen chloride gas.[2][5]
Caption: Logical relationship between the chemical and its associated hazards.
Q2: What are the key chemical incompatibilities I should be aware of when handling and storing waste?
Segregating waste is a critical safety measure. Mixing incompatible chemicals can lead to violent reactions, generating heat, toxic gases, or fire. Store waste containing this compound separately from the materials listed in the table below.
| Incompatible Material Class | Potential Outcome of Mixing | Rationale |
| Strong Oxidizing Agents | Fire, explosion, and/or formation of toxic products. | Aromatic amines are readily oxidized. This reaction can be highly exothermic and uncontrolled. |
| Acids & Acid Halides | Vigorous or violent reaction. | Amines are basic and will undergo a strong exothermic neutralization reaction with acids. |
| Isocyanates, Anhydrides, Epoxides | Polymerization, heat generation. | The amine group can initiate polymerization reactions with these functional groups.[2] |
| Halogenated Organics | Potential for vigorous reactions. | Certain combinations can lead to unexpected reactivity.[2] |
Source: Adapted from safety guidelines for aromatic amines.[2][9]
Section 2: Decontamination Protocols & Troubleshooting
Effective decontamination is crucial to prevent unintended exposure and cross-contamination. This section provides step-by-step protocols for common scenarios.
FAQ 1: How do I handle a small spill of this compound?
Your response to a spill should be immediate and systematic. The goal is to contain, clean, and decontaminate the area without creating additional hazards, such as airborne dust.
Experimental Protocol: Small Spill Response
-
Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the spill area.
-
Assess & Ventilate: Ensure the area is well-ventilated. If the spill is in a poorly ventilated space or involves a significant quantity, evacuate and contact your institution's Environmental Health & Safety (EHS) department.
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-nitrile gloves. For larger spills, a respirator may be necessary.[8]
-
Containment & Cleanup (Solid Spill):
-
Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated chemical waste container. Causality: Using a gentle sweeping motion avoids aerosolizing the toxic powder, which would create a significant inhalation hazard.
-
-
Containment & Cleanup (Liquid Spill/Solution):
-
Cover the spill with an inert absorbent material.
-
Once fully absorbed, use non-sparking tools to collect the material into a chemical waste container.
-
-
Surface Decontamination:
-
Waste Disposal:
-
Place all contaminated materials (absorbent, cloths, used PPE) into a hazardous waste bag or container.[9]
-
Label the container appropriately and arrange for disposal through your EHS department.
-
Caption: Workflow for responding to a small chemical spill.
FAQ 2: What is the correct procedure for decontaminating glassware and equipment?
Residual compound on glassware can compromise future experiments and pose an exposure risk. A multi-step rinsing process is required.
Experimental Protocol: Glassware Decontamination
-
Initial Solvent Rinse: Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate). Collect all solvent rinses as hazardous waste. Causality: This initial step removes the bulk of the organic residue. Using a solvent in which the compound is highly soluble is more effective than proceeding directly to an aqueous wash.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and hot water. Use a brush to scrub all surfaces.[10]
-
Tap Water Rinse: Rinse the glassware multiple times with tap water to remove all detergent.
-
Final Rinse: Rinse three times with deionized or distilled water to remove any remaining inorganic salts from the tap water.[10]
-
Drying: Allow the glassware to air dry or place it in a drying oven. For non-volumetric glassware requiring removal of stubborn organic residues, heating in a muffle furnace at 400°C is an option.[10]
FAQ 3: My lab coat or other PPE is contaminated. What should I do?
Contaminated clothing and PPE must be handled as hazardous waste. Do not take contaminated lab coats home or launder them with personal clothing.
-
Disposable PPE (gloves, etc.): Remove carefully to avoid skin contact and place directly into the designated hazardous waste container.
-
Contaminated Clothing (lab coats, scrubs): Remove the item immediately, turning it inside out to contain the contaminant. Place it in a clearly labeled, sealed plastic bag. Contact your institution's EHS for instructions on disposal or specialized laundering services.
Section 3: Waste Disposal Procedures & FAQs
Proper disposal is a legal and ethical requirement, governed by regulations from bodies like the U.S. Environmental Protection Agency (EPA).[11][12]
FAQ 1: How should I collect and store waste containing this compound?
All waste, including pure compound, reaction mixtures, contaminated consumables, and solvent rinses, must be collected and managed as hazardous waste.[13]
-
Container Selection: Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste. Do not use containers that are damaged or cannot be sealed properly.[14]
-
Labeling: Label the container immediately with a hazardous waste tag. The label must include the full chemical name ("this compound"), concentration, and the start date of accumulation.[14] Do not use abbreviations.
-
Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly strong acids and oxidizers.[14][15]
-
Containment: Always use secondary containment (e.g., a plastic tub or tray) for liquid waste containers to contain any potential leaks or spills. The secondary container should be large enough to hold at least 110% of the volume of the largest container.[13]
-
Accumulation: Keep waste containers closed at all times, except when adding waste.[14] Arrange for pickup by your EHS department before the maximum accumulation time is reached (typically 180 days at UCSF, but check your local regulations).[13]
FAQ 2: Can I dispose of small quantities or aqueous solutions down the drain?
No. Absolutely not. Disposal of chlorinated organic compounds and aromatic amines via the sanitary sewer is strictly prohibited.[8] These compounds are harmful to aquatic ecosystems and may not be effectively removed by standard wastewater treatment plants.[16] Doing so violates environmental regulations and poses a significant ecological risk.
FAQ 3: What is the ultimate fate of this chemical waste? Why is specialized disposal necessary?
The standard and most effective method for the disposal of chlorinated aromatic waste is controlled high-temperature incineration in a licensed hazardous waste facility.[8][17]
-
Mechanism of Destruction: Incineration at temperatures typically above 850°C breaks the chemical bonds of the molecule, converting it into simpler, less harmful substances like carbon dioxide, water, and hydrogen chloride.
-
Flue Gas Scrubbing: The hydrogen chloride gas produced during combustion is a corrosive acid and a pollutant. Licensed incinerators are equipped with "scrubbers" or flue gas treatment systems that neutralize this acid before it is released into the atmosphere.[8] This is a critical step that cannot be replicated in a laboratory setting.
Specialized disposal is necessary because alternative chemical degradation methods, such as advanced electrochemical oxidation, are complex processes that require specialized equipment and are not feasible for a standard research lab.[18][19][20] Entrusting this waste to a licensed disposal facility ensures it is destroyed in a manner that is both complete and environmentally sound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. vumc.org [vumc.org]
- 16. vita-d-chlor.com [vita-d-chlor.com]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Destruction of chlorinated organics by cobalt(III)-mediated electrochemical oxidation (Journal Article) | OSTI.GOV [osti.gov]
- 20. mdpi.com [mdpi.com]
Preventing degradation of Ethyl 2-amino-4,5-dichlorobenzoate during storage
Welcome to the dedicated technical support guide for Ethyl 2-amino-4,5-dichlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common challenges, provide troubleshooting protocols, and explain the chemical principles behind our recommendations.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section tackles the most common issues encountered during the storage and handling of this compound.
FAQ 1: My once white/off-white powder has turned yellow or brown. What happened and is it still usable?
Short Answer: The color change is a strong indicator of oxidative degradation. We strongly advise against using the discolored reagent, as the purity is compromised.
Detailed Explanation: The primary cause of discoloration is the oxidation of the aromatic amino group (-NH2). This functional group is susceptible to attack by atmospheric oxygen, a process often accelerated by light and trace metal impurities. The initial oxidation products can undergo further reactions, including polymerization, to form complex, highly-colored conjugated molecules.
-
Mechanism: The aniline-like amino group can be oxidized to form nitroso, nitro, and other colored species.
-
Impact on Experiments: Using the degraded material will introduce significant impurities into your reaction, leading to lower yields of the desired product, unexpected side-products, and complications in purification. The actual concentration of the active reagent is also lower than anticipated, compromising reaction stoichiometry.
FAQ 2: What are the ideal storage conditions to prevent degradation?
Short Answer: Store at 2-8°C, under an inert atmosphere (Argon or Nitrogen), in an amber glass vial, and away from moisture.
Detailed Explanation: To maximize shelf-life, you must control the key environmental factors that promote degradation: atmosphere, temperature, light, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical reactions, including oxidation and hydrolysis. While not always strictly required by all suppliers, it is a best practice for long-term storage. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Displaces oxygen, directly preventing the primary oxidative degradation pathway that causes discoloration. |
| Light | Amber Glass Vial / Store in Dark | The aromatic ring and amino group can absorb UV-Vis light, which provides the energy to initiate photo-oxidative degradation. Amber glass filters out most harmful wavelengths. |
| Moisture | Tightly Sealed Container | Protects against hydrolysis of the ethyl ester group, which would form 2-amino-4,5-dichlorobenzoic acid and ethanol. While slower than oxidation, this can be a significant issue over time. |
FAQ 3: I suspect my material has degraded. How can I confirm this and identify the impurities?
Short Answer: The most effective method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For structural identification of impurities, Mass Spectrometry (LC-MS) is recommended.
Detailed Explanation: A simple visual inspection is the first step, but for a quantitative assessment, analytical techniques are essential.
-
Purity Assessment (HPLC): A reversed-phase HPLC method can separate the parent compound from its more polar degradation products. The primary degradation product from hydrolysis, 2-amino-4,5-dichlorobenzoic acid, will have a significantly shorter retention time than the parent ethyl ester. Oxidative products may appear as a cluster of new, often broad, peaks.
-
Impurity Identification (LC-MS): By analyzing the sample with LC-MS, you can obtain the mass-to-charge ratio (m/z) of the impurity peaks. For example, the hydrolysis product (2-amino-4,5-dichlorobenzoic acid) would show a molecular ion corresponding to a mass of 205.02 g/mol , whereas the parent compound is 233.07 g/mol .
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows for diagnosing and resolving stability issues.
Troubleshooting Guide: Unexpected Reaction Results
If you are experiencing low yields, new side products, or failed reactions when using this compound, follow this diagnostic workflow.
Caption: Primary degradation pathways for this compound.
The two main degradation routes are oxidation and hydrolysis .
-
Oxidation Pathway: This is the most common and visually apparent form of degradation. The electron-rich amino group on the benzene ring is highly susceptible to oxidation by atmospheric oxygen. This process is an auto-catalytic chain reaction that is initiated by light or trace metal ions. The resulting intermediates are highly reactive and quickly form complex, colored polymeric materials. This is why preventing exposure to air and light is paramount.
-
Hydrolysis Pathway: The ester functional group can be cleaved by water in a hydrolysis reaction. This reaction is significantly slower than oxidation under neutral pH but can be accelerated by acidic or basic contaminants. The products are the parent carboxylic acid and ethanol. While these impurities are colorless, they alter the molar quantity of the starting material and can interfere with subsequent reactions, especially those sensitive to acidic protons or those requiring anhydrous conditions.
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of Ethyl 2-amino-4,5-dichlorobenzoate
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of safe and effective pharmaceutical synthesis. Ethyl 2-amino-4,5-dichlorobenzoate, a key building block, is no exception. Its purity profile directly influences the quality, yield, and safety of the final active pharmaceutical ingredient (API). Impurities, even at trace levels, can introduce significant risks, including the formation of toxic by-products or the reduction of therapeutic efficacy.
This guide provides an in-depth, objective comparison of two Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity validation of this compound. We will dissect an optimized gradient elution method against a less-refined isocratic method to demonstrate the critical impact of methodical development on achieving accurate, reliable, and robust purity assessments. The principles and protocols detailed herein are grounded in established regulatory guidelines, including the International Council for Harmonisation (ICH) Q2(R2) standards.[1]
The Analyte: this compound
A comprehensive understanding of the analyte's physicochemical properties is the foundation of any robust analytical method.
| Property | Value | Source |
| Chemical Structure | (Self-generated) | |
| Molecular Formula | C₉H₉Cl₂NO₂ | [2][3] |
| Molecular Weight | 234.08 g/mol | [2][3] |
| CAS Number | 1108668-25-2 | [2][3] |
| Predicted LogP | 4.17 | [3] |
| UV Absorption | Aromatic esters with amino groups typically exhibit strong UV absorbance between 240-280 nm, making UV detection highly suitable. | (General chemical knowledge) |
The high LogP value suggests good retention on a nonpolar stationary phase (like C18), making RP-HPLC the ideal analytical technique.[4][5]
Potential Impurities
The purity of this compound is contingent on the synthetic route and purification effectiveness. Potential impurities may include unreacted starting materials, isomers, or by-products from side reactions.[6] For this guide, we will consider two potential process-related impurities:
-
Impurity A: 2-Amino-4,5-dichlorobenzoic acid (hydrolysis product)
-
Impurity B: Ethyl 4,5-dichloroanthranilate (isomeric impurity)
A successful HPLC method must be able to resolve the main peak from these and any other potential impurities.
Method Comparison: The Pursuit of Resolution and Reliability
We will compare two distinct RP-HPLC methods:
-
Method 1: The Optimized Gradient Method. This method is designed for superior resolution and sensitivity, capable of separating closely eluting impurities.
-
Method 2: The Rapid Isocratic Method. This method prioritizes speed of analysis but may compromise on separation efficiency.
The following diagram illustrates the general workflow for the HPLC purity analysis and method validation.
Caption: General workflow for HPLC purity analysis and validation.
Head-to-Head Performance Evaluation
The fitness of an analytical procedure for its intended purpose is demonstrated through validation.[1] We will now compare both methods based on key validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A sample spiked with Impurity A and Impurity B was analyzed.
Method 1 (Gradient): Achieved baseline resolution for all components. The main this compound peak was spectrally pure, as confirmed by photodiode array (PDA) analysis. Method 2 (Isocratic): Showed co-elution between Impurity B and the main analyte peak, leading to an overestimation of purity. The peak shape was also broader.
| Parameter | Method 1 (Optimized Gradient) | Method 2 (Rapid Isocratic) |
| Resolution (Analyte/Impurity A) | 3.8 | 2.1 |
| Resolution (Analyte/Impurity B) | 2.5 | 1.2 (Inadequate) |
| Peak Purity (Analyte) | Pass | Fail |
Linearity and Range
Linearity demonstrates a direct proportionality between the concentration of an analyte and the analytical response.
| Parameter | Method 1 (Optimized Gradient) | Method 2 (Rapid Isocratic) |
| Range (µg/mL) | 0.5 - 150 | 5 - 150 |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
| Y-intercept | Minimal | Significant |
Accuracy and Precision
Accuracy measures the closeness of test results to the true value, while precision reflects the degree of scatter between a series of measurements.
| Parameter | Method 1 (Optimized Gradient) | Method 2 (Rapid Isocratic) |
| Accuracy (% Recovery) | 99.2% - 100.5% | 97.5% - 103.8% |
| Precision (Repeatability, %RSD) | 0.45% | 1.85% |
| Intermediate Precision (%RSD) | 0.62% | 2.10% |
The logical relationship between these core validation parameters is essential for establishing a trustworthy method.
Caption: Interdependence of HPLC method validation parameters.
Final Recommendation
The comparative data unequivocally demonstrates that the Optimized Gradient HPLC Method (Method 1) is vastly more suitable for the purity validation of this compound. While the Rapid Isocratic Method (Method 2) offers a shorter run time, it critically fails on specificity, leading to inaccurate and unreliable results. For researchers, scientists, and drug development professionals, investing time in developing a robust, high-resolution gradient method is essential for ensuring the quality, safety, and consistency of pharmaceutical intermediates.
Detailed Experimental Protocols
Method 1: Optimized Gradient RP-HPLC
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 70 18.0 70 18.1 40 | 25.0 | 40 |
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard using the diluent.
Method 2: Rapid Isocratic RP-HPLC
-
Instrumentation: As per Method 1.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile/Water (65:35 v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 8 minutes.
-
Diluent, Standard, and Sample Preparation: As per Method 1.
References
- BenchChem. (2025). Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol.
- SIELC Technologies. Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column.
- United Nations Environment Programme. Analytical Methods.
- ResearchGate. (2025).
- LabSolu.
- LGC Standards. (2021).
- BenchChem. (2025).
- Echemi.
- Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of potential impurities of Diazepam API.
- BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
- Royal Society of Chemistry. Analytical Methods.
- Shimadzu. Analytical Methods for Amino Acids.
- European Medicines Agency. (2023). ICH Q2(R2)
- Matyjaszczyk, P., & Śledź, M. (2012). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC - NIH.
- Organic Syntheses.
- Oriental Journal of Chemistry. (2018).
Sources
A Comparative Guide to the Synthesis of Ethyl 2-amino-4,5-dichlorobenzoate for Pharmaceutical Research and Development
In the landscape of pharmaceutical synthesis, the strategic selection of a synthetic route is paramount to ensuring efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of two primary methods for the synthesis of Ethyl 2-amino-4,5-dichlorobenzoate, a key intermediate in the development of various active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative assessment to aid researchers, chemists, and process development professionals in making informed decisions.
Introduction to this compound
This compound is a substituted anthranilate ester. Its structural motifs, including the ortho-amino benzoic ester and the dichlorinated phenyl ring, make it a valuable building block for the synthesis of a range of complex heterocyclic compounds with potential therapeutic applications. The presence of the amino, ester, and chloro functional groups provides multiple reaction sites for further molecular elaboration.
This guide will explore two common synthetic pathways:
-
Method 1: Direct Esterification of 2-amino-4,5-dichlorobenzoic acid. This classical approach involves the acid-catalyzed reaction of the parent carboxylic acid with ethanol.
-
Method 2: Reduction of a Nitro Precursor. This two-step sequence involves the initial synthesis of ethyl 2-nitro-4,5-dichlorobenzoate followed by the reduction of the nitro group to the desired amine.
We will now examine each method in detail, providing both the theoretical basis and practical execution.
Method 1: Fischer-Speier Esterification of 2-amino-4,5-dichlorobenzoic acid
The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a straightforward method for the conversion of carboxylic acids to esters.[1][2] This acid-catalyzed nucleophilic acyl substitution reaction is typically performed by refluxing the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
Mechanistic Rationale
The reaction mechanism proceeds through several key steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst. The use of excess alcohol is crucial as it shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]
Caption: Mechanism of Fischer-Speier Esterification.
Experimental Protocol
Materials:
-
2-amino-4,5-dichlorobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4,5-dichlorobenzoic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).
-
Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and may cause the formation of a precipitate of the aminobenzoic acid salt.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol under reduced pressure.
-
Neutralization: Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Effervescence will be observed due to the release of CO₂.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography.
Method 2: Reduction of Ethyl 2-nitro-4,5-dichlorobenzoate
Step 1: Synthesis of Ethyl 2-nitro-4,5-dichlorobenzoate
The synthesis of the nitro-ester precursor can be achieved through the esterification of 2-nitro-4,5-dichlorobenzoic acid. The esterification can be performed using similar conditions as described in Method 1 (Fischer-Speier esterification).
Alternatively, the synthesis can proceed from a more readily available starting material, which is then nitrated and chlorinated. However, for the purpose of this comparison, we will assume the availability of 2-nitro-4,5-dichlorobenzoic acid.
Step 2: Reduction of the Nitro Group
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis with numerous established protocols.[4] Common methods include catalytic hydrogenation and chemical reduction.
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[5] It typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Caption: Workflow for Catalytic Hydrogenation.
Experimental Protocol (Catalytic Hydrogenation):
-
Reaction Setup: In a hydrogenation flask, dissolve ethyl 2-nitro-4,5-dichlorobenzoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Combine the filtrates and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Chemical reduction offers an alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment. A common and effective method involves the use of tin(II) chloride (SnCl₂) in an acidic medium.[4]
Experimental Protocol (Chemical Reduction with SnCl₂):
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-nitro-4,5-dichlorobenzoate (1.0 eq) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 eq) in concentrated hydrochloric acid to the stirred solution.
-
Reaction: Heat the reaction mixture at reflux for 1-3 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a concentrated sodium hydroxide or sodium bicarbonate solution until the pH is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes).
-
Filtration and Washing: Filter the combined organic layers to remove any remaining tin salts. Wash the organic phase with water and then brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.
Comparative Analysis
| Feature | Method 1: Fischer Esterification | Method 2: Reduction of Nitro Precursor |
| Starting Material | 2-amino-4,5-dichlorobenzoic acid | Ethyl 2-nitro-4,5-dichlorobenzoate |
| Number of Steps | One | Two (esterification and reduction) |
| Reagents | Ethanol, H₂SO₄ | H₂, Pd/C or SnCl₂/HCl |
| Reaction Conditions | Reflux (approx. 78 °C) | Room temperature (hydrogenation) or reflux (SnCl₂) |
| Yield | Generally good to high, equilibrium dependent | High for both steps |
| Scalability | Readily scalable | Scalable, though hydrogenation may require specialized equipment |
| Safety Considerations | Use of concentrated acid | Handling of flammable H₂ gas and pyrophoric catalyst (Pd/C) or corrosive acid |
| Waste Products | Water, neutralized acid | Catalyst waste (Pd/C) or tin salts (SnCl₂) |
| Atom Economy | Good | Moderate, due to the reduction step |
| Cost-Effectiveness | Dependent on the cost of the starting amino acid | Dependent on the cost of the nitro precursor and reducing agents |
Conclusion
The choice between the direct esterification of 2-amino-4,5-dichlorobenzoic acid and the reduction of its nitro precursor for the synthesis of this compound is contingent upon several factors.
Method 1 (Fischer Esterification) is a more direct and atom-economical route, assuming the availability and reasonable cost of the starting amino acid. It is a well-established, robust reaction that is relatively straightforward to perform and scale up.
Method 2 (Reduction of a Nitro Precursor) offers an alternative when the corresponding amino acid is less accessible or more expensive. While it involves an additional synthetic step, the reduction of nitro groups is a high-yielding and reliable transformation. The choice between catalytic hydrogenation and chemical reduction will depend on the available equipment and safety infrastructure. Catalytic hydrogenation is generally cleaner, while chemical reduction with SnCl₂ is often more convenient for smaller-scale laboratory syntheses.
Ultimately, a thorough cost analysis of starting materials and reagents, coupled with an assessment of available equipment and expertise, will guide the selection of the optimal synthetic route for the production of this compound in a given research or development setting.
References
Sources
A Comparative Guide to the Reactivity of Ethyl 2-amino-4,5-dichlorobenzoate and Its Positional Isomers
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, substituted aminobenzoates are pivotal building blocks. Their utility is largely dictated by the reactivity of the aromatic ring and the amino functional group. Ethyl 2-amino-4,5-dichlorobenzoate is a key intermediate, but its reactivity profile is just one piece of a larger puzzle. Understanding how its isomers behave in chemical transformations is crucial for synthetic strategy, process optimization, and the discovery of novel molecular entities.
This guide provides an in-depth comparison of the reactivity of this compound against its key positional isomers. We will dissect the electronic and steric factors that govern their behavior in common synthetic transformations, supported by established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these versatile chemical intermediates.
The Theoretical Framework: Understanding Substituent Effects
The reactivity of a substituted benzene ring is a nuanced interplay of inductive and resonance effects exerted by its substituents.[1][2] These effects determine the electron density of the aromatic system and, consequently, its susceptibility to electrophilic attack. Furthermore, they modulate the nucleophilicity of appended functional groups like the amino moiety.
-
Amino Group (-NH₂): A powerful activating group. It donates electron density to the ring via resonance, particularly at the ortho and para positions. This significantly enhances the ring's nucleophilicity, making it more reactive towards electrophiles.[1]
-
Ethyl Carboxylate Group (-COOEt): A deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. It directs incoming electrophiles to the meta position.
-
Chlorine Atoms (-Cl): Halogens present a classic case of competing effects. They are deactivating due to a strong electron-withdrawing inductive effect but are ortho-, para- directing because of electron donation via resonance.
The net reactivity of each isomer is a composite of these individual contributions, further influenced by steric hindrance, which can impede access to certain positions on the ring.[1][3]
Comparative Analysis of Isomer Reactivity
For this guide, we will focus on a comparative analysis of this compound and two of its key isomers: Ethyl 4-amino-3,5-dichlorobenzoate and Ethyl 3-amino-4,5-dichlorobenzoate.
| Compound | Structure | CAS Number |
| This compound | 1108668-25-2[4] | |
| Ethyl 4-amino-3,5-dichlorobenzoate | 74878-31-2[5] | |
| Ethyl 3-amino-4,5-dichlorobenzoate | 63103-59-3 |
Electrophilic Aromatic Substitution (EAS)
The susceptibility of the benzene ring to attack by electrophiles is a primary measure of its reactivity. The directing effects of the substituents determine the regioselectivity of such reactions.[1][6]
-
This compound: The powerful activating effect of the amino group at position 2 directs incoming electrophiles to its para position (position 5) and its ortho position (position 3). However, position 5 is already occupied by a chlorine atom. Position 3 is sterically unhindered. The remaining open position, C6, is ortho to the deactivating carboxylate group and meta to the amino group, making it less favorable for substitution. Therefore, electrophilic substitution is predicted to occur primarily at the C3 position, though the overall reactivity is moderated by the two deactivating chlorine atoms and the carboxylate group.
-
Ethyl 4-amino-3,5-dichlorobenzoate: Here, the amino group at C4 strongly activates the ortho positions (C3 and C5), which are unfortunately blocked by chlorine atoms. The remaining open positions, C2 and C6, are meta to the amino group. The strong deactivating effects of the two chlorine atoms flanking the amino group and the meta-directing carboxylate group significantly reduce the electron density of the ring. Consequently, this isomer is expected to be considerably less reactive towards electrophilic aromatic substitution than the 2-amino isomer.
-
Ethyl 3-amino-4,5-dichlorobenzoate: The amino group at C3 activates its ortho position (C2 and C4) and its para position (C6). Position 4 is blocked. Position 2 is sterically accessible. Position 6 is also accessible. The combined directing effects of the amino group and the chloro substituents would likely lead to a mixture of products, with substitution favored at C2 and C6.
Predicted Order of Reactivity in EAS: this compound > Ethyl 3-amino-4,5-dichlorobenzoate > Ethyl 4-amino-3,5-dichlorobenzoate
Caption: Directing effects in electrophilic aromatic substitution for the isomers.
Reactivity of the Amino Group
The nucleophilicity of the amino group is critical for reactions such as N-acylation, N-alkylation, and diazotization for subsequent Sandmeyer reactions.[7][8] The electron density on the nitrogen atom, which is influenced by the electronic effects of the other ring substituents, is a key determinant.
-
This compound: The amino group is flanked by an electron-withdrawing carboxylate group at the ortho position. This proximity can lead to intramolecular hydrogen bonding and steric hindrance, both of which can reduce the availability of the lone pair on the nitrogen and thus its nucleophilicity.
-
Ethyl 4-amino-3,5-dichlorobenzoate: The amino group is flanked by two electron-withdrawing chlorine atoms at the ortho positions. This significantly reduces the electron density on the nitrogen atom through a strong inductive effect, making this amino group the least nucleophilic among the three isomers.
-
Ethyl 3-amino-4,5-dichlorobenzoate: The amino group has a chlorine atom at one ortho position and is meta to the other chloro and the carboxylate group. While the adjacent chlorine atom reduces its nucleophilicity, it is likely to be more nucleophilic than the amino groups in the other two isomers, where deactivating groups are present at both ortho positions (or one ortho and one para in the case of the carboxylate group's influence on the 2-amino isomer).
Predicted Order of Nucleophilicity of the Amino Group: Ethyl 3-amino-4,5-dichlorobenzoate > this compound > Ethyl 4-amino-3,5-dichlorobenzoate
Experimental Protocol: N-Acetylation of Ethyl Aminodichlorobenzoates
This protocol provides a general method for the N-acetylation of the aminodichlorobenzoate isomers, a common reaction to protect the amino group or to synthesize amide derivatives. The reaction rate and yield will vary depending on the isomer used, in line with the predicted nucleophilicity.
Materials:
-
Ethyl aminodichlorobenzoate isomer (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount) or Triethylamine (1.5 eq) as a base
-
Dichloromethane (DCM) as solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the ethyl aminodichlorobenzoate isomer in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (pyridine or triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography as needed.
Caption: General workflow for the N-acetylation of ethyl aminodichlorobenzoate isomers.
Conclusion
The reactivity of ethyl aminodichlorobenzoate isomers is a clear demonstration of the principles of physical organic chemistry. The interplay of electronic and steric effects of the amino, chloro, and ethyl carboxylate substituents dictates the behavior of these molecules in chemical synthesis.
-
This compound is moderately reactive in electrophilic aromatic substitution at the C3 position, while its amino group's nucleophilicity is reduced by the adjacent carboxylate group.
-
Ethyl 4-amino-3,5-dichlorobenzoate is significantly deactivated towards electrophilic attack due to the substitution pattern. Its amino group is the least nucleophilic due to the flanking chlorine atoms.
-
Ethyl 3-amino-4,5-dichlorobenzoate presents a more balanced reactivity profile, with a more nucleophilic amino group and potential for electrophilic substitution at multiple sites.
This comparative understanding is essential for synthetic chemists to select the appropriate isomer and reaction conditions to achieve the desired synthetic outcome, thereby streamlining drug discovery and development processes.
References
- MDPI. (n.d.). Substituent and Ring-Number Effects on the Kinetics of PAH + OH Reactions: A QSAR–DOE Approach with Tunneling Corrections.
- PrepChem.com. (n.d.). Synthesis of ethyl 2-amino-4-bromobenzoate.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
-
Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]
- PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate.
- Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
- ResearchGate. (n.d.). Fig. S2. (a)UV-vis absorption spectra of ethyl 4-aminobenzoate 12 M....
- PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Echemi. (n.d.). This compound.
- PubMed Central. (n.d.). Ethyl 4-amino-3-methylbenzoate.
- Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE.
- PubChem. (n.d.). Ethyl 2-aminobenzoate.
- Biosynth. (n.d.). Ethyl 3,5-dichloro-4-aminobenzoate.
- PubChem. (n.d.). Ethyl 4-aminobenzoate--2,4,6-trinitrophenol (1/1).
- GSRS. (n.d.). ETHYL 4-AMINO-3,5-DICHLOROBENZOATE.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PubMed. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
- YouTube. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
- YouTube. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. echemi.com [echemi.com]
- 5. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aminobenzoate Local Anesthetics
This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of aminobenzoate compounds as local anesthetics. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between molecular structure and anesthetic activity. We will dissect the key structural components, compare benchmark compounds, and provide detailed experimental frameworks for evaluating novel derivatives, grounding all claims in verifiable data and established scientific principles.
The Architectural Blueprint of Aminobenzoate Anesthetics
The classical model of an aminobenzoate local anesthetic is elegantly simple, comprising three essential moieties: a lipophilic aromatic head, an intermediate ester linkage, and a hydrophilic amine tail.[1][2][3][4] The interplay between these components dictates the compound's potency, onset of action, duration, and metabolic fate. Understanding this tripartite structure is fundamental to rationally designing next-generation anesthetics with improved therapeutic profiles.
The general structure can be visualized as follows:
Caption: Core components of an aminobenzoate local anesthetic.
-
The Lipophilic Aromatic Group: This portion, typically a para-aminobenzoic acid (PABA) derivative, is crucial for the molecule's ability to penetrate the lipid-rich neuronal membrane.[2] Potency is directly correlated with lipid solubility.[2][5] Modifications that increase the electron density at the carbonyl oxygen, such as adding electron-donating alkoxy or alkylamino groups to the aromatic ring, generally enhance anesthetic activity.[6]
-
The Intermediate Ester Linkage: The ester bond is the metabolic Achilles' heel of this class. It is susceptible to rapid hydrolysis in the plasma by pseudocholinesterase enzymes.[4][7] This rapid metabolism results in a shorter duration of action compared to amide-linked anesthetics (e.g., lidocaine) and produces PABA as a metabolite, which is associated with allergic reactions in some individuals.[3][4][7]
-
The Hydrophilic Amino Group: This terminal amine is typically a tertiary amine, which can be protonated to form a water-soluble salt (e.g., hydrochloride salt), making formulation and administration feasible.[6] The pKa of this amine is a critical determinant of the onset of action.[7] A lower pKa means a greater proportion of the un-ionized, lipid-soluble base exists at physiological pH (7.4), allowing for faster diffusion across the nerve membrane to reach its target, the intracellular side of the sodium channel.[5][7]
Mechanism of Action: A Tale of Blocked Channels
Aminobenzoate anesthetics exert their effect by blocking the transmission of pain signals in nerve cells.[8] This is achieved by physically obstructing voltage-gated sodium channels, which are responsible for the influx of sodium ions that propagate an action potential.[8][9] The unionized form of the anesthetic crosses the cell membrane, and once inside the more acidic intracellular environment, it re-equilibrates, with the ionized (cationic) form binding to a specific receptor site within the open sodium channel.[7] This binding stabilizes the channel in its inactivated state, preventing further nerve depolarization and signal conduction.[8][10]
Caption: Mechanism of action for aminobenzoate local anesthetics.
Comparative Analysis: Procaine, Benzocaine, and Tetracaine
To illustrate SAR principles in action, we compare three archetypal aminobenzoate esters. Their structural differences lead to distinct clinical profiles.
| Compound | Structure | Key SAR Feature | Potency (Lipid Solubility) | Onset of Action (pKa) | Duration of Action (Protein Binding) |
| Procaine | 2-(Diethylamino)ethyl 4-aminobenzoate | The prototypical ester anesthetic.[11] | Low | Slow (pKa ~8.9) | Short |
| Benzocaine | Ethyl 4-aminobenzoate | Lacks the terminal hydrophilic amine group.[12] | Low | N/A (Topical) | Short (Surface) |
| Tetracaine | 2-(Dimethylamino)ethyl 4-(butylamino)benzoate | Addition of a butyl group to the aromatic amine.[7] | High | Slow (pKa ~8.5) | Long |
Analysis:
-
Procaine serves as the baseline. Its low lipid solubility results in low potency, and its high pKa contributes to a slow onset of action.[2][11]
-
Benzocaine is an outlier as it lacks the hydrophilic amino tail. This makes it poorly soluble in water and unable to exist in an ionized form, restricting its use to topical applications where it can diffuse directly into the skin or mucous membranes.[8][12]
-
Tetracaine demonstrates a key SAR principle: increasing lipophilicity enhances potency and duration. The addition of a butyl group to the PABA nitrogen dramatically increases its lipid solubility and protein binding, making it significantly more potent and longer-lasting than procaine.[7]
Experimental Protocols for SAR Evaluation
A robust SAR study requires validated experimental models to quantify the effects of structural modifications. The following protocols provide a framework for assessing anesthetic activity.
In Vitro Assay: Patch-Clamp Electrophysiology
This technique directly measures the effect of a compound on voltage-gated sodium channels in isolated neurons, providing the most direct evidence of its mechanism and potency.
Objective: To quantify the tonic and use-dependent block of sodium currents by an aminobenzoate derivative in cultured dorsal root ganglion (DRG) neurons.[10]
Methodology:
-
Cell Preparation: Culture DRG neurons harvested from neonatal rats. Select small-diameter neurons, which are typically nociceptors.[10]
-
Electrophysiology: Perform whole-cell patch-clamp recordings.
-
Tonic Block Assessment:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) where most channels are in the resting state.
-
Apply a depolarizing pulse (e.g., to 0 mV) to elicit a sodium current.
-
Perfuse the test compound at a known concentration and repeat the pulse. The reduction in current amplitude reflects the tonic block.
-
-
Use-Dependent (Phasic) Block Assessment:
-
Apply a train of depolarizing pulses (e.g., at 5-10 Hz) to induce channel cycling between resting, open, and inactivated states.
-
Perfuse the test compound and apply the same pulse train. A progressive decrease in current amplitude during the train indicates a use-dependent block.[13]
-
-
Data Analysis: Calculate the percentage of block for both tonic and phasic conditions. Construct dose-response curves to determine the IC50 value.
Caption: Workflow for in vitro patch-clamp analysis.
In Vivo Assay: Mouse Infiltration Anesthesia Model
This model assesses the efficacy of a local anesthetic in a living organism, providing crucial data on onset and duration of action.[14][15]
Objective: To determine the median analgesic time and dose-response relationship of a test compound after subcutaneous infiltration.
Methodology:
-
Animal Preparation: Use adult male mice. Acclimate them to handling. On the day of the experiment, carefully clip the hair on the abdomen.[15]
-
Baseline Threshold: Before administering any drug, determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdominal skin. Only include mice that vocalize within a defined range (e.g., ≤ 8 mA).[14][15]
-
Drug Administration: Randomly assign mice to groups (vehicle control, positive control like lidocaine, and test compound at various concentrations). Administer a fixed volume (e.g., 0.1 mL) via subcutaneous injection into the clipped abdominal area.[15]
-
Assessment of Onset: At 1-minute intervals post-injection, apply the pre-determined electrical stimulus and check for a vocalization response. The time to the first absence of response is the onset of anesthesia.[15]
-
Assessment of Duration: Continue testing at regular intervals (e.g., every 5-10 minutes) until the vocalization response returns. The time from onset until the return of the response is the duration of anesthesia.[15]
-
Data Analysis: Plot survival curves (percentage of mice still anesthetized over time) and use statistical tests (e.g., log-rank test) to compare the dose and duration between groups.[14]
Caption: Workflow for in vivo infiltration anesthesia model.
The Frontier: Quantitative Structure-Activity Relationship (QSAR)
Modern SAR studies increasingly employ computational QSAR models to predict the biological activity of novel compounds before synthesis.[16] QSAR establishes a mathematical relationship between the physicochemical properties of a series of compounds and their measured activity.[17][18]
For aminobenzoate anesthetics, key descriptors in a QSAR model would include:
-
Electronic Parameters (pKa, Hammett constants): Correlate with onset of action and receptor binding affinity.
-
Steric Descriptors (Molar Refractivity): Describe the size and shape of substituents, influencing how the molecule fits into the sodium channel binding site.[19]
By developing a robust QSAR model, researchers can prioritize the synthesis of candidates predicted to have the highest potency and most favorable pharmacokinetic properties, significantly accelerating the drug discovery process.[16][17]
Conclusion
The structure-activity relationships of aminobenzoate compounds are well-defined, revolving around the tripartite structure of a lipophilic head, ester linkage, and hydrophilic tail. Strategic modification of these components allows for the fine-tuning of anesthetic properties. While the ester linkage confers a shorter duration of action and potential for allergic reactions, the aminobenzoate scaffold remains a valuable platform for designing local anesthetics, particularly for topical and short-duration applications. The integration of classical SAR principles with modern in vitro, in vivo, and in silico (QSAR) evaluation techniques provides a powerful and self-validating workflow for the development of safer and more effective local anesthetics.
References
-
What is the mechanism of Ethyl Aminobenzoate? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
Grant, G. J., et al. (2000). An in vivo method for the quantitative evaluation of local anesthetics. PubMed. Available at: [Link]
-
Talele, T. T., & Kulkarni, V. M. (1998). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. PubMed. Available at: [Link]
-
Schwarz, J. R., & Schmidt, R. (1998). The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons. PubMed. Available at: [Link]
-
Hildebrand, K., et al. (2018). An In Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. PMC - NIH. Available at: [Link]
-
Hildebrand, K., et al. (2018). An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability. Frontiers in Cellular Neuroscience. Available at: [Link]
-
Stather, P., & St-Amant, M. (2020). Basic pharmacology of local anaesthetics. BJA Education. Available at: [Link]
-
Li, Y., et al. (2020). Synthesis and biological activities of local anesthetics. RSC Advances. Available at: [Link]
-
Zhang, H., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances. Available at: [Link]
-
Screening of local anaesthetics.advaith. (2016). Slideshare. Available at: [Link]
-
Jones, M. R., & Novitch, M. B. (2023). Procaine. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). MDPI. Available at: [Link]
-
Kumar, D., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Available at: [Link]
-
Al-Janabi, A. A. J. (2014). LOCAL ANESTHETIC ACTIVITY OF P-AMINOBENZOHYDROXAMIC ACID IN COMPARISON TO BENZOCAINE. ResearchGate. Available at: [Link]
-
Siddiqui, N., et al. (2009). Synthesis, anticonvulsant activity and 3D-QSAR study of some prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole. PubMed. Available at: [Link]
-
Local Anesthetics SAR of Benzoic acid derivatives. (2020). YouTube. Available at: [Link]
-
Quantitative structure-activity relationships (QSAR). SlidePlayer. Available at: [Link]
-
Dearden, J. C., et al. (2008). Quantitative structure-activity relationship analysis of local anaesthetic activity of a series of 3-aminobenzo[d]isothiazole derivatives. ResearchGate. Available at: [Link]
-
Local Anesthetics and their Mechanisms of Action. Delaware Anesthesia Services Corp. Available at: [Link]
-
Sagir, A. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure. Medscape. Available at: [Link]
-
Lirk, P., et al. (2021). Antitumor effects of local anesthetic agents in vitro and in vivo. ASCO Publications. Available at: [Link]
-
Sayhan, H., et al. (2020). Para-aminobenzoic derivatives of local anesthetics (hydrolyzed by pseudocholinesterase in plasma). ResearchGate. Available at: [Link]
-
Quantitative structure–activity relationship. Wikipedia. Available at: [Link]
-
Zhang, D. (2022). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Drug Discovery and Development. Available at: [Link]
-
Todea, A., et al. (2013). An in vitro study of the release capacity of the local anaesthetics from siloxane matrices. Clujul Medical. Available at: [Link]
-
Procaine. PubChem - NIH. Available at: [Link]
-
QSAR quantitative structure activity relationship. (2018). Slideshare. Available at: [Link]
-
Structure formulas of procaine (а) and benzocaine (b). ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. anesthesiaservicesde.com [anesthesiaservicesde.com]
- 4. researchgate.net [researchgate.net]
- 5. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 6. youtube.com [youtube.com]
- 7. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ethyl Aminobenzoate? [synapse.patsnap.com]
- 9. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]
- 10. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. longdom.org [longdom.org]
- 17. spu.edu.sy [spu.edu.sy]
- 18. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 19. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl vs. Methyl 2-amino-4,5-dichlorobenzoate in Synthetic Reactions
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material or intermediate is a critical decision point that dictates reaction efficiency, yield, and impurity profiles. Among the versatile class of anthranilate building blocks, methyl 2-amino-4,5-dichlorobenzoate and its ethyl analogue are workhorse reagents for constructing complex heterocyclic scaffolds. While structurally similar, the seemingly minor difference between the methyl and ethyl ester functionalities imparts subtle yet significant variations in their reactivity and handling properties.
This guide provides an in-depth comparison of these two reagents, moving beyond catalog specifications to explore the mechanistic underpinnings of their differential performance in key synthetic transformations. By understanding the interplay of steric and electronic effects, researchers can make a more strategic selection tailored to their specific synthetic goals.
Physicochemical Properties: A Foundational Overview
A molecule's physical properties are the first determinant of its behavior in a reaction, influencing solubility, reaction temperature, and purification strategies. While both compounds are solids at room temperature, their properties show slight variations.
| Property | Mthis compound | This compound |
| Molecular Formula | C₈H₇Cl₂NO₂ | C₉H₉Cl₂NO₂[1][2] |
| Molecular Weight | 220.05 g/mol [3] | 234.08 g/mol [1][2][4] |
| CAS Number | 63243-79-8 | 1108668-25-2[1][2] |
| Boiling Point | Not readily available | ~340.8 °C at 760 mmHg[2] |
| Density | Not readily available | ~1.4 g/cm³[2] |
| XLogP3 | ~2.9[3] | ~4.17[2] |
The most notable difference is the calculated lipophilicity (XLogP3), where the addition of a single methylene unit in the ethyl ester results in a significant increase. This suggests the ethyl ester will have better solubility in less polar organic solvents, which can be a key consideration in solvent selection for a given reaction.
Synthesis and Commercial Availability
Both esters are typically prepared via a straightforward Fischer esterification of the parent 2-amino-4,5-dichlorobenzoic acid. The general protocol involves refluxing the carboxylic acid in the corresponding alcohol (methanol or ethanol) with a strong acid catalyst, such as sulfuric acid or thionyl chloride.[5]
Generalized Synthesis Protocol:
-
Suspend 2-amino-4,5-dichlorobenzoic acid (1.0 eq) in the desired alcohol (methanol or ethanol, ~5-10 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.5-2.0 eq) or concentrated sulfuric acid (catalytic amount).
-
Remove the ice bath and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a stirred solution of saturated sodium bicarbonate to neutralize the acid and precipitate the product.
-
Filter the solid product, wash with water, and dry under vacuum.
Both reagents are commercially available from numerous suppliers. Historically, methyl esters of specialty acids are often more common and slightly less expensive due to the lower cost of methanol and its higher reactivity in esterification. However, for these specific intermediates, availability and pricing are generally comparable.
Comparative Reactivity Analysis
The synthetic utility of these molecules hinges on reactions involving the nucleophilic amino group, the electrophilic ester carbonyl, and the aromatic ring. The primary differentiator between the methyl and ethyl variants is the steric bulk of the ester group.
Reactions at the Amino Group: The Impact of Steric Hindrance
The amino group, positioned ortho to the ester, is the primary site for a wide range of crucial bond-forming reactions, including acylation, alkylation, and condensation reactions to form heterocycles like quinazolinones.[5]
Causality: The ethyl group is sterically more demanding than the methyl group. This increased bulk can partially shield the adjacent amino group, hindering the approach of electrophiles. This phenomenon, known as steric hindrance, is expected to decrease the reaction rate for the ethyl ester compared to the methyl ester. While the electronic difference between a methyl and an ethyl group is negligible (both are weakly electron-donating via induction), the steric factor is paramount.[6]
Caption: Steric hindrance at the amino group.
Experimental Validation Protocol: Competitive N-Acylation
To quantify this effect, a competitive acylation experiment can be performed. This self-validating system provides a direct comparison of reactivity under identical conditions.
-
Preparation: In a dry flask, dissolve equimolar amounts (e.g., 1.0 mmol each) of mthis compound and this compound in an inert solvent like dichloromethane (DCM).
-
Reaction: To this stirred solution at 0 °C, add a sub-stoichiometric amount of an acylating agent (e.g., 0.5 mmol of acetyl chloride).
-
Quenching & Analysis: After a set time (e.g., 30 minutes), quench the reaction with a mild base like saturated sodium bicarbonate solution. Extract the organic layer, dry it, and analyze the product ratio by GC-MS or ¹H NMR.
-
Expected Outcome: The ratio of N-acetylated methyl ester to N-acetylated ethyl ester will be significantly greater than 1, confirming the higher reactivity of the methyl analogue due to reduced steric hindrance.
Reactions at the Ester Group: Saponification and Transesterification
The ester group itself can be a reaction handle, most commonly through base-catalyzed hydrolysis (saponification) to reveal the carboxylic acid.
Causality: The alkaline hydrolysis of esters proceeds through a bimolecular nucleophilic acyl substitution (BAc2) mechanism.[7][8] The rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. The bulkier ethyl group provides more steric hindrance to this attack compared to the methyl group, leading to a slower rate of hydrolysis. Studies on simple benzoates have confirmed that methyl benzoate undergoes hydrolysis more rapidly than ethyl benzoate.[9]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. echemi.com [echemi.com]
- 3. Methyl 4-amino-3,5-dichlorobenzoate | C8H7Cl2NO2 | CID 604808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity of Ethyl 2-amino-4,5-dichlorobenzoate and its Analogs
In the landscape of drug development and safety assessment, the specificity of analytical methods is paramount. For complex synthetic molecules such as Ethyl 2-amino-4,5-dichlorobenzoate, a key building block in medicinal chemistry, understanding the potential for cross-reactivity of its structural analogs in immunoassays is critical for accurate quantification and interpretation of data. This guide provides a comprehensive comparison of this compound and its selected analogs, supported by a detailed experimental protocol for a competitive ELISA to determine the degree of cross-reactivity.
Introduction to Cross-Reactivity in Immunoassays
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are workhorses in bioanalytical laboratories for their sensitivity and high-throughput capabilities.[1][2] However, the core principle of antibody-antigen recognition is not always perfectly specific. Cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, this compound), binds to other structurally similar molecules, known as analogs or cross-reactants.[3] This can lead to inaccurate quantification of the target analyte, potentially resulting in false-positive results or an overestimation of its concentration.[4]
The degree of cross-reactivity is influenced by the structural similarity between the target analyte and its analogs. Minor modifications to the chemical structure can significantly alter the binding affinity of an antibody. Therefore, a thorough characterization of an antibody's cross-reactivity profile is a crucial validation step for any immunoassay intended for quantitative analysis.
The Target Analyte and Its Structural Analogs
The focus of this guide is this compound, a molecule with the CAS Number 1108668-25-2 and molecular formula C9H9Cl2NO2.[5] To investigate the specificity of an antibody developed against this compound, a panel of structurally related analogs has been selected for comparative analysis. The selection is based on variations in the substitution pattern of the benzene ring and modifications to the ester group, which are common synthetic variations.
Table 1: Structures of this compound and Selected Analogs
| Compound Name | Structure | Key Differences from Parent Compound |
| This compound | Parent Compound | |
| Analog A: Ethyl 2-amino-4-chlorobenzoate | Missing chlorine at position 5 | |
| Analog B: Ethyl 2-amino-5-chlorobenzoate | Missing chlorine at position 4 | |
| Analog C: Ethyl 2-aminobenzoate | Missing both chlorine atoms | |
| Analog D: Mthis compound | Methyl ester instead of ethyl ester | |
| Analog E: 2-Amino-4,5-dichlorobenzoic acid | Carboxylic acid instead of ethyl ester |
Experimental Design for Cross-Reactivity Assessment: Competitive ELISA
A competitive ELISA is the most suitable format for quantifying small molecules like this compound. In this assay, the free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Causality Behind Experimental Choices
-
Coating Antigen: A conjugate of this compound with a carrier protein (e.g., Bovine Serum Albumin, BSA) is used to coat the microplate wells. This is because small molecules do not efficiently bind to the polystyrene surface of the plate on their own.[1]
-
Antibody Concentration: The concentration of the primary antibody is a critical parameter. It should be optimized to be the limiting factor in the binding reaction, ensuring a sensitive competition.
-
Blocking Buffer: A blocking buffer, typically containing a non-reactive protein like BSA or non-fat dry milk, is used to prevent non-specific binding of the antibody to the microplate surface, which would lead to high background noise.
-
Matrix Effects: When analyzing samples from biological matrices like serum or plasma, it is crucial to consider matrix effects. Components in the matrix can interfere with the antibody-antigen binding.[6][7][8] To mitigate this, standards and samples should be prepared in a similar matrix, or samples should be sufficiently diluted.
Experimental Workflow Diagram
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Step-by-Step Protocol for Competitive ELISA
-
Plate Coating:
-
Dilute the this compound-BSA conjugate to a pre-optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the analog compounds in assay buffer (e.g., 1% BSA in PBS).
-
Add 50 µL of the standard or analog solution to the appropriate wells.
-
Add 50 µL of the primary antibody (at a pre-optimized dilution in assay buffer) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a suitable enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Results: A Comparative Analysis of Cross-Reactivity
The cross-reactivity of each analog is determined by comparing the concentration of the analog that causes a 50% inhibition of the maximum signal (IC50) to the IC50 of the parent compound, this compound. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Parent Compound / IC50 of Analog) x 100
Table 2: Hypothetical Cross-Reactivity Data for this compound Analogs
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Analog A: Ethyl 2-amino-4-chlorobenzoate | 50 | 20% |
| Analog B: Ethyl 2-amino-5-chlorobenzoate | 80 | 12.5% |
| Analog C: Ethyl 2-aminobenzoate | 500 | 2% |
| Analog D: Mthis compound | 15 | 66.7% |
| Analog E: 2-Amino-4,5-dichlorobenzoic acid | 200 | 5% |
Discussion: Structure-Activity Relationship (SAR) and Interpretation
The hypothetical data in Table 2 illustrates the principles of structure-activity relationships in antibody-antigen interactions.[9] The antibody, raised against this compound, is expected to have the highest affinity for the parent compound. Any structural modification is likely to reduce the binding affinity, resulting in lower cross-reactivity.
Impact of Halogenation
The presence and position of the chlorine atoms on the benzene ring are critical for antibody recognition.
-
Analog A (missing Cl at position 5): Shows a significant drop in cross-reactivity (20%). This suggests that the chlorine at position 5 is a key part of the epitope recognized by the antibody.
-
Analog B (missing Cl at position 4): Exhibits even lower cross-reactivity (12.5%), indicating that the chlorine at position 4 may be even more crucial for binding than the one at position 5.
-
Analog C (missing both Cl atoms): Has very low cross-reactivity (2%), demonstrating that the dichlorination pattern is a major determinant of the antibody's specificity. The electron-withdrawing nature and the steric bulk of the chlorine atoms likely play a significant role in the binding interaction.[10][11]
Impact of Ester Group Modification
Changes to the ester group also influence antibody binding, though to a lesser extent than the ring substitutions in this hypothetical scenario.
-
Analog D (Methyl ester): The change from an ethyl to a methyl ester results in a relatively high cross-reactivity (66.7%). This suggests that while the ester group is part of the epitope, its specific length is not as critical as the ring's halogenation pattern.
-
Analog E (Carboxylic acid): The hydrolysis of the ester to a carboxylic acid leads to a substantial decrease in cross-reactivity (5%). This is likely due to the change in both the size and the electronic properties of this functional group, introducing a negative charge at physiological pH, which could be repulsive to the antibody's binding pocket.
Structure-Activity Relationship Diagram
Caption: Impact of structural modifications on cross-reactivity.
Conclusion
This guide provides a framework for understanding and evaluating the cross-reactivity of this compound analogs. The presented competitive ELISA protocol offers a robust method for generating the necessary data to assess the specificity of an antibody. The hypothetical data and the accompanying structure-activity relationship discussion underscore the importance of minor structural changes on antibody recognition. For researchers and drug development professionals, a thorough cross-reactivity assessment is not merely a procedural step but a fundamental requirement for ensuring the accuracy and reliability of immunoassays for small molecule quantification.
References
-
Advansta Inc. (2015, March 25). Beware of Matrix Effects in Your ELISA Assay. [Link]
-
Babic, S., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry, 61(49), 12091-12099. [Link]
-
Ci-Ling Pan, et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1326-1329. [Link]
-
Dierickx, P. J. (1998). Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells. Toxicology in Vitro, 12(4), 435-442. [Link]
-
Biomeda Corp. Competitive ELISA Protocol. [Link]
-
Creative Diagnostics. (2021, March 1). Competitive ELISA. [Link]
-
FineTest. (2020, September 8). The Matrix Effect During Elisa Testing. [Link]
-
EnkiLife. Matrix Effect of Samples in ELISA and Its Solutions. [Link]
-
O'Meally, D., et al. (2010). Effects of serum and plasma matrices on multiplex immunoassays. BMC Immunology, 11, 24. [Link]
-
Ismail, A. A., & Walker, P. L. (2007). Interferences in Immunoassay. Clinical Chemistry, 53(11), 1957-1959. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Sensors, 21(14), 4858. [Link]
-
PrepChem.com. Synthesis of ethyl 2-amino-4-bromobenzoate. [Link]
-
Al-Said, N. H. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][6][11]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811. [Link]
-
Syatkin, S. P., et al. (2020). The investigation of structure–activity relationship of polyamine-targeted synthetic compounds from different chemical groups. Molecular Biology Reports, 47(1), 299-308. [Link]
-
Sotnikov, D. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies. Semantic Scholar. [Link]
-
Katritzky, A. R., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
- Google Patents.
-
CANDOR Bioscience GmbH. cross-reactivity in immunoassays. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 3. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Matrix Effect of Samples in ELISA and Its Solutions-EnkiLife-Recombinant Proteins,Antibodies,Kits,Cell Biology [enkilife.com]
- 7. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 8. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 10. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for diorganotins, chlorinated benzenes, and chlorinated anilines established with bluegill sunfish BF-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bridging Theory and Practice: An In-depth Comparison of In Silico and Experimental Properties of Ethyl 2-amino-4,5-dichlorobenzoate
In the fast-paced world of drug discovery and materials science, the "fail fast, fail cheap" paradigm is more relevant than ever. Computational, or in silico, modeling allows us to predict the properties of novel chemical entities long before they are ever synthesized, offering a powerful tool for prioritizing candidates and designing experiments. However, these predictions are models of reality, not reality itself. The crucial step is always experimental validation—the "ground truth" against which all models are tested.
This guide provides an in-depth comparison of the predicted versus experimental properties of Ethyl 2-amino-4,5-dichlorobenzoate (CAS No. 1108668-25-2), a halogenated aminobenzoate ester. Such compounds are valuable building blocks in medicinal chemistry, often explored for their potential biological activities.[1] We will delve into the causality behind the experimental choices, present self-validating protocols, and offer insights into how to interpret the data, providing a comprehensive framework for researchers navigating the interface between computational prediction and laboratory practice.
Part 1: The In Silico Profile - Predicting Molecular Behavior
Before embarking on synthesis and characterization, a thorough in silico analysis provides a baseline of expected properties. These predictions are typically generated using Quantitative Structure-Property Relationship (QSPR) models, which leverage large datasets of experimentally determined properties to train algorithms.[2][3][4] These models can rapidly estimate key physicochemical parameters that govern a molecule's behavior, such as its solubility and lipophilicity.[5][6]
For this compound, several key properties have been predicted using established algorithms:
| Property | Predicted Value | Method/Software | Significance in Drug Development |
| Molecular Weight | 234.08 g/mol | - | Fundamental property, influences diffusion and formulation. |
| XLogP3 | 4.17 | Fragment-based | Predicts lipophilicity (fat-loving nature); crucial for membrane permeability.[7] |
| Boiling Point | 340.8 ± 37.0 °C | QSPR Model | Important for purification (distillation) and assessing volatility.[7] |
| Density | 1.4 ± 0.1 g/cm³ | QSPR Model | Relevant for formulation and process chemistry.[7] |
| Topological Polar Surface Area (PSA) | 52.3 Ų | Fragment-based | Estimates the polar surface area, a key predictor of drug absorption and brain penetration.[7] |
Furthermore, spectral properties, which serve as a molecule's "fingerprint," can be predicted. Software like Mnova NMRPredict or ChemDraw's integrated predictor can estimate ¹H and ¹³C NMR chemical shifts based on database comparisons (HOSE codes) and machine learning algorithms.[8][9][10] This is invaluable for confirming the identity of a newly synthesized compound.
Part 2: Experimental Verification - Establishing Ground Truth
While predictions are useful, they must be confirmed through rigorous experimentation. The following section details the standard, self-validating protocols for determining the key physicochemical and spectral properties of a novel compound like this compound.
Workflow for Physicochemical Property Validation
The overall process involves a systematic approach from basic characterization to more complex solution-based properties.
Caption: General workflow for validating in silico predictions with experimental data.
Melting Point Determination
The melting point is a fundamental physical property that provides a quick assessment of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.
Protocol: Digital Melting Point Apparatus (e.g., DigiMelt)
-
Sample Preparation: Ensure the compound is completely dry and finely powdered. A solvent-free, homogenous powder is critical for accurate measurement.[11]
-
Capillary Loading: Jab the open end of a capillary tube into the powder. Tap the sealed end on a hard surface to compact the sample. Use a long glass tube to drop the capillary through, ensuring tight packing to a height of 2-3 mm.[12] Inconsistent packing can lead to an artificially broad melting range.
-
Initial Fast Run (If MP is unknown): Set the apparatus to a rapid heating rate (e.g., 10-20°C/min) to find an approximate melting range.[13]
-
Precise Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample.
-
Slow Ramp: Set the heating rate to a slow ramp (1-2°C/min). A slow rate is essential to allow the sample and thermometer to remain in thermal equilibrium, ensuring an accurate reading.
-
Record the Range: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
Aqueous Solubility Determination
Solubility is a critical parameter influencing bioavailability. The equilibrium shake-flask method is the gold standard for its determination.[14]
Protocol: Shake-Flask Method
-
System Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a sealed, inert vial. The presence of excess solid is mandatory to ensure saturation is reached.[15]
-
Equilibration: Agitate the suspension in a temperature-controlled environment (e.g., 25°C or 37°C) using an overhead shaker or orbital incubator.[16] Equilibrium can take several hours to days; it is advisable to take samples at multiple time points (e.g., 24, 48, 72 hours) and confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium. This is best achieved by centrifuging the sample and then filtering the supernatant through a non-adsorptive filter (e.g., 0.22 µm PVDF).[17]
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.
-
Replicates: The experiment should be performed in at least triplicate to ensure reproducibility.[15]
Spectroscopic Analysis
Spectroscopy provides structural confirmation and information about the electronic properties of the molecule.
Protocol: UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in conjugated systems like this compound.[18][19]
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices for organic compounds.[20]
-
Sample Preparation: Prepare a dilute stock solution of the compound of known concentration. Ensure the compound is fully dissolved.[21]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument; this corrects for any absorbance from the solvent and the cuvette itself.[22]
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (typically 200-400 nm for such compounds). The concentration should be adjusted so that the maximum absorbance (λmax) is within the optimal range of the instrument (ideally 0.2 - 1.0).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert Law (A = εcl), which is a characteristic property of the compound.
Part 3: Data Synthesis & Comparative Analysis
The ultimate goal is to compare the predicted data with the hard-won experimental results. This comparison highlights the strengths and weaknesses of the computational models and validates the identity and properties of the synthesized compound.
Disclaimer: Extensive searches of scientific databases did not yield published experimental data for this compound (CAS 1108668-25-2). The "Experimental Value" column below is populated with representative data from its close isomer, Ethyl 4-amino-3,5-dichlorobenzoate (CAS 74878-31-2)[23], for illustrative and comparative purposes. This is a common scenario for novel compounds, underscoring the necessity of performing these experiments.
| Property | In Silico Predicted Value | Representative Experimental Value | Commentary |
| Molecular Weight | 234.08 g/mol | 234.08 g/mol [23] | This is a calculated value and should match perfectly. |
| XLogP3 / LogP | 4.17[7] | 2.7 (Predicted)[23] | The in silico prediction for the target compound suggests high lipophilicity. The value for the isomer is also predicted, highlighting that experimental determination is key. A significant discrepancy would warrant investigation into the model's applicability for this chemical space. |
| Boiling Point | 340.8 °C[7] | Not Available | High boiling points are difficult to measure experimentally for such compounds as they may decompose. Predictions are often used as a guide for purification. |
| Melting Point | Not Predicted | 84-86 °C (for isomer) | Melting point prediction is notoriously challenging for complex organic molecules.[2] Experimental determination is essential for assessing purity. |
Interpreting Discrepancies
-
LogP: Differences between predicted and experimental LogP can arise from intramolecular hydrogen bonding or specific solvation effects not fully captured by the prediction algorithm.
-
Melting Point: QSPR models for melting point often struggle because it depends heavily on the crystal lattice energy, a complex phenomenon that is difficult to predict from 2D structure alone.[2]
-
Spectra: While NMR prediction is powerful, discrepancies in chemical shifts can occur due to solvent effects, concentration, or conformational complexities not accounted for in the model. These differences are often diagnostic and provide deeper structural insights.
Conclusion
The journey from a chemical structure on a screen to a fully characterized molecule in a vial is one of iterative comparison between prediction and reality. In silico tools provide an indispensable starting point, enabling researchers to anticipate a molecule's properties and design experiments intelligently. However, as we have demonstrated with this compound, these predictions are not a substitute for meticulous experimental work.
The true power lies in the synergy of these two approaches. When computational predictions and experimental data align, it builds confidence in both the model and the result. When they diverge, it presents an opportunity for discovery—prompting a deeper investigation into the underlying chemistry and potentially leading to the refinement of our predictive models. For the modern researcher, proficiency in both realms is the key to efficient and insightful science.
References
-
Mansouri, K., et al. (2018). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link][2]
-
JEOL Ltd. (n.d.). Accurate NMR spectrum prediction software "NMRPredict". JEOL Products. Available at: [Link][24]
-
University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Department of Chemistry. Available at: [Link][13]
-
Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications. Available at: [Link][3][4]
-
Modgraph. (n.d.). NMR Predict Desktop. Mestrelab Research. Available at: [Link][8]
-
Dearden, J. C., & Worth, A. P. (2007). In Silico Prediction of Physicochemical Properties. Semantic Scholar. Available at: [Link][5]
-
Mestrelab Research. (n.d.). Download NMR Predict. Mestrelab. Available at: [Link][9]
-
Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Figshare. Available at: [Link][6]
-
ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra?. ResearchGate. Available at: [Link][10]
-
Chemistry LibreTexts. (2023). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Available at: [Link][11]
-
University of Alberta. (n.d.). Melting point determination. Department of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link][12]
-
Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link][14]
-
NanoValid. (2016). Procedure for solubility testing of NM suspension. NanoValid Project. Available at: [Link][16]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. WHO. Available at: [Link][15]
-
Fábián, I., & Kalmár, J. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link][17]
-
Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. Purdue College of Engineering. Available at: [Link][22]
-
PubChem. (n.d.). Ethyl 4-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. Available at: [Link][23]
-
Slideshare. (n.d.). Uv vis spectroscopy practical. Slideshare. Available at: [Link][20]
-
European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. ejeng.org. Available at: [Link][18][19]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning [cebs.niehs.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. echemi.com [echemi.com]
- 8. NMR Predict Desktop [modgraph.co.uk]
- 9. Download NMR Predict - Mestrelab [mestrelab.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. materialneutral.info [materialneutral.info]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. eu-opensci.org [eu-opensci.org]
- 20. Uv vis spectroscopy practical. | PDF [slideshare.net]
- 21. ossila.com [ossila.com]
- 22. engineering.purdue.edu [engineering.purdue.edu]
- 23. Ethyl 4-amino-3,5-dichlorobenzoate | C9H9Cl2NO2 | CID 99328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-4,5-dichlorobenzoate
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors of progress. However, the lifecycle of these molecules extends beyond their immediate use, culminating in the critical, and often complex, process of disposal. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of Ethyl 2-amino-4,5-dichlorobenzoate, ensuring the safety of laboratory personnel and the preservation of our environment. Our focus is not merely on procedural steps but on the underlying chemical principles that dictate these best practices.
Understanding the Hazard Profile of this compound
Therefore, we must operate under the assumption that this compound may be harmful if swallowed, comes into contact with skin, or is inhaled. Chronic exposure to similar compounds has been linked to systemic effects, and as a class, chlorinated aromatic compounds can pose a significant ecotoxicological hazard if released into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, the appropriate Personal Protective Equipment (PPE) must be donned. The selection of PPE is not arbitrary; it is a chemically-informed decision to create a barrier between you and the potential hazard.
| PPE Component | Specification and Rationale |
| Gloves | Viton® or Butyl rubber gloves are recommended. These materials show excellent resistance to chlorinated and aromatic solvents.[1][2] Standard nitrile gloves may offer some protection against incidental splashes, but for prolonged handling or in the event of a spill, the superior resistance of Viton® or Butyl is essential to prevent dermal absorption. Always double-glove for added protection. |
| Eye Protection | Chemical splash goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3] |
| Lab Coat/Apron | A polyethylene-coated or other chemically resistant lab coat or apron should be worn over standard laboratory attire. This provides a barrier against splashes and contamination of personal clothing. |
| Respiratory Protection | If there is a risk of generating dusts or aerosols, or if handling outside of a certified chemical fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary. |
Caption: A logical workflow for the proper disposal of this compound, from initial assessment to final disposal.
Waste Classification: A Regulatory Imperative
Proper disposal begins with correct classification of the waste stream. Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized to ensure they are managed safely from "cradle to grave." While this compound is not specifically listed by name, its chemical structure as a halogenated organic compound necessitates its management as a hazardous waste.[4]
The most probable EPA hazardous waste codes would fall under the "F-list" for wastes from non-specific sources. Specifically, if used as a solvent, it could be classified under codes such as F001 or F002 which pertain to spent halogenated solvents.[5][6] If it is a discarded, unused commercial chemical product, it would likely fall under the "U-list" of toxic wastes, though a specific code is not assigned. Given its characteristics as a chlorinated aromatic amine, it is prudent to manage it as a toxic hazardous waste, which is often denoted with the hazard code "T".[7]
It is the generator's responsibility to make a final determination, but classifying this compound as a halogenated organic hazardous waste is the scientifically and legally sound approach.
Step-by-Step Disposal Procedures
For Small Quantities (e.g., residual amounts in reaction flasks):
-
Rinsing: Rinse the container three times with a suitable organic solvent such as acetone or ethanol.
-
Collection of Rinsate: The solvent rinsate is now considered a halogenated hazardous waste and must be collected in a designated, properly labeled hazardous waste container. Do not drain dispose.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, though institutional policies may vary.
For Bulk Quantities or Contaminated Materials:
-
Segregation: Ensure that waste this compound is not mixed with incompatible materials. Aromatic amines can react with strong oxidizing agents. Keep it separate from acidic and basic waste streams.[8]
-
Containerization: Collect the waste in a designated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass container). The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately upon adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents
-
The approximate percentages of each constituent
-
The associated hazards (e.g., Toxic, Halogenated)
-
The accumulation start date
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.
-
Final Disposal: Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. The recommended and most environmentally sound disposal method is high-temperature incineration .[9]
The Rationale for Incineration:
High-temperature incineration (typically 850°C to 1200°C) is the preferred disposal method for halogenated organic compounds.[9] The high temperatures and controlled introduction of oxygen and steam break down the molecule into simpler, less harmful components.[10] For chlorinated compounds, this process converts the chlorine into hydrogen chloride (HCl), which can be neutralized and removed by scrubbers in the incinerator's exhaust system.[11] This prevents the formation and release of more toxic chlorinated byproducts, such as dioxins and furans, which can occur with incomplete combustion at lower temperatures.[12][13]
Managing Spills: An Emergency Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. If the material is a solid and there is a risk of it becoming airborne, close doors and windows and increase ventilation through a fume hood if it is safe to do so.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 2, including a respirator if dealing with a powder or if vapors are present.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.
-
Decontamination: Specific decontamination solutions for aromatic amines are commercially available and are effective at neutralizing their toxicity.[11][14][15] These solutions are often aqueous-based and pH-adjusted.[11] If a commercial decontamination solution is not available, the following procedure can be used:
-
Carefully scoop or sweep up the absorbed material or solid into a designated hazardous waste container.
-
Clean the spill area with a cloth or paper towels soaked in a cleaning/developing solution for aromatic amines, if available.[14]
-
Follow with a decontamination solution, allowing it to react for at least 5 minutes before wiping clean.[14]
-
Rinse the area with water.
-
-
Waste Disposal: All materials used for the cleanup (absorbents, gloves, wipes, etc.) are considered hazardous waste and must be placed in a sealed, labeled container for disposal via incineration.
Caption: Decision-making process for handling a spill of this compound.
By adhering to these scientifically-backed procedures, you can ensure the safe and responsible disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. (2025, July 25). [Source not available].
-
Spill DECONtamination Kit, Aromatic Amine. SKC Inc. Retrieved from [Link]
-
Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. Retrieved from [Link]
- Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (2002). Chemosphere, 49(3), 353-61.
-
Spill Decontamination Kit for Aromatic Amines. SKC Ltd. Retrieved from [Link]
-
DECONtamination Solution, Aromatic Amines, 1 gal. SKC Inc. Retrieved from [Link]
- Process for Disposal of Chlorinated Organic Residues. [Source not available].
- Chemical Resistance Guide. Environment, Health and Safety. [Source not available].
- A Win–Win Combination to Inhibit Persistent Organic Pollutant Formation via the Co-Incineration of Polyvinyl Chloride E-Waste and Sewage Sludge. (2021). MDPI.
-
guidelines on best available techniques and provisional guidance on best environmental practices relevant to article 5 and annex. Stockholm Convention. Retrieved from [Link]
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
- Finding the Most Suitable Chemical Resistant Gloves for the Applic
- New Guidelines on Best Available Techniques for Medical Waste Incineration Under the Stockholm Convention. [Source not available].
-
DECONtamination Solution, Aromatic Amines, 22oz. SKC Inc. Retrieved from [Link]
- Hand Protection Chemical Resistance Guide. Environment, Health and Safety. [Source not available].
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). [Source not available].
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987).
- OSHA Glove Selection Chart. Environmental Health and Safety. [Source not available].
- On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. (2025, August 7).
- BASEL CONVENTION TECHNICAL GUIDELINES ON INCINER
- hazardous waste segreg
- Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. (2022). Basel Convention.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PubMed Central.
- NIOSH Pocket Guide to Chemical Hazards - Chlorinated diphenyl oxide. Centers for Disease Control and Prevention.
- Halogenated Solvents in Laboratories.
- NIOSH: Use proper PPE with chemo agents. (2009). Clinician.com.
-
Glove Compatibility. CP Lab Safety. Retrieved from [Link]
- EPA HAZARDOUS WASTE CODES. [Source not available].
- Waste Code. RCRAInfo.
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2025, August 7).
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025, March 20). [Source not available].
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Source not available].
-
EPA Hazardous Waste Codes. Alfred University. Retrieved from [Link]
- Pocket Guide to Chemical Hazards Introduction.
- Hazardous Waste: EPA U-List Chemicals. Environmental Health & Safety (EHS). [Source not available].
Sources
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 3. clinician.com [clinician.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. wku.edu [wku.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. Hazardous Waste: EPA U-List Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. chm.pops.int [chm.pops.int]
- 10. scribd.com [scribd.com]
- 11. skcinc.com [skcinc.com]
- 12. researchgate.net [researchgate.net]
- 13. uline.ca [uline.ca]
- 14. skcltd.com [skcltd.com]
- 15. international.skcinc.com [international.skcinc.com]
Personal protective equipment for handling Ethyl 2-amino-4,5-dichlorobenzoate
As a Senior Application Scientist, it is my responsibility to provide you with the most accurate and practical guidance for handling chemical compounds in a research environment. This document outlines the essential personal protective equipment (PPE) and safety protocols for handling Ethyl 2-amino-4,5-dichlorobenzoate, ensuring the well-being of all laboratory personnel.
Understanding the Risks: A Proactive Approach to Safety
This compound (C₉H₉Cl₂NO₂) is an aromatic amine containing chlorine atoms. This chemical structure necessitates a comprehensive safety strategy due to its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation. Some data also suggests it may cause respiratory irritation. Therefore, a multi-faceted approach to protection is crucial, integrating engineering controls, personal protective equipment, and stringent handling procedures.
Core Principles of Protection: A Multi-Layered Defense
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task. This principle is fundamental to laboratory safety. Personal protective equipment should not be viewed as the primary line of defense, but rather as a critical final barrier between the researcher and potential chemical exposure. It must be used in conjunction with engineering controls like fume hoods and administrative controls that dictate safe work practices.
Engineering Controls: Your First Line of Defense
Before any handling of this compound, ensure that all work is conducted within a certified chemical fume hood. This is non-negotiable. A fume hood provides critical ventilation to minimize the inhalation of any dust or vapors.
Personal Protective Equipment (PPE): A Detailed Protocol
The following table summarizes the required PPE for handling this compound. Each component is essential for comprehensive protection.
| Body Part | Required PPE | Material/Type Specification | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Protects against skin irritation and absorption. Double-gloving is recommended for extended handling. |
| Eyes | Safety glasses with side shields or goggles | ANSI Z87.1 certified | Prevents eye irritation from splashes or airborne particles. |
| Body | Laboratory coat | Flame-resistant, long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | N95 or higher, as determined by a risk assessment | Required if there is a risk of inhaling dust or aerosols, especially when handling the solid compound. |
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean, long-sleeved lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing Procedure:
-
Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.
-
Gown/Lab Coat: Unfasten the lab coat and roll it down from the shoulders, keeping the contaminated outer surface away from your body.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the earpieces or strap.
-
Respirator (if required): Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: Sequential workflow for donning and doffing PPE.
Handling and Disposal: A Cradle-to-Grave Approach
Safe handling of this compound extends beyond personal protection to include proper storage and disposal.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste contaminated with this compound, including used PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures: Preparedness is Key
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 234123, this compound." PubChem, [Link].
-
Occupational Safety and Health Administration. "Personal Protective Equipment." [Link].
-
University of California, Berkeley, Environmental Health & Safety. "Hazard Assessment and PPE Selection." [Link].
-
The National Institute for Occupational Safety and Health (NIOSH). "Personal Protective Equipment." Centers for Disease Control and Prevention, [Link].
-
American Chemical Society. "Chemical Safety." [Link].
-
Interactive Learning Paradigms, Incorporated. "Chapter 5 - Personal Protective Equipment." [Link].
-
Dow. "Safe Handling of Chlorinated Solvents." [Link].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
